molecular formula C10H16N2O2S B1341083 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide CAS No. 119589-54-7

4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B1341083
CAS No.: 119589-54-7
M. Wt: 228.31 g/mol
InChI Key: BCTQZWQUZUKNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C10H16N2O2S and its molecular weight is 228.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-12(2)15(13,14)10-5-3-9(4-6-10)7-8-11/h3-6H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTQZWQUZUKNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth exploration of a viable synthetic pathway for 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide. This compound is a valuable building block in medicinal chemistry, particularly as a scaffold for the development of various therapeutic agents. The elucidated pathway is designed for robustness and scalability, starting from readily available commercial reagents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not just a protocol, but a foundational understanding of the chemical principles and strategic decisions underpinning the synthetic route.

Introduction and Strategic Overview

4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural motif, featuring a flexible aminoethyl side chain and a sulfonamide group, allows for diverse functionalization and interaction with biological targets. This guide details a multi-step synthesis that is both logical and practical for a laboratory setting.

Our synthetic strategy is built upon a convergent approach, beginning with the construction of a key intermediate, 4-formyl-N,N-dimethylbenzenesulfonamide. This aldehyde will then undergo a carbon-carbon bond-forming reaction to introduce the ethyl fragment, followed by functional group manipulations to yield the final primary amine. This method was chosen for its reliance on well-established and high-yielding reactions, minimizing potential side products and simplifying purification procedures.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a clear and logical path to commercially available starting materials.

Retrosynthesis target 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide intermediate1 4-(2-nitrovinyl)-N,N-dimethylbenzenesulfonamide target->intermediate1 Reduction intermediate2 4-formyl-N,N-dimethylbenzenesulfonamide intermediate1->intermediate2 Henry Reaction start3 Nitroethane intermediate1->start3 Henry Reaction intermediate3 N,N,4-trimethylbenzenesulfonamide intermediate2->intermediate3 Oxidation start1 p-Toluenesulfonyl chloride intermediate3->start1 Amination start2 Dimethylamine intermediate3->start2 Amination

Figure 1: Retrosynthetic analysis of the target compound.

This retrosynthetic blueprint identifies p-toluenesulfonyl chloride, dimethylamine, and nitroethane as our primary starting materials, all of which are readily accessible and cost-effective.

The Synthetic Pathway: A Step-by-Step Guide

The forward synthesis is a four-step process, each optimized for yield and purity.

Forward Synthesis cluster_0 Step 1: Synthesis of N,N,4-trimethylbenzenesulfonamide cluster_1 Step 2: Oxidation to 4-formyl-N,N-dimethylbenzenesulfonamide cluster_2 Step 3: Henry Reaction to form 4-(2-nitrovinyl)-N,N-dimethylbenzenesulfonamide cluster_3 Step 4: Reduction to the Final Product start1 p-Toluenesulfonyl chloride product1 N,N,4-trimethylbenzenesulfonamide start1->product1 Pyridine, DCM start2 Dimethylamine start2->product1 product2 4-formyl-N,N-dimethylbenzenesulfonamide product1->product2 KMnO4, Pyridine, H2O product3 4-(2-nitrovinyl)-N,N-dimethylbenzenesulfonamide product2->product3 Ammonium acetate, Acetic acid start3 Nitroethane start3->product3 target 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide product3->target LiAlH4, THF

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Aminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Note on Chemical Nomenclature

This guide focuses on the physicochemical properties of 4-(2-aminoethyl)benzenesulfonamide (CAS Number: 35303-76-5). It is crucial to distinguish this compound from the similarly named "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide." The vast body of scientific literature, including analytical data and documented applications, pertains to the former, which possesses an unsubstituted sulfonamide group (-SO₂NH₂). This compound is a vital intermediate in pharmaceutical synthesis. In contrast, specific, verifiable data for the N,N-dimethylated analogue is scarce. Therefore, this document will proceed with a comprehensive analysis of the well-documented and industrially significant 4-(2-aminoethyl)benzenesulfonamide, which is likely the intended subject of interest for professionals in drug development.

Core Molecular Identity and Structure

4-(2-Aminoethyl)benzenesulfonamide is a bifunctional organic molecule containing a primary aliphatic amine and an aromatic primary sulfonamide. This structure makes it a valuable building block, particularly in the synthesis of sulfonylurea-class pharmaceuticals where the aminoethyl group serves as a reactive handle for further molecular elaboration.[1][2]

  • IUPAC Name: 4-(2-aminoethyl)benzenesulfonamide[3]

  • CAS Number: 35303-76-5[2][3][4][5][6]

  • Molecular Formula: C₈H₁₂N₂O₂S[2][3][5][6][7]

  • SMILES: NCCc1ccc(cc1)S(N)(=O)=O

  • InChI Key: FXNSVEQMUYPYJS-UHFFFAOYSA-N[3][8][9]

Caption: Chemical structure of 4-(2-aminoethyl)benzenesulfonamide.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-(2-aminoethyl)benzenesulfonamide, which are critical for designing experimental protocols, predicting behavior in biological systems, and establishing quality control standards.

PropertyValueSource(s)
Molecular Weight 200.26 g/mol [3][5][6][7]
Appearance White to off-white or light yellow powder/solid[10]
Melting Point 150-152 °C[5]
Boiling Point 387.4±44.0 °C (Predicted)[5]
Solubility Soluble in water and organic solvents; Slightly soluble in DMSO and Methanol[5][10]
pKa 10.16±0.10 (Predicted)[5]
LogP -0.376 (Calculated)[8]

Analytical Characterization: Protocols and Interpretation

As a senior scientist, my imperative is not just to present data, but to explain its acquisition and meaning. The following sections detail the standard, validated methods for confirming the identity, purity, and structure of 4-(2-aminoethyl)benzenesulfonamide.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural confirmation in organic chemistry. For a molecule like this, ¹H NMR provides an unambiguous fingerprint of the proton environment, confirming the presence and connectivity of the ethyl chain and the substitution pattern of the benzene ring.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

  • Dissolution: Dissolve the sample in ~0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice as it can solubilize both the polar amine and sulfonamide groups.[9]

  • Analysis: Transfer the solution to a standard 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Referencing: Reference the spectrum to the residual DMSO solvent peak at ~2.50 ppm.

Interpretation of ¹H NMR Spectrum (in DMSO-d₆):

  • Aromatic Protons: Two distinct signals are expected in the aromatic region (~7.3-7.8 ppm). Due to the para-substitution, these protons will appear as a pair of doublets (an AA'BB' system), integrating to 2 protons each. The downfield doublet corresponds to the protons ortho to the electron-withdrawing sulfonamide group, while the upfield doublet corresponds to the protons ortho to the aminoethyl group.[9]

  • Ethyl Chain Protons: Two triplets are expected, each integrating to 2 protons. These correspond to the two methylene (-CH₂-) groups of the ethyl chain, showing coupling to each other. Typical shifts would be around 2.7-2.8 ppm.[9]

  • Amine Protons: The primary amine (-NH₂) protons of the ethyl group and the sulfonamide (-SO₂NH₂) protons will appear as broad singlets. Their chemical shift can be variable and they are D₂O exchangeable.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Trustworthiness: Mass spectrometry provides definitive confirmation of the molecular weight, a critical quality attribute. It validates that the correct molecular entity has been synthesized.

Experimental Protocol: GC-MS or LC-MS

  • Instrumentation: Utilize a system with Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. ESI in positive ion mode is particularly well-suited for this molecule due to the basicity of the amino group.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Analysis: Inject the sample into the instrument. For LC-MS, this would follow chromatographic separation.

  • Data Acquisition: Acquire the full scan mass spectrum. The molecular ion (M⁺) or the protonated molecule ([M+H]⁺) should be observed.

Expected Result: The mass spectrum should show a prominent peak at m/z 200.06, corresponding to the monoisotopic mass of the molecule, or at m/z 201.07 for the protonated species [M+H]⁺ in ESI mode.[3]

Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

Authoritative Grounding: HPLC is the industry-standard technique for assessing the purity of pharmaceutical intermediates and active ingredients. The methods described here are based on established and published analytical procedures.[8][11][12]

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Column: A C18 reversed-phase column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm) is recommended.[8][12]

  • Mobile Phase: An isocratic mobile phase of Acetonitrile and Water (e.g., 20:80 v/v) with an acidic buffer (e.g., 0.2% Sulfuric Acid or 0.1% Phosphoric Acid) is effective.[8][11][12] For MS compatibility, formic acid should be substituted for phosphoric or sulfuric acid.[8][11]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detection at 220 nm or 265 nm.[8][12]

  • Sample Preparation: Dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter (0.45 µm) dissolve->filter injector Autosampler/Injector filter->injector pump Isocratic Pump (ACN/H2O/Acid) pump->injector column C18 Column (e.g., Primesep 100) injector->column detector UV Detector (220 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram analysis Assess Purity via Peak Area % chromatogram->analysis

Caption: Standard workflow for HPLC purity analysis.

Synthesis Pathway Overview

4-(2-Aminoethyl)benzenesulfonamide is a key intermediate for several sulfonylurea hypoglycemic drugs, such as glipizide.[1][2] Its synthesis is a multi-step process that is well-documented in patent literature. A common and cost-effective route starts from β-phenethylamine.[1][13]

The Causality Behind the Synthesis Steps:

  • Acetylation: The primary amino group of β-phenethylamine is first protected as an acetamide. This is crucial because the subsequent chlorosulfonation step is highly reactive and would otherwise react uncontrollably with the free amine.

  • Chlorosulfonation: The protected intermediate is reacted with chlorosulfonic acid. This installs the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, predominantly at the para position due to steric and electronic directing effects.

  • Amination: The reactive sulfonyl chloride is then converted to the primary sulfonamide (-SO₂NH₂) by treatment with ammonia.

  • Hydrolysis (Deprotection): Finally, the acetyl protecting group is removed by acid or base hydrolysis to reveal the primary amino group of the ethyl side chain, yielding the final product.

G start β-Phenethylamine step1 Acetylation (Protect Amine) start->step1 intermediate1 N-Acetyl-2-phenylethylamine step1->intermediate1 step2 Chlorosulfonation (Add -SO2Cl group) intermediate1->step2 intermediate2 p-(2-Acetamidoethyl) benzenesulfonyl chloride step2->intermediate2 step3 Amination (Convert -SO2Cl to -SO2NH2) intermediate2->step3 intermediate3 N-[p-(Aminosulfonyl) phenethyl]acetamide step3->intermediate3 step4 Hydrolysis (Deprotect Amine) intermediate3->step4 product 4-(2-Aminoethyl)benzenesulfonamide step4->product

Caption: Generalized synthetic workflow for the target compound.

Safety, Storage, and Handling

Trustworthiness: Proper handling is paramount for safety and maintaining compound integrity. The information is consolidated from material safety data sheets (MSDS).

  • Hazards: The compound is classified as harmful if swallowed and may cause skin irritation or severe skin burns and eye damage.[3][14]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[14]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[10][14] The compound is stable under normal storage conditions.[14]

References

  • SIELC Technologies. (n.d.). Separation of 4-(2-Aminoethyl)benzenesulfonamide on Newcrom R1 HPLC column.
  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide.
  • PubChem. (n.d.). 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide.
  • PubChem. (n.d.). N-(2-Aminoethyl)-4-methylbenzenesulfonamide.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column.
  • SIELC Technologies. (2018). 4-(2-Aminoethyl)benzenesulfonamide.
  • Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 4-(1-Aminoethyl)benzenesulfonamide and its Reaction Intermediates.
  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide.
  • IndiaMART. (n.d.). 4-2 Aminoethyl Benzenesulfonamide Chemical.
  • ChemicalBook. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide(35303-76-5) 1H NMR spectrum.
  • Google Patents. (2016). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Sigma-Aldrich. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide 99%.
  • ChemicalBook. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide synthesis.
  • Prudence Pharma Chem. (n.d.). 4-(2-aminoethyl)-benzenesufonamide [AEBS].
  • Google Patents. (1996). US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
  • Sigma-Aldrich. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide 99%.
  • PrepChem.com. (n.d.). Synthesis of N-[4-(2-aminoethyl)phenyl]benzenesulfonamide.
  • SAFETY DATA SHEET. (n.d.). 4-(2-Aminoethyl)benzenesulphonamide.
  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- on Newcrom R1 HPLC column.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide.
  • ChemScene. (n.d.). N-(2-Aminoethyl)-4-methylbenzenesulfonamide.
  • ChemicalBook. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide.
  • MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
  • ChemTHEATRE. (n.d.). Analytical methods.
  • Santa Cruz Biotechnology. (n.d.). 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide.
  • PubMed Central. (n.d.). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I).
  • CP Lab Safety. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide, min 99%, 100 grams.
  • PubChem. (n.d.). N-(2-aminoethyl)benzenesulfonamide.
  • UCSD Computational Mass Spectrometry Website - GNPS. (n.d.).
  • UCSD Computational Mass Spectrometry Website - GNPS. (n.d.).

Sources

An In-depth Technical Guide to 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide, a sulfonamide derivative with significant potential in medicinal chemistry. We will delve into its chemical identity, a plausible synthetic pathway based on established chemical principles, and its prospective applications, particularly in the realm of oncology.

Core Chemical Identity

Chemical Name: 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide

CAS Number: 119589-54-7[1]

Synonyms: While not extensively documented, logical synonyms include:

  • 2-(4-(N,N-dimethylsulfamoyl)phenyl)ethan-1-amine

  • 4-(2-Aminoethyl)benzenesulfonic acid dimethylamide

Physicochemical Properties
PropertyValueSource
Molecular FormulaC10H16N2O2S[2]
Molecular Weight228.32 g/mol [2]
AppearancePredicted to be a solid at room temperatureInferred from related compounds
SolubilityExpected to have some solubility in organic solventsInferred from related compounds

Synthesis of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide: A Proposed Protocol

Rationale for the Synthetic Strategy

The core of this synthesis involves the functionalization of the phenyl ring of β-phenethylamine. To achieve this, the reactive amino group of the starting material must first be protected. Following this, a chlorosulfonation reaction introduces the sulfonyl chloride group, which can then be selectively reacted with dimethylamine. The final step involves the deprotection of the amino group to yield the target compound. This sequential approach ensures high selectivity and minimizes the formation of side products.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Acetylation (Protection) cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Sulfonamide Formation cluster_3 Step 4: Hydrolysis (Deprotection) A β-phenethylamine C N-acetyl-β-phenethylamine A->C Protection of amino group B Acetic Anhydride B->C D N-acetyl-β-phenethylamine F 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride D->F Electrophilic aromatic substitution E Chlorosulfonic Acid E->F G 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride I N-(2-(4-(N,N-dimethylsulfamoyl)phenyl)ethyl)acetamide G->I Nucleophilic substitution H Dimethylamine H->I J N-(2-(4-(N,N-dimethylsulfamoyl)phenyl)ethyl)acetamide L 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide J->L Removal of acetyl group K Acidic or Basic Hydrolysis K->L

Caption: Proposed four-step synthesis of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide.

Detailed Step-by-Step Protocol

Step 1: Acetylation of β-phenethylamine

  • To a stirred solution of β-phenethylamine (1 equivalent) in a suitable solvent (e.g., dichloromethane or neat), add acetic anhydride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain N-acetyl-β-phenethylamine.

Step 2: Chlorosulfonation

  • In a fume hood, add N-acetyl-β-phenethylamine (1 equivalent) portion-wise to an excess of chlorosulfonic acid (3-5 equivalents) at 0 °C with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride.

Step 3: Sulfonamide Formation

  • Dissolve the 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane.

  • Cool the solution to 0 °C and add an excess of dimethylamine (2.2 equivalents, either as a solution in THF or as a gas bubbled through the solution).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-(2-(4-(N,N-dimethylsulfamoyl)phenyl)ethyl)acetamide.

Step 4: Hydrolysis (Deprotection)

  • Reflux the N-(2-(4-(N,N-dimethylsulfamoyl)phenyl)ethyl)acetamide (1 equivalent) in an excess of aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) for 4-8 hours.

  • Cool the reaction mixture and neutralize with a suitable base (if acidic hydrolysis was used) or acid (if basic hydrolysis was used).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide.

Prospective Applications in Drug Development

The N,N-dimethylbenzenesulfonamide moiety is a key pharmacophore in several biologically active compounds. Its presence in the target molecule suggests potential therapeutic applications, particularly in oncology.

Carbonic Anhydrase Inhibition: A Plausible Mechanism of Action

Numerous studies have highlighted the role of N,N-dimethylbenzenesulfonamide derivatives as inhibitors of carbonic anhydrases (CAs).[3][4][5] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and resistance to therapy.

The sulfonamide group is a well-established zinc-binding group, and it is hypothesized that 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide could act as a potent and selective inhibitor of tumor-associated CAs. The N,N-dimethyl substitution on the sulfonamide nitrogen can influence the binding affinity and selectivity for different CA isoforms.

Signaling Pathway Diagram: Inhibition of Carbonic Anhydrase IX in Tumor Hypoxia

CAIX_Inhibition cluster_0 Tumor Microenvironment cluster_1 CAIX Activity and Tumor Progression Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CAIX) CO2 CO2 + H2O CO2->CAIX Substrate HCO3 HCO3- + H+ Ext_Acid Extracellular Acidosis HCO3->Ext_Acid CAIX->HCO3 Catalysis Tumor_Prog Tumor Progression & Metastasis Ext_Acid->Tumor_Prog Target 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide Target->CAIX Inhibition

Caption: Proposed mechanism of action via inhibition of Carbonic Anhydrase IX.

Self-Validating Protocols and Future Directions

The proposed synthetic protocol incorporates standard organic chemistry techniques that are readily verifiable through common analytical methods such as NMR, IR, and mass spectrometry at each step. The biological activity of the synthesized compound can be validated through in vitro assays, such as enzymatic assays to determine the inhibitory concentration (IC50) against various carbonic anhydrase isoforms. Further cellular assays using cancer cell lines known to overexpress CA IX can be employed to assess its anti-proliferative effects.

Future research should focus on the optimization of the synthesis, comprehensive biological evaluation against a panel of CA isoforms, and in vivo studies to determine the pharmacokinetic and pharmacodynamic properties of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide.

References

  • Bashandy, M. S., Alsaid, M. S., Arafa, R. K., & Ghorab, M. M. (2018). Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1236-1246. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Arafa, R. K. (2018). Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. ResearchGate. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Arafa, R. K. (2018). Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Request PDF. [Link]

  • Google Patents. Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

Sources

Spectroscopic Characterization of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds with established experimental findings. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and extensive field experience to ensure scientific integrity and practical applicability.

Introduction and Molecular Structure

4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and materials science. Accurate structural elucidation through spectroscopic methods is paramount for its quality control, reaction monitoring, and for understanding its physicochemical properties.

The molecular structure, illustrated below, consists of a 1,4-disubstituted benzene ring bearing an N,N-dimethylsulfonamide group and a 2-aminoethyl group. This structure dictates the expected spectroscopic signatures.

Caption: Molecular structure of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide are discussed below, with assignments based on the analysis of the closely related analog, 4-amino-N,N-dimethylbenzenesulfonamide.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Experimental Protocol (Predicted): A sample of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. The spectrum would be acquired on a 400 MHz or 500 MHz NMR spectrometer.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8Doublet2HAr-H (ortho to SO₂)Protons ortho to the electron-withdrawing sulfonamide group are deshielded and appear downfield.
~7.4Doublet2HAr-H (ortho to CH₂)Protons ortho to the electron-donating aminoethyl group are more shielded.
~2.9Triplet2HAr-CH₂-Methylene group adjacent to the aromatic ring.
~2.7Triplet2H-CH₂-NH₂Methylene group adjacent to the amino group.
~2.6Singlet6HN(CH₃)₂The two methyl groups on the sulfonamide nitrogen are chemically equivalent.
~1.5 (broad)Singlet2H-NH₂The chemical shift of amine protons is variable and they often appear as a broad signal.
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol (Predicted): The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis, typically on the same spectrometer.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~145Ar-C -SO₂Quaternary carbon attached to the sulfonamide group, deshielded.
~142Ar-C -CH₂Quaternary carbon attached to the aminoethyl group.
~129Ar-C H (ortho to CH₂)Aromatic CH carbons.
~127Ar-C H (ortho to SO₂)Aromatic CH carbons.
~43-C H₂-NH₂Aliphatic carbon adjacent to the amino group.
~38N(C H₃)₂Equivalent methyl carbons of the dimethylsulfonamide group.
~35Ar-C H₂-Aliphatic carbon adjacent to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol (Predicted): An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3400-3300Medium, BroadN-H stretchPrimary amine (-NH₂)
3050-3000MediumC-H stretchAromatic C-H
2950-2850MediumC-H stretchAliphatic C-H
1600-1450Medium-StrongC=C stretchAromatic ring
1350-1300StrongS=O stretch (asymmetric)Sulfonamide
1170-1150StrongS=O stretch (symmetric)Sulfonamide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol (Predicted): A mass spectrum would be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.

Predicted Mass Spectrometry Data:

The expected exact mass of the [M+H]⁺ ion for C₁₀H₁₇N₂O₂S⁺ would be calculated. The fragmentation pattern would likely involve the cleavage of the ethylamine side chain and fragmentation of the sulfonamide group.

Mass_Spectrometry_Fragmentation M [M+H]⁺ C₁₀H₁₇N₂O₂S⁺ F1 Loss of NH₃ M->F1 - NH₃ F2 Loss of CH₂NH₂ M->F2 - •CH₂NH₂ F3 Loss of N(CH₃)₂ M->F3 - •N(CH₃)₂

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of a new chemical entity into a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence a drug's bioavailability, efficacy, and shelf-life.[1] This technical guide provides a comprehensive framework for characterizing the solubility and stability of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide, a sulfonamide derivative. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of sulfonamide chemistry with authoritative, standardized protocols to provide a robust predictive and experimental workflow. We will delve into the theoretical underpinnings of its expected behavior, present detailed methodologies for empirical determination, and discuss the interpretation of this critical data in the context of drug development.

Introduction to 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide

4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide belongs to the sulfonamide class of compounds, which are characterized by a -SO2NH- functional group.[2][3] Sulfonamides have a rich history in medicine, initially rising to prominence as the first widely effective antimicrobial agents.[3][4] Their applications have since expanded to a wide array of therapeutic areas, including diuretics, antidiabetic agents, and carbonic anhydrase inhibitors.[3][4]

The structure of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide features a primary amino group on the ethyl side chain and a tertiary N,N-dimethylsulfonamide group. These functional groups are expected to significantly influence its physicochemical properties, particularly its solubility in aqueous and organic media, and its susceptibility to various degradation pathways. A comprehensive understanding of these characteristics is a critical first step in its evaluation as a potential drug candidate.

Physicochemical Properties and Theoretical Considerations

While experimental data for the target molecule is sparse, we can infer its likely properties based on its structural components and data from analogous compounds.

PropertyPredicted Value/CharacteristicRationale & Key Influencing Factors
Molecular Formula C10H16N2O2SDerived from its chemical structure.
Molecular Weight 228.31 g/mol Calculated from the molecular formula.
pKa The primary amine (ethylamine side chain) is expected to have a pKa around 9-10. The sulfonamide group is generally a very weak acid.The basicity of the primary amine will be a dominant factor in the pH-dependent solubility of the molecule.
LogP Expected to be low to moderate.The presence of the polar sulfonamide and primary amino groups will likely counteract the hydrophobicity of the benzene ring and N,N-dimethyl groups, suggesting some degree of aqueous solubility.
Hydrogen Bonding The primary amine and the oxygen atoms of the sulfonamide group can act as hydrogen bond acceptors, while the primary amine can also act as a hydrogen bond donor.This capability for hydrogen bonding suggests potential for solubility in protic solvents.

Data for analogous compounds such as 4-amino-N,N-dimethylbenzenesulfonamide and N,N-Dimethylbenzenesulfonamide can be found in resources like PubChem.[5][6]

Solubility Profiling: A Methodical Approach

A drug's solubility is a crucial determinant of its bioavailability.[1] A comprehensive solubility profile should be established across a range of relevant conditions.

pH-Dependent Aqueous Solubility

The presence of a primary amino group makes the solubility of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide highly dependent on pH. At pH values below its pKa, the amine will be protonated, forming a positively charged species that is expected to be more soluble in aqueous media.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[1]

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation: Add an excess amount of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide to vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[1]

Solubility in Organic Solvents and Biorelevant Media

Understanding the solubility in various media is crucial for formulation development.

Solvent/MediaRationale for Testing
Methanol, Ethanol, Acetonitrile Common solvents used in synthesis, purification, and formulation.
Propylene Glycol, PEG 400 Excipients frequently used in liquid formulations to enhance solubility.
Simulated Gastric Fluid (SGF) To predict solubility in the stomach.
Fasted State Simulated Intestinal Fluid (FaSSIF) To predict solubility in the small intestine before a meal.
Fed State Simulated Intestinal Fluid (FeSSIF) To predict solubility in the small intestine after a meal.

The experimental protocol for these media would follow the same principles as the shake-flask method described above.

Stability Assessment: Ensuring Drug Integrity

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[7] This information is used to determine storage conditions, re-test periods, and shelf life.

Forced Degradation (Stress) Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[8] This is a critical step in the development of stability-indicating analytical methods.[9][10]

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation

  • Stock Solution Preparation: Prepare a stock solution of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Treat the stock solution with acid (e.g., 0.1N HCl) and base (e.g., 0.1N NaOH) at room temperature and elevated temperature (e.g., 60°C). Neutralize samples before analysis.

    • Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.

    • Thermal Degradation: Expose both the solid drug substance and the stock solution to elevated temperatures (e.g., 60°C).

    • Photostability: Expose the solid drug substance and the stock solution to light according to ICH Q1B guidelines.[11][12]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradation products are formed.[8]

Long-Term and Accelerated Stability Studies

These studies are performed according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), to establish a re-test period or shelf life.[7][11][12][13]

ICH Recommended Storage Conditions

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Table based on ICH Q1A(R2) guidelines.[7][11]

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a validated stability-indicating analytical method, typically an HPLC method. This method must be able to separate, detect, and quantify the intact active pharmaceutical ingredient (API) in the presence of its degradation products and any other potential impurities.

Workflow for Method Development

Stability_Indicating_Method_Development A Analyze Forced Degradation Samples B Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient) A->B C Achieve Peak Purity & Resolution (Parent peak from all degradants) B->C D Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, etc.) C->D

Caption: Stability-indicating HPLC method development workflow.

Key Considerations for HPLC Method Development:

  • Column Chemistry: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical.

  • Detection: UV detection is often suitable for aromatic compounds like benzenesulfonamides.[14] The wavelength should be chosen to maximize the response for both the parent compound and the expected degradants.

  • Gradient Elution: A gradient is often necessary to elute all compounds with good peak shape in a reasonable run time.

Conclusion

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • RAPS. (2025, April 17).
  • ICH. Quality Guidelines.
  • ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Benchchem. N,N-Dimethyl-4-nitrobenzenesulfonamide|CAS 17459-03-9.
  • PubChem. N,N-Dimethylbenzenesulfonamide | C8H11NO2S | CID 84423.
  • MedCrave online. (2016, December 14).
  • PubMed. Degradation of sulfonamides as a microbial resistance mechanism.
  • PubChem. Benzenesulfonamide, 4-amino-N,N-dimethyl- | C8H12N2O2S | CID 74369.
  • BioPharma International. (2011).
  • Benchchem.
  • SIELC Technologies. HPLC Separation of Benzenesulfonamide and Sulfanilamide.
  • Springer. (2023, April 23).
  • PubChem. 4-hydroxy-N,N-dimethylbenzenesulfonamide | C8H11NO3S | CID 84760.
  • NIST. Benzenesulfonamide, N,4-dimethyl-.
  • Synthetic Molecules Pvt. Ltd. 4-(2-Amino Ethyl) Benzene Sulfonamide.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide.
  • ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • Advanced Journal of Chemistry. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Benchchem.
  • ResearchGate. (2011).
  • Springer. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Sami Publishing Company. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

Sources

An In-depth Technical Guide to the Mechanism of Action of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and profound impact on therapeutic drug design.[1] This guide provides an in-depth exploration of the multifaceted mechanisms of action through which benzenesulfonamide derivatives exert their pharmacological effects. We will dissect the core interactions at a molecular level, from the canonical inhibition of carbonic anhydrases and bacterial folate synthesis to emerging roles in oncology and neurology. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental designs, validated protocols for assessing activity, and a clear visualization of the underlying biochemical pathways. The narrative synthesizes foundational principles with field-proven insights, grounding key claims in authoritative scientific literature.

The Benzenesulfonamide Scaffold: A Privileged Structure in Drug Discovery

The benzenesulfonamide functional group, characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂), is a deceptively simple structure that has given rise to a vast and diverse class of therapeutic agents.[2] Its chemical properties, particularly the ability of the primary sulfonamide moiety to act as a potent zinc-binding group, have been exploited to develop numerous clinically successful drugs.[1] These agents span a wide range of applications, including diuretics, anti-glaucoma medications, antiepileptics, antibacterial "sulfa drugs," and targeted anticancer therapies.[1][2][3] Understanding the distinct molecular mechanisms that enable this single scaffold to address such a wide array of pathologies is fundamental to leveraging its full potential in future drug development endeavors.

Core Mechanism I: Inhibition of Carbonic Anhydrases (CAs)

The most prominent mechanism of action for a large class of benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs).

The Target: Carbonic Anhydrases

Carbonic anhydrases are a superfamily of ubiquitous zinc metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4][5][6] This reaction is fundamental to a multitude of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and biosynthesis.[5][7] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization, making them attractive targets for isoform-selective drug design.[6]

The Molecular Interaction: A High-Affinity Zinc-Binding Group

The therapeutic efficacy of benzenesulfonamide-based CA inhibitors (CAIs) stems from the high affinity of the sulfonamide group for the Zn(II) ion situated at the core of the enzyme's active site.[8] The mechanism proceeds as follows:

  • The sulfonamide derivative accesses the conical active site cleft of the CA enzyme.

  • The sulfonamide group exists in an equilibrium between its neutral (-SO₂NH₂) and anionic (-SO₂NH⁻) forms. It is the deprotonated, anionic form that acts as the potent inhibitor.

  • The nitrogen atom of the anionic sulfonamide displaces the zinc-bound water molecule (or hydroxide ion), coordinating directly to the Zn(II) ion as a fourth ligand.[9]

  • This binding is further stabilized by a network of hydrogen bonds. The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of Thr199, while the amino group can interact with the side chain of the same residue and the carboxylate of Glu106.[9]

X-ray crystallographic studies have been instrumental in elucidating these interactions, revealing that while the sulfonamide group anchors the inhibitor to the zinc ion, the rest of the molecule (the "tail") extends into the active site cavity.[9][10][11] This "tail" can form extensive van der Waals and hydrophobic interactions with various amino acid residues, such as Gln92, Val121, Phe131, and Leu198.[9][12] The chemical nature and structure of this tail are the primary determinants of isoform selectivity, a strategy known as the "tail approach" in drug design.[8][12][13]

CA_Inhibition cluster_CA Carbonic Anhydrase Active Site cluster_Binding Zn Zn(II) Ion His 3x Histidine Residues Zn->His H2O H₂O / OH⁻ Zn->H2O Displaced by Inhibitor Thr199 Thr199 Inhibitor Benzenesulfonamide (-R-SO₂NH₂) Inhibitor_anion Anionic Form (-R-SO₂NH⁻) Inhibitor->Inhibitor_anion Deprotonation Inhibitor_anion->Zn Inhibitor_anion->Thr199 H-bonds (O, NH)

Mechanism of Carbonic Anhydrase Inhibition.
Therapeutic Consequences of CA Inhibition
  • Anticancer Therapy: Tumor-associated isoforms, particularly CA IX and CA XII, are highly overexpressed in many aggressive solid tumors in response to hypoxia.[1][6] These membrane-bound enzymes help maintain the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[1][6] Selective inhibitors of CA IX/XII are therefore promising anticancer agents.[13][14][15]

  • Anticonvulsant Action: Certain clinically used antiepileptic drugs, such as topiramate and zonisamide, are benzenesulfonamide derivatives.[16] Their mechanism is linked to the inhibition of specific CA isoforms in the brain (e.g., hCA II and hCA VII), which modulates neuronal pH and excitability.[16][17]

  • Diuretics and Antiglaucoma Agents: Inhibition of CAs in the renal tubules (leading to diuretic effects) and in the ciliary processes of the eye (reducing aqueous humor formation and intraocular pressure) are among the earliest applications of this drug class.[2][8]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The gold standard for measuring CA inhibition kinetics is the stopped-flow CO₂ hydrase assay.[4][6] This method measures the enzyme's ability to catalyze the hydration of CO₂.

Objective: To determine the inhibitory potency (IC₅₀ and/or Kᵢ) of a benzenesulfonamide derivative against a specific human carbonic anhydrase (hCA) isoform.

Pillars of the Protocol:

  • Expertise: This assay directly measures the physiological function of the enzyme. Using a pH indicator allows for real-time tracking of the proton production that results from CO₂ hydration. The choice of buffer (e.g., Tris) and its pKa is critical for sensitivity in the desired pH range.

  • Trustworthiness: The protocol includes a control (enzyme activity without inhibitor) to establish a baseline catalytic rate. The use of a known, potent inhibitor like acetazolamide (AAZ) serves as a positive control to validate the assay's performance.

Methodology:

  • Reagent Preparation:

    • Enzyme Stock: Prepare a stock solution of the purified recombinant hCA isoform (e.g., hCA II, hCA IX) in distilled water with 10% DMSO.

    • Inhibitor Stock: Prepare a 1 mM stock solution of the test benzenesulfonamide derivative in DMSO. Create serial dilutions from this stock.

    • Buffer/Indicator Solution: Prepare a solution containing the desired buffer (e.g., 20 mM TRIS, pH 7.5) and a pH indicator (e.g., 4-nitrophenol).

    • Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, distilled water.

  • Stopped-Flow Measurement:

    • Equilibrate the stopped-flow instrument to 25°C.

    • Load one syringe with the enzyme/buffer/indicator solution and the second syringe with the CO₂ substrate solution.

    • Perform an initial run without any inhibitor to measure the baseline catalyzed rate. The instrument rapidly mixes the two solutions, and the change in absorbance of the pH indicator is monitored over time as protons are produced.

    • Repeat the measurement for the uncatalyzed reaction by omitting the enzyme from the buffer solution.

  • Inhibition Measurement:

    • Pre-incubate the enzyme with varying concentrations of the benzenesulfonamide inhibitor for 10-15 minutes at room temperature to allow for binding equilibrium.

    • Load the enzyme-inhibitor mixture into the first syringe and the CO₂ solution into the second.

    • Initiate the reaction and record the initial catalytic rates for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percentage of remaining enzyme activity for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and the enzyme's Michaelis constant (Kₘ).

Core Mechanism II: Antibacterial "Sulfa Drugs"

The discovery of sulfonamide antibiotics was a landmark in medicine. Their mechanism is a classic example of competitive antagonism.

The Target: Dihydropteroate Synthetase (DHPS)

Bacteria, unlike humans, cannot utilize pre-formed folic acid (Vitamin B9) from their environment. They must synthesize it de novo.[3][18] A critical enzyme in this pathway is dihydropteroate synthetase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate.[18][] The resulting product, dihydropteroic acid, is a direct precursor to dihydrofolic acid, which is essential for the synthesis of nucleotides (purines and pyrimidines) and ultimately, DNA and RNA.[18][]

The Molecular Interaction: Competitive Inhibition

Benzenesulfonamide antibiotics, such as sulfamethoxazole, possess a chemical structure that is remarkably similar to the natural substrate, PABA.[2] This structural analogy allows them to act as competitive inhibitors of the DHPS enzyme.[2][18] They bind to the PABA-binding site on DHPS, preventing the natural substrate from binding and thereby halting the folic acid synthesis pathway.[]

This disruption of folic acid production starves the bacteria of the necessary precursors for DNA replication and protein synthesis, leading to a bacteriostatic effect—it inhibits bacterial growth and reproduction rather than directly killing the cells.[3][] The efficacy of this mechanism relies on maintaining a sufficient concentration of the drug to outcompete the endogenous PABA.

The high selectivity of sulfa drugs for bacteria is a key therapeutic advantage. Since human cells lack the DHPS enzyme and instead acquire folate from dietary sources, their metabolic pathways are unaffected.[3][18]

Folic_Acid_Pathway PABA PABA (p-aminobenzoic acid) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydrofolate Dihydrofolic Acid DHPS->Dihydrofolate Synthesis Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis (DNA, RNA) Tetrahydrofolate->Nucleic_Acids Coenzyme Growth Bacterial Growth & Reproduction Nucleic_Acids->Growth Sulfonamide Benzenesulfonamide Antibiotic Sulfonamide->Inhibition Competitive Inhibition

Antibacterial Mechanism via Folate Synthesis Inhibition.
Experimental Protocol: Antimicrobial Susceptibility Testing (AST)

Determining the in vitro activity of a sulfonamide derivative is crucial. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC).[20][21][22]

Objective: To determine the MIC of a benzenesulfonamide derivative against a specific bacterial strain (e.g., Staphylococcus aureus).

Pillars of the Protocol:

  • Expertise: The choice of growth medium is critical. For sulfonamides, Mueller-Hinton Broth (MHB) with low levels of thymidine and thymine is required.[20] These compounds can bypass the folic acid blockade, leading to falsely elevated MIC values. The inoculum must be standardized (using a 0.5 McFarland standard) to ensure reproducibility.

  • Trustworthiness: The protocol incorporates a growth control (no antibiotic) to ensure the bacteria are viable and a sterility control (no bacteria) to ensure the medium is not contaminated. Testing a quality control strain with a known MIC range (e.g., S. aureus ATCC 29213) validates the entire experimental setup.[23]

Methodology:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution Series:

    • In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Prepare a stock solution of the sulfonamide derivative and add 100 µL of the appropriate starting concentration to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the positive growth control (no drug). Well 12 is the sterility control (no drug, no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[20]

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the sulfonamide derivative that completely inhibits visible growth of the bacteria.[20]

MIC_Workflow start Start: AST Protocol prep_inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate 2. Prepare Serial Dilutions of Sulfonamide in 96-Well Plate prep_inoculum->prep_plate inoculate 3. Inoculate Wells with Bacterial Suspension prep_plate->inoculate incubate 4. Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_results 5. Read Plate and Determine MIC incubate->read_results end End: Report MIC Value read_results->end

Workflow for Broth Microdilution MIC Determination.

Emerging Mechanisms and Therapeutic Applications

Research continues to uncover novel mechanisms of action for benzenesulfonamide derivatives, expanding their therapeutic potential beyond the classical targets.

  • Tubulin Polymerization Inhibition: Certain complex benzenesulfonamide derivatives have been identified as potent anticancer agents that function by inhibiting tubulin polymerization.[24] By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis in cancer cells.

  • Kinase Inhibition: The benzenesulfonamide scaffold has been successfully employed to design inhibitors of various protein kinases. For example, derivatives have shown inhibitory activity against Tropomyosin receptor kinase A (TrkA), a target in glioblastoma treatment.[25]

  • Other Enzyme Targets: The scaffold's versatility allows for its adaptation to target other enzymes, with studies reporting inhibitory activity against acetylcholinesterase, α-glycosidase, and glutathione S-transferase, suggesting potential applications in neurodegenerative diseases and diabetes.[26]

Quantitative Data Summary

The inhibitory potency of benzenesulfonamide derivatives is typically quantified by IC₅₀ or Kᵢ values. The table below summarizes representative data for various derivatives against different targets, illustrating the range of activity and selectivity that can be achieved through structural modification.

Compound Class/ExampleTarget(s)Inhibitory Potency (Kᵢ or IC₅₀)Therapeutic ApplicationReference(s)
Acetazolamide (AAZ)hCA I, hCA IIKᵢ: 250 nM (hCA I), 12 nM (hCA II)Diuretic, Anti-glaucoma[8]
ZonisamidehCA II, hCA VIIPotent nM inhibitorAnticonvulsant[16]
SLC-0111 AnalogshCA IX, hCA IIIC₅₀: 10.9–25.1 nM (CA IX) vs 1.55–3.92 µM (CA II)Anticancer[13]
Click-Chemistry DerivativeshCA IX, hCA XIIKᵢ: 1.5–38.9 nM (hCA IX), 0.8–12.4 nM (hCA XII)Anticancer[15][27]
Pyrazoline HybridshCA IX, hCA XII, COX-2Potent antiproliferative activityAnticancer[14]
SulfamethoxazoleBacterial DHPSCompetitive inhibitorAntibacterial[2][]

Conclusion

The benzenesulfonamide scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its derivatives have yielded a remarkable array of drugs operating through distinct and well-defined mechanisms of action. The foundational principles of inhibiting carbonic anhydrases and bacterial dihydropteroate synthetase have been extensively validated and continue to be refined for improved isoform selectivity and reduced off-target effects. Concurrently, ongoing research is expanding the horizon for this versatile scaffold, identifying novel targets in oncology and other complex diseases. A thorough, mechanism-based understanding, supported by robust experimental validation, is paramount for unlocking the next generation of benzenesulfonamide-based therapeutics.

References

  • Sulfonamide: Uses, Interactions, and Mechanism of Action - Minicule. (n.d.). Minicule. [Link]

  • Zessel, M., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 21(16), 9583-9595. [Link]

  • Ghorab, M. M., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(9), 4245-4256. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic. [Link]

  • Angeli, A., et al. (2005). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters, 15(7), 1937-1942. [Link]

  • Guan, L. P., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. Molecules, 20(9), 17585-17600. [Link]

  • Guan, L. P., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. PubMed. [Link]

  • Mode of Action (MOA) of Sulfonamide Antibiotics. (n.d.). Science Prof Online. [Link]

  • De Vita, D., et al. (2020). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1083-1089. [Link]

  • Ghorab, M. M., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. [Link]

  • Di Fiore, A., et al. (2011). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of N-substituted Benzenesulfonamides to Human Isoform II. Chemical Communications, 47(42), 11636-11638. [Link]

  • Al-Warhi, T., et al. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules, 28(19), 6838. [Link]

  • Genis, C., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Chemistry, 23(4), 848-857. [Link]

  • Vaickelioniene, R., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6885. [Link]

  • Zengin, B., et al. (2025). Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights. Bioorganic & Medicinal Chemistry, 121, 118060. [Link]

  • Di Fiore, A., et al. (2011). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of N-substituted benzenesulfonamides to human isoform II. Sci-Hub. [Link]

  • Wang, Y., et al. (2019). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. ResearchGate. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 788-792. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. [Link]

  • Ceruso, M., et al. (2019). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 126-132. [Link]

  • Senturk, M., et al. (2015). Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 960-965. [Link]

  • De Vita, D., et al. (2020). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. NIH. [Link]

  • US20190382398A1 - Benzenesulfonamide compounds and their use as therapeutic agents. (2019).
  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27503-27521. [Link]

  • De Vita, D., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Taslimi, P., et al. (2021). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology, 35(10), e22878. [Link]

  • Taylor, P. W., & Burgen, A. S. V. (1971). Kinetics of carbonic anhydrase-inhibitor complex formation. Comparison of anion- and sulfonamide-binding mechanisms. Biochemistry, 10(17), 3209-3214. [Link]

  • Bruns, W., et al. (1986). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Pflügers Archiv, 407(Suppl 2), S63-S68. [Link]

  • Matulis, D., et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLoS One, 16(6), e0252538. [Link]

  • Nocentini, A., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1043-1050. [Link]

  • Laskar, A. A., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(11), 3326. [Link]

  • Maren, T. H. (1960). A kinetic analysis of carbonic anhydrase inhibition. Journal of Pharmacology and Experimental Therapeutics, 130, 389-400. [Link]

  • De Vita, D., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided insight in the structural rigidity-activity relationships. Usiena air. [Link]

  • Maren, T. H. (1976). Use of Inhibitors in Physiological Studies of Carbonic Anhydrase. Federation Proceedings, 35(10), 2217-2222. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • Yildirim, H. H., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Microbiology Research, 2(8), 208-211. [Link]

  • WO/2021/009568 BENZENESULFONAMIDE DERIVATIVES AND USES THEREOF. (2021). WIPO. [Link]

  • Nocentini, A., et al. (2020). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules, 25(1), 199. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Khan, Z. A., et al. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 8(2), 47. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(2-aminoethyl)benzenesulfonamide scaffold represents a compelling intersection of the classic phenethylamine motif, known for its diverse neuropharmacological activities, and the versatile sulfonamide functional group, a cornerstone in medicinal chemistry. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for the specific derivative, 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide. While direct research on this exact molecule is limited, this document synthesizes data from closely related analogs to build a predictive SAR model. We will dissect the core pharmacophore, explore the functional implications of systematic structural modifications, provide detailed experimental protocols for analog synthesis and evaluation, and present a framework for interpreting SAR data. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.

Introduction: The Pharmacological Potential of a Hybrid Scaffold

The compound 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide merges two privileged pharmacological scaffolds:

  • The Phenethylamine Core: This structure is fundamental to a vast array of neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs, targeting the central nervous system (CNS).[1][2] Its derivatives are known to interact with a wide range of receptors, including adrenergic, dopaminergic, and serotonergic systems.[1][3][4]

  • The Sulfonamide Group: A ubiquitous functional group in medicinal chemistry, sulfonamides are known for a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[5][6] They are particularly well-known as inhibitors of carbonic anhydrases (CAs) and as competitive antagonists of p-aminobenzoic acid (PABA) in bacterial folic acid synthesis.[6][7]

The combination of these two moieties in the target molecule, particularly with the N,N-dimethyl substitution on the sulfonamide, suggests potential activity as a modulator of CNS targets or as an enzyme inhibitor. This guide will systematically explore the structural features governing this potential activity.

Core Scaffold Analysis and Pharmacophore Mapping

To understand the SAR, we must first deconstruct the molecule into its key functional components and hypothesize their roles in binding to a biological target.

  • Aromatic Ring: The benzene ring serves as a rigid scaffold, presenting the functional groups in a defined spatial orientation. It is a source of hydrophobic interactions (π-π stacking, van der Waals forces) with the target protein.

  • Ethylamine Side Chain: The primary amine (-NH2) is a critical hydrogen bond donor and can exist in a protonated state (-NH3+) at physiological pH, allowing for strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a binding pocket.

  • N,N-Dimethylsulfonamide Group: This group acts as a potent hydrogen bond acceptor via its sulfonyl oxygens. The N,N-dimethyl substitution prevents it from acting as a hydrogen bond donor, which can be a critical determinant of selectivity compared to primary or secondary sulfonamides.[8] This tertiary sulfonamide is a key feature that distinguishes it from many classical sulfonamide drugs.[7][9]

Below is a diagram illustrating the key pharmacophoric features of the core scaffold.

SAR_Scaffold cluster_core 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide cluster_features Pharmacophoric Features scaffold A Ionic / H-Bond Donor (Primary Amine) B Hydrophobic Core (Aromatic Ring) C H-Bond Acceptor (Sulfonyl Oxygens) D Steric Bulk / No H-Bond Donation (N,N-Dimethyl) p1->A  R1 p2->B  R2 p3->C  R3 p4->D  R4

Caption: Key pharmacophoric regions of the target molecule.

Systematic Structure-Activity Relationship Exploration

The following sections outline a logical progression for exploring the SAR of this scaffold by systematically modifying each key region.

Modification of the Ethylamine Side Chain (R1)

The basicity and sterics of the terminal amine are critical.

  • N-Alkylation:

    • Hypothesis: Increasing alkyl substitution (methyl, ethyl) may enhance hydrophobic interactions but could introduce steric hindrance and reduce hydrogen bonding capacity.

    • Impact: In many phenethylamine classes, N-methylation or N,N-dimethylation can shift selectivity between receptor subtypes (e.g., adrenergic vs. dopaminergic).[2]

  • Chain Length:

    • Hypothesis: Varying the linker between the amine and the ring (e.g., aminomethyl, aminopropyl) alters the distance to the ionic/H-bond interaction point.

    • Impact: The two-carbon (ethyl) spacer is a classic feature for optimal activity at many monoamine receptors.[1] Deviations often lead to a significant loss of potency.

  • Alpha (α) and Beta (β) Substitution:

    • Hypothesis: Adding a methyl group at the α-position (adjacent to the amine) can increase CNS penetration and provide resistance to metabolism by monoamine oxidase (MAO), as seen in amphetamines.[1]

Modification of the Aromatic Ring (R2)

Substitutions on the phenyl ring can modulate electronic properties, lipophilicity, and metabolism.

  • Positional Isomers:

    • Hypothesis: Moving the aminoethyl side chain to the meta (3-) or ortho (2-) position will drastically alter the vector and distance between the amine and the sulfonamide group, likely disrupting any synergistic binding.

    • Impact: For classical sulfonamide antibacterials, the para-amino group is essential for activity.[10] While the amino group in our scaffold is alkylated, a similar positional sensitivity is expected.

  • Ring Substitution:

    • Hypothesis: Adding small electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH3) can fine-tune binding affinity and pharmacokinetic properties.

    • Impact: Halogen substitutions at the para-position of the phenyl ring in phenethylamines have been shown to positively affect binding affinity at serotonin receptors.[4]

Modification of the Sulfonamide Group (R3 & R4)

This region offers significant opportunities for tuning selectivity and physical properties.

  • N-Alkyl Substitution (R4):

    • Hypothesis: The N,N-dimethyl groups provide specific steric bulk and eliminate hydrogen bond donation. Systematically removing them (N-monomethyl, N-unsubstituted) would be a primary step in SAR exploration.

    • Impact: An unsubstituted (-SO2NH2) or mono-substituted sulfonamide can bind to the catalytic zinc ion in metalloenzymes like carbonic anhydrases.[7] The N,N-dimethyl variant is incapable of this interaction, suggesting it would be inactive as a classic CA inhibitor.

  • Sulfonamide Bioisosteres (R3):

    • Hypothesis: Replacing the sulfonamide group with other functionalities of similar size and electronic character (e.g., a carboxamide, a reverse sulfonamide) can probe the necessity of the sulfonyl group itself.

Summary of Proposed SAR Modifications

Modification SiteStructural ChangeRationalePredicted Impact on Activity
Ethylamine (R1) N-MethylationIncrease lipophilicity, alter H-bondingReceptor selectivity shift, potential potency change
Chain Elongation/ShorteningAlter distance to binding siteLikely decrease in potency
Aromatic Ring (R2) Isomeric Position (meta/ortho)Change spatial orientation of groupsSignificant loss of activity
Add Halogen/Methoxy SubstituentsModulate electronics and lipophilicityFine-tuning of affinity and PK properties
Sulfonamide (R4) N-Demethylation (NHMe, NH2)Introduce H-bond donor capabilityPotential gain-of-function for enzyme targets (e.g., CAs)
Sulfonamide (R3) Replacement with CarboxamideBioisosteric replacementProbe importance of sulfonyl group for binding

Experimental Protocols and Methodologies

A robust SAR campaign requires validated synthetic and analytical procedures.

General Synthetic Workflow for Analog Generation

The synthesis of analogs can be approached via a convergent strategy starting from commercially available 2-phenylethylamine. A general, multi-step synthesis was reported as early as 1940.[11] A modern approach is outlined below.

Synthesis_Workflow start 2-Phenylethylamine step1 Step 1: Acetylation (Acetic Anhydride) start->step1 intermediate1 N-Acetyl-2-phenylethylamine step1->intermediate1 step2 Step 2: Chlorosulfonation (Chlorosulfonic Acid) intermediate1->step2 intermediate2 p-(2-Acetamidoethyl) benzenesulfonyl chloride step2->intermediate2 step3 Step 3: Amination (Dimethylamine) intermediate2->step3 intermediate3 N-Acetyl Protected Target Molecule step3->intermediate3 step4 Step 4: Deacetylation (Acid Hydrolysis, HCl) intermediate3->step4 end 4-(2-aminoethyl)-N,N- dimethylbenzenesulfonamide step4->end

Caption: General synthetic workflow for target molecule and its analogs.

Detailed Protocol: Step 3 - Amination

  • Setup: To a solution of p-(2-acetamidoethyl)benzenesulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0°C (ice bath), add triethylamine (2.2 eq).

  • Reaction: Add a solution of dimethylamine (2.0 M in THF, 1.1 eq) dropwise to the cooled reaction mixture.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the N-acetyl protected intermediate.

Protocol: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

Given the sulfonamide moiety, a primary screening target would be human carbonic anhydrase isozymes. This protocol describes a standard stopped-flow CO2 hydration assay.

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 10 mM HEPES-Tris, pH 7.4).

    • Prepare a saturated CO2 solution by bubbling CO2 gas through chilled, deionized water.

    • Prepare a stock solution of the indicator dye (e.g., p-nitrophenol).

    • Prepare stock solutions of the test compounds (analogs) in DMSO.

    • Prepare a solution of the target human CA isozyme (e.g., hCA II) at a known concentration.

  • Assay Procedure (Stopped-Flow Spectrophotometer):

    • Equilibrate two syringes in the instrument to 25°C. Syringe A contains the buffer, indicator, and CA enzyme. Syringe B contains the saturated CO2 solution.

    • To measure inhibition, pre-incubate the enzyme with the test compound in Syringe A for 10 minutes prior to the reaction.

    • Rapidly mix the contents of Syringe A and Syringe B. The hydration of CO2 to bicarbonate and a proton causes a pH drop, which is monitored by the change in absorbance of the indicator dye (e.g., at 400 nm).

  • Data Analysis:

    • The initial rate of the reaction (the linear portion of the absorbance change over time) is calculated.

    • The rates of the inhibited reactions are compared to the uninhibited control (enzyme + DMSO).

    • IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide scaffold holds considerable potential for the development of novel therapeutic agents. This guide establishes a foundational SAR model based on the analysis of its constituent pharmacophores. The primary avenues for structural modification lie in the N-alkylation of both the ethylamine and sulfonamide nitrogens and in the substitution pattern of the aromatic core.

Future research should focus on synthesizing the proposed analogs and screening them against a diverse panel of biological targets, including G-protein coupled receptors (serotonin, dopamine, adrenergic) and relevant enzymes (carbonic anhydrases, cholinesterases).[12] The N,N-dimethyl substitution on the sulfonamide is a key differentiating feature that may impart novel selectivity profiles compared to traditional sulfonamide drugs. A systematic exploration as outlined in this document will be crucial to unlocking the full therapeutic potential of this versatile chemical class.

References

  • Verma, A., Joshi, S., & Singh, D. (2013). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-8. [Link]

  • Ceruso, M., & Supuran, C. T. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Purushotham K N. (n.d.). SAR OF SULPHONAMIDES.pptx. Slideshare. [Link]

  • Sharma, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(16), 9635-9654. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 84423, N,N-Dimethylbenzenesulfonamide. [Link]

  • de Almeida, L. G., et al. (2022). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Journal of the Brazilian Chemical Society. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74369, Benzenesulfonamide, 4-amino-N,N-dimethyl-. [Link]

  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. [Link]

  • Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • PubChem. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 84760, 4-hydroxy-N,N-dimethylbenzenesulfonamide. [Link]

  • Frontiers in Chemistry. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

  • ResearchGate. (2018). Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. [Link]

  • PubMed. (2012). Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. [Link]

  • Freeman, B. B., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(3), 995-1008. [Link]

  • Kim, K., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(6), 553-560. [Link]

  • Lee, S., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 196-204. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 203438, 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide. [Link]

  • Lee, S., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 169682, 4-(2-Aminoethyl)benzenesulfonamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 301318, N-(2-Aminoethyl)-4-methylbenzenesulfonamide. [Link]

Sources

The Dawn of a Medical Revolution: A Technical Guide to the Discovery and Enduring Legacy of Sulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the remarkable journey of sulfonamide-based inhibitors, from their serendipitous discovery as antibacterial agents to their current status as a versatile pharmacophore targeting a wide array of enzymes. We will delve into the pivotal historical experiments that unveiled the therapeutic potential of Prontosil and its active metabolite, sulfanilamide, revolutionizing the treatment of bacterial infections. The core of this guide will provide a detailed exploration of the mechanism of action of sulfonamides as competitive inhibitors of dihydropteroate synthase (DHPS) in bacteria. Furthermore, we will trace the expansion of the sulfonamide scaffold into other therapeutic areas, examining their roles as inhibitors of carbonic anhydrases and cyclooxygenase-2 (COX-2). This guide is designed to provide researchers and drug development professionals with a comprehensive understanding of the history, mechanism, and broad therapeutic applications of this enduring class of inhibitors, complete with detailed experimental protocols and illustrative diagrams to bridge theory with practical application.

I. The Genesis of a "Miracle": The Discovery of Prontosil and the Dawn of the Antibacterial Era

Prior to the 1930s, the medical community had a limited arsenal against systemic bacterial infections, with minor wounds often leading to fatal consequences. The landscape of medicine was irrevocably altered by the pioneering work of German physician and researcher Gerhard Domagk at Bayer AG, then a part of IG Farben.[1][2] Domagk's research was rooted in the hypothesis that coal-tar dyes, capable of selectively binding to bacteria, could be harnessed to combat infectious organisms within the body.[1]

After years of methodical yet unfruitful screening of hundreds of dyes, a breakthrough emerged in 1932.[2] A red dye synthesized by Bayer chemist Josef Klarer, named Prontosil, demonstrated remarkable efficacy in protecting mice from lethal streptococcal infections.[2] This discovery, however, was not immediately published. The first official communication of this groundbreaking finding appeared in 1935, more than two years after a patent was filed by Klarer and his research partner Fritz Mietzsch.[1]

Prontosil quickly became the first broadly effective systemic antibacterial agent, drastically reducing mortality rates from infections like meningitis, puerperal sepsis (childbed fever), and pneumonia.[2][3] A poignant early testament to its efficacy was the successful treatment of Domagk's own daughter, who had developed a severe streptococcal infection after an accident.[2][3] For his discovery of the antibacterial effects of Prontosil, Gerhard Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine.[4][5][6] However, due to a decree from the Nazi German government, he was initially forced to decline the award, finally accepting it in 1947.[5][7]

A crucial subsequent discovery was made by a team at the Pasteur Institute in Paris, who demonstrated that Prontosil was, in fact, a prodrug.[8][9] In the body, it is metabolized to the active, colorless compound, p-aminobenzenesulfonamide, more commonly known as sulfanilamide.[8][9] This revelation was pivotal, as sulfanilamide itself was an off-patent compound, allowing for widespread and cost-effective production by numerous pharmaceutical companies.[2] This led to the rapid development of a plethora of "sulfa drugs," which became indispensable during World War II, saving countless lives.[3]

II. The Molecular Basis of Antibacterial Action: Competitive Inhibition of Dihydropteroate Synthase

The bacteriostatic effect of sulfonamides lies in their clever mimicry of a vital bacterial metabolite.[10][11] Bacteria, unlike humans who obtain folic acid (vitamin B9) from their diet, must synthesize it de novo.[1][11] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of p-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate.[6][12][13]

Sulfonamides are structural analogs of PABA.[12] This structural similarity allows them to act as competitive inhibitors of DHPS, binding to the enzyme's active site and preventing the binding of PABA.[1][12] By blocking this crucial step, sulfonamides halt the synthesis of folic acid, which is essential for the production of nucleotides and, consequently, DNA and RNA.[11][12][13] This disruption of nucleic acid synthesis prevents bacterial growth and replication, rendering the bacteria susceptible to clearance by the host's immune system.[10][11]

DHPS_Inhibition

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of sulfonamide compounds against DHPS.

1. Materials and Reagents:

  • Purified DHPS enzyme

  • p-Aminobenzoic acid (PABA)

  • Dihydropteridine pyrophosphate

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Test sulfonamide compounds

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Reagents for detecting inorganic phosphate (e.g., Malachite Green-based reagent)

  • 96-well microplates

  • Microplate reader

2. Procedure:

  • Compound Preparation: Dissolve the test sulfonamide compounds in DMSO to create stock solutions.[14]

  • Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixtures containing the assay buffer, DHPS enzyme, and varying concentrations of the test compound or DMSO (as a control).[9]

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrates, PABA and dihydropteridine pyrophosphate, to each well.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 20 minutes) at the optimal temperature for the enzyme.[14]

  • Termination of Reaction and Detection: Stop the reaction and measure the amount of product formed. A common method is to quantify the inorganic pyrophosphate released, for instance, by using a Malachite Green-based colorimetric assay that detects inorganic phosphate.[9]

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) values by plotting the enzyme activity against the logarithm of the inhibitor concentration.[9]

III. Beyond Bacteria: The Expansion of the Sulfonamide Scaffold

The versatility of the sulfonamide functional group has allowed for its application in developing inhibitors for a range of other enzymes, leading to treatments for a variety of conditions.

A. Carbonic Anhydrase Inhibitors

Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[15][16] The primary sulfonamide group (-SO2NH2) binds to the zinc ion in the active site of the enzyme, inhibiting its catalytic activity.[17]

This inhibitory action has been exploited in the development of several classes of drugs:

  • Diuretics: Acetazolamide, a sulfonamide derivative, was one of the first orally effective diuretics. By inhibiting carbonic anhydrase in the renal tubules, it reduces the reabsorption of bicarbonate, sodium, and water, leading to diuresis. This discovery paved the way for the development of thiazide diuretics, such as hydrochlorothiazide, which also contain a sulfonamide moiety and are widely used to treat hypertension and edema.[10]

  • Antiglaucoma Agents: Topical carbonic anhydrase inhibitors like dorzolamide and brinzolamide are used to treat glaucoma.[18] They reduce the production of aqueous humor in the eye, thereby lowering intraocular pressure.

  • Anticonvulsants and Other CNS Applications: Some sulfonamides have shown utility in treating neurological conditions, including epilepsy.[16]

CA_Inhibition

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is based on the esterase activity of carbonic anhydrase and is suitable for high-throughput screening.

1. Materials and Reagents:

  • Purified carbonic anhydrase (e.g., bovine erythrocyte CA)

  • Assay buffer (e.g., Tris-SO4 buffer)

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • Test sulfonamide compounds

  • DMSO for dissolving compounds

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 400-405 nm

2. Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of the test sulfonamide compounds in the assay buffer. Prepare a working solution of the carbonic anhydrase enzyme in the same buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound solution (or DMSO for control). Include a blank without the enzyme.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.[19]

  • Reaction Initiation: Start the reaction by adding the pNPA substrate to all wells.

  • Measurement: Immediately begin monitoring the change in absorbance at 400-405 nm over time using a microplate reader. The hydrolysis of pNPA by carbonic anhydrase releases p-nitrophenol, a yellow-colored product.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

B. Cyclooxygenase-2 (COX-2) Inhibitors

A significant development in the application of the sulfonamide scaffold was the creation of selective cyclooxygenase-2 (COX-2) inhibitors.[20] The COX enzymes are responsible for the synthesis of prostaglandins from arachidonic acid.[5] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[21]

Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can cause gastrointestinal side effects due to the inhibition of COX-1 in the gastric mucosa. The development of selective COX-2 inhibitors, such as celecoxib, which contains a sulfonamide moiety, provided a therapeutic advantage by reducing inflammation with a lower risk of certain gastrointestinal complications.[22] The sulfonamide group in these inhibitors plays a crucial role in binding to the active site of the COX-2 enzyme.[4]

It is important to note that while celecoxib is a sulfonamide, it is a non-antibiotic sulfonamide and generally does not exhibit cross-reactivity with sulfonamide antibiotics in individuals with a "sulfa allergy."[19] This is because the structural features responsible for the hypersensitivity reactions to sulfonamide antibiotics are absent in non-antibiotic sulfonamides.[14]

IV. Synthesis of Sulfonamide-Based Inhibitors: A Practical Overview

The synthesis of sulfonamides is a cornerstone of medicinal chemistry. Below are representative protocols for the synthesis of sulfanilamide and a thiazide diuretic.

Experimental Protocol: Synthesis of Sulfanilamide from Acetanilide

This is a classic multi-step synthesis.[12]

Step 1: Chlorosulfonation of Acetanilide

  • In a fume hood, carefully add acetanilide to an excess of chlorosulfonic acid in a flask equipped with a reflux condenser and a gas trap.

  • Gently heat the mixture to facilitate the reaction, which results in the formation of p-acetamidobenzenesulfonyl chloride.

  • After the reaction is complete, cautiously pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

Step 2: Amination of p-Acetamidobenzenesulfonyl Chloride

  • Treat the crude p-acetamidobenzenesulfonyl chloride with an excess of concentrated aqueous ammonia.

  • Stir the mixture until the reaction is complete, forming p-acetamidobenzenesulfonamide.

  • Collect the product by vacuum filtration and wash with water.

Step 3: Hydrolysis of p-Acetamidobenzenesulfonamide

  • Heat the p-acetamidobenzenesulfonamide under reflux with dilute hydrochloric acid.[3] This step removes the acetyl protecting group.

  • After cooling, neutralize the solution with sodium carbonate until it is slightly alkaline.[3]

  • The sulfanilamide will precipitate out of the solution.

  • Collect the crude sulfanilamide by vacuum filtration and recrystallize from hot water to obtain the purified product.

Experimental Protocol: Synthesis of Chlorothiazide (A Thiazide Diuretic)

This synthesis involves the formation of the benzothiadiazine ring system.[17]

  • Sulfonylation of 3-Chloroaniline: React 3-chloroaniline with an excess of chlorosulfonic acid to introduce two sulfonyl chloride groups onto the aromatic ring, forming 5-chloro-2,4-disulfonyl chloride aniline.

  • Amination: Treat the resulting disulfonyl chloride with ammonia to convert both sulfonyl chloride groups into sulfonamide groups, yielding 5-chloro-2,4-disulfamoylaniline.

  • Cyclization: Heat the 5-chloro-2,4-disulfamoylaniline with formic acid.[17] This results in the cyclization to form the chlorothiazide ring structure.

  • Isolation and Purification: Cool the reaction mixture to precipitate the chlorothiazide.[17] Collect the product by filtration, wash with a suitable solvent like acetone, and dry.[17]

V. Conclusion and Future Perspectives

The discovery of sulfonamide-based inhibitors marks a pivotal moment in the history of medicine. From their initial role as the first effective antibacterial agents to their current diverse applications, the sulfonamide scaffold has proven to be a remarkably versatile and enduring pharmacophore. The journey from Prontosil to modern, highly specific enzyme inhibitors showcases the power of medicinal chemistry to build upon initial discoveries and develop new therapies for a wide range of diseases.

The continued exploration of sulfonamide derivatives as inhibitors of novel targets remains an active area of research. Their established safety profile and synthetic tractability make them an attractive starting point for the design of new therapeutic agents. As our understanding of the molecular basis of disease deepens, it is certain that the legacy of the sulfonamides will continue to expand, leading to the development of innovative treatments for the medical challenges of the future.

VI. References

  • Sulfonamide (medicine) - Wikipedia . Link

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples . Cleveland Clinic. Link

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions . Journal of Pharmaceutical Analysis. Link

  • From dyes to D-Day: the first antibacterial drugs | The Bulletin of the Royal College of Surgeons of England . Link

  • Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams . Molecules. Link

  • Gerhard Domagk | Science History Institute . Link

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes) . International Journal of Medical Students. Link

  • Domagk Discovers That Sulfonamides Can Save Lives | Research Starters - EBSCO . Link

  • Sulfonamides: A Short History And Their Importance For Livestock Use - Huvepharma . Link

  • Gerhard Domagk - Wikipedia . Link

  • Prontosil - Wikipedia . Link

  • Identification of sulfonamide-like adverse drug reactions to celecoxib in the World Health Organization database . Clinical Pharmacology & Therapeutics. Link

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action . Journal of Medicinal Chemistry. Link

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs . Bioinorganic Chemistry and Applications. Link

  • Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview . SA Orthopaedic Journal. Link

  • Sulfonamide: Mechanism of Action & Uses - Video . Study.com. Link

  • Full article: Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors . Expert Opinion on Therapeutic Patents. Link

  • Sulfonamides: Mechanism of action - YouTube . Link

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium . International Journal of Molecular Sciences. Link

  • Special Feature: Never say dye | British Columbia Medical Journal . Link

  • Prontosil | Sulfanilamide, Antibacterial, Antiseptic | Britannica . Link

  • Can my patient with a 'sulfa allergy' receive celecoxib or other nonantimicrobial sulfonamides? | Cleveland Clinic Journal of Medicine . Link

  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII . Molecules. Link

  • Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview - University of Pretoria . Link

  • Comparison of sulfonamide COX-2 inhibitors and NSAIDs for cardiovascular risk . Journal of the American Heart Association. Link

  • Preparation of sulfonamides from N-silylamines . Tetrahedron Letters. Link

  • (PDF) synthesis of sulfanilamide - ResearchGate . Link

  • Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide . Link

  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) - Sigma-Aldrich . Link

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387) - Abcam . Link

  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase . ACS Chemical Biology. Link

  • Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX - Slideshare . Link

  • Chlorothiazide synthesis - ChemicalBook . Link

  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase . ACS Chemical Biology. Link

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie . Link

Sources

Unlocking New Frontiers: A Technical Guide to the Research Applications of N,N-Dimethylbenzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, N,N-dimethylbenzenesulfonamide and its derivatives represent a versatile and synthetically accessible series of compounds with significant, yet underexplored, potential. This technical guide provides an in-depth exploration of the core research applications for these tertiary sulfonamides, moving beyond their role as mere synthetic intermediates. We will dissect their established utility as potent enzyme inhibitors, particularly in oncology, and explore their emerging applications as antimicrobial agents. This document is designed for researchers, medicinal chemists, and drug development professionals, offering a synthesis of mechanistic insights, quantitative biological data, detailed experimental workflows, and forward-looking perspectives to guide future discovery and development efforts.

Introduction: The N,N-Dimethylbenzenesulfonamide Core

The fundamental structure of N,N-dimethylbenzenesulfonamide features a benzene ring connected to a sulfonamide group in which the nitrogen atom is disubstituted with two methyl groups. This tertiary sulfonamide moiety distinguishes it from primary (-SO₂NH₂) and secondary (-SO₂NHR) sulfonamides, altering its physicochemical properties, such as hydrogen bonding capacity and polarity. While primary sulfonamides are renowned for their potent, zinc-binding inhibitory mechanism against metalloenzymes, the N,N-dimethylated variants offer a different set of opportunities. Their value lies not only in their own potential bioactivity but also as a stable scaffold that can be readily functionalized, particularly on the aromatic ring, to create diverse chemical libraries. Key derivatives, such as 4-nitro and 4-amino-N,N-dimethylbenzenesulfonamide, serve as critical building blocks for generating compounds with tailored biological activities[1].

Key Research Applications and Mechanisms of Action

The primary areas of research for N,N-dimethylbenzenesulfonamide derivatives are centered on enzyme inhibition and antimicrobial activity. The following sections explore these applications in detail.

Carbonic Anhydrase Inhibition: A Focus on Oncology

Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[1]. While the classical CA inhibitors are primary sulfonamides, derivatives originating from the N,N-dimethylbenzenesulfonamide scaffold have been investigated for their inhibitory roles[1].

Mechanism of Action: In solid tumors, rapid proliferation and poor vascularization lead to a hypoxic (low oxygen) and acidic microenvironment. To survive, cancer cells upregulate the expression of specific CA isoforms, particularly the transmembrane CA IX and CA XII. These enzymes help maintain a neutral intracellular pH (pHi) by catalyzing CO₂ hydration extracellularly, thus promoting cell survival and proliferation while contributing to extracellular acidosis, which facilitates invasion and metastasis. The inhibition of CA IX and XII is a validated anticancer strategy. Sulfonamide-based inhibitors function by coordinating to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule essential for catalysis[1].

The Hypoxia-CA IX Signaling Axis: The expression of CA IX is primarily regulated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to Hypoxia-Response Elements (HREs) in the promoter region of target genes, including CA9. This direct upregulation makes CA IX a key player in the adaptive response of tumors to hypoxia.

CAIX_Pathway cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia HIF HIF-1α Stabilization Hypoxia->HIF Acidosis Extracellular Acidosis (Low pHe) Invasion Invasion & Metastasis Acidosis->Invasion CA9 CA9 Gene Transcription HIF->CA9 CAIX CA IX Protein Expression (on cell membrane) CA9->CAIX CAIX->Acidosis Contributes to pH_reg pHi Regulation (Maintains Neutral Intracellular pH) CAIX->pH_reg Catalytic Activity Survival Cell Survival & Proliferation pH_reg->Survival Inhibitor Sulfonamide Inhibitor (e.g., Benzenesulfonamide Derivative) Inhibitor->CAIX Inhibits

Caption: The Hypoxia-CA IX signaling pathway in cancer cells.

Quantitative Data: CA Inhibition: While many of the most potent inhibitors are primary or secondary sulfonamides, the benzenesulfonamide scaffold is central to their design. The data below illustrates the potent inhibition of cancer-related CA isoforms by various benzenesulfonamide derivatives.

Compound ClassTarget IsoformInhibition Constant (Kᵢ or IC₅₀)Reference
Triazole BenzenesulfonamideshCA IX25 - 52 nM (IC₅₀)[2]
Triazole BenzenesulfonamideshCA XII31 - 80 nM (IC₅₀)[2]
N-substituted-β-d-glucosamineshCA IX10.01 nM (IC₅₀)[3]
HydrazonobenzenesulfonamideshCA I18.5 - 45.5 nM (Kᵢ)
HydrazonobenzenesulfonamideshCA II5.8 - 9.8 nM (Kᵢ)
Antimicrobial Applications

Derivatives of benzenesulfonamides have long been the basis for sulfa drugs. Modern research continues to explore new variations, including N,N-dialkylated compounds, for activity against contemporary and resistant bacterial and fungal strains.

Mechanism of Action: The classical mechanism for sulfonamide antibacterial action is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. As humans obtain folic acid from their diet, this pathway is selective for microorganisms. While this is the established mechanism for primary sulfonamides, the activity of tertiary N,N-dimethyl derivatives may involve this or other mechanisms, such as general disruption of cellular processes.

Quantitative Data: Antimicrobial Activity: The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative sulfonamide derivatives against common pathogenic bacteria.

Compound DerivativeOrganismStrainMIC (µg/mL)Reference
N-(2-hydroxy-4-nitrophenyl)-4-methylbenzenesulfonamideS. aureusATCC 2921332[4]
N-(2-hydroxy-5-nitrophenyl)-4-methylbenzenesulfonamideS. aureusATCC 2921364[4]
N,N-diethyl-1-(phenylsulfonyl)piperidine-2-carboxamideS. aureusN/A>100[5]
N,N-diethyl-1-(phenylsulfonyl)piperidine-2-carboxamideE. coliN/A>100[5]
Halophenyl Acetamide Derivative (25M)S. aureusATCC 653811.72[3]
Halophenyl Acetamide Derivative (25M)E. coliATCC-2592223.44[3]

Case Study: A Validated Experimental Workflow

To provide practical, actionable guidance, this section details a complete workflow: the synthesis of a key N,N-dimethylbenzenesulfonamide intermediate and a standard protocol for evaluating its biological activity.

Synthesis of N,N-Dimethyl-4-nitrobenzenesulfonamide

This two-step workflow details the synthesis of a key precursor used to generate libraries of bioactive compounds. The first step creates the sulfonyl chloride, and the second installs the N,N-dimethyl moiety.

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination Nitrobenzene Nitrobenzene Step1_React Reaction Nitrobenzene->Step1_React Chlorosulfonic Chlorosulfonic Acid Chlorosulfonic->Step1_React Product1 4-Nitrobenzenesulfonyl Chloride Step1_React->Product1 Step2_React Reaction (0°C to RT) Product1->Step2_React Dimethylamine Dimethylamine (in THF) Dimethylamine->Step2_React Product2 N,N-Dimethyl-4-nitro- benzenesulfonamide Step2_React->Product2

Caption: Workflow for the synthesis of N,N-Dimethyl-4-nitrobenzenesulfonamide.

Step 1: Synthesis of 4-Nitrobenzenesulfonyl Chloride from Nitrobenzene [5]

  • Causality: This is an electrophilic aromatic substitution where chlorosulfonic acid acts as the source of the electrophile, ⁺SO₂Cl, which attacks the electron-rich benzene ring. The nitro group is a meta-director, but the para-product is also significantly formed and is the intermediate of interest.

  • Protocol:

    • To a reaction vessel equipped for stirring and gas trapping, add chlorosulfonic acid.

    • Cool the acid in an ice bath.

    • Slowly and cautiously add nitrobenzene dropwise while maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature, then gently heat to ensure completion.

    • Carefully quench the reaction by pouring the mixture onto crushed ice. The product will precipitate as a solid.

    • Collect the solid 4-nitrobenzenesulfonyl chloride by vacuum filtration and wash with cold water. Dry the product thoroughly before proceeding. Self-Validation: The purity of this intermediate can be checked by melting point analysis and ¹H NMR.

Step 2: Synthesis of N,N-Dimethyl-4-nitrobenzenesulfonamide

  • Causality: This is a nucleophilic acyl substitution where the nitrogen of dimethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. An excess of the amine is used to react with the sulfonyl chloride and to neutralize the HCl byproduct.

  • Protocol:

    • In a round-bottom flask, prepare a solution of dimethylamine (e.g., 2.0 M in THF, 2.0 equivalents).

    • Cool the solution to 0°C in an ice bath.

    • Add solid 4-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise to the stirred dimethylamine solution.

    • Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction to completion using Thin-Layer Chromatography (TLC).

    • Remove the solvent (THF) under reduced pressure (rotary evaporation).

    • Add water to the residue. The product will precipitate as a solid.

    • Collect the solid product by vacuum filtration, wash with water, and dry to afford N,N-dimethyl-4-nitrobenzenesulfonamide. Self-Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. A sharp melting point indicates high purity.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Causality: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This provides a quantitative measure of the agent's potency.

  • Protocol:

    • Preparation: Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO). Prepare a standardized inoculum of the test bacterium (e.g., S. aureus or E. coli) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium. The final volume in each well should be 100 µL. Leave wells for positive (broth + inoculum, no compound) and negative (broth only) controls.

    • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Analysis: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). Self-Validation: The positive control must show turbidity, and the negative control must remain clear for the assay to be valid.

Future Directions and Conclusion

The N,N-dimethylbenzenesulfonamide scaffold is a promising platform for the development of novel therapeutic agents. While significant research has focused on its role in developing carbonic anhydrase inhibitors for oncology, several areas warrant further investigation:

  • Target Selectivity: A key challenge in drug development is achieving selectivity for the target enzyme or receptor over others to minimize off-target effects. Future research should focus on rational design strategies to enhance the selectivity of N,N-dimethylbenzenesulfonamide derivatives for specific CA isoforms (e.g., CA IX over the ubiquitous CA II) or for bacterial enzymes over their human counterparts.

  • Broadening Therapeutic Areas: The core structure's versatility suggests potential applications beyond cancer and infectious diseases. Exploring derivatives for activity against other metalloenzymes, kinases, or as modulators of protein-protein interactions could yield novel leads in neurodegenerative or inflammatory diseases.

  • Advanced Drug Delivery: For applications like cancer therapy, conjugating these sulfonamide inhibitors to tumor-targeting moieties or encapsulating them in nanoparticle systems could enhance their delivery to the tumor microenvironment, increasing efficacy and reducing systemic toxicity.

References

  • The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Pastorekova, S., & Supuran, C. T. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 481-489. Available at: [Link]

  • Carbonic anhydrase IX: regulation and role in cancer. Svastova, E., et al. (2012). Subcellular Biochemistry, 56, 343-361. Available at: [Link]

  • Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. Li, Y., et al. (2024). Cancers, 16(9), 1709. Available at: [Link]

  • Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Ajani, O. O., et al. (2013). Chemical Science International Journal, 3(1), 34-49. Available at: [Link]

  • Synthesis and antimicrobial activity of new aryldisulfonamides. Kucukguzel, I., et al. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 986-992. Available at: [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Isik, K., et al. (2008). Annals of Clinical Microbiology and Antimicrobials, 7, 23. Available at: [Link]

  • Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Nemr, A., et al. (2024). Bioorganic Chemistry, 151, 107881. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Al-Warhi, T., et al. (2023). Molecules, 28(20), 7114. Available at: [Link]

  • Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Zhang, J., et al. (2017). Molecules, 22(11), 1856. Available at: [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Angeli, A., et al. (2022). International Journal of Molecular Sciences, 24(1), 143. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, celebrated for its remarkable versatility and profound impact on drug discovery.[1][2] From the dawn of the antibiotic era with the discovery of Prontosil to contemporary treatments for cancer, glaucoma, and diabetes, this privileged structure has been integral to the development of a vast array of therapeutic agents.[1][3][4] Its power lies in its unique physicochemical properties; the sulfonamide group (-SO₂NH₂) is a bioisosteric mimic of a carboxylate, a potent zinc-binding group, and a hub for hydrogen bonding, all while possessing excellent metabolic and hydrolytic stability.[5][6]

The modular nature of benzenesulfonamide synthesis allows for the systematic and diverse substitution of both the aromatic ring and the sulfonamide nitrogen, enabling chemists to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive review of the core synthetic strategies used to access this critical pharmacophore. We will journey from the classical, time-honored methods to the cutting-edge of transition-metal catalysis and green chemistry, offering not just protocols, but a deeper understanding of the causality behind the experimental choices that drive successful synthesis.

Part 1: The Classical Pillar: Synthesis via Benzenesulfonyl Chlorides

The most traditional and fundamentally important route to benzenesulfonamides is a two-step sequence: the formation of a benzenesulfonyl chloride intermediate followed by its reaction with an amine.[7] This pathway, while robust, is often characterized by harsh reaction conditions, which underscores the importance of understanding its mechanistic nuances and limitations.

Preparation of Benzenesulfonyl Chloride Intermediates

The success of the classical method hinges on the efficient synthesis of the key sulfonyl chloride electrophile.

A. Electrophilic Chlorosulfonation of Arenes The direct reaction of an aromatic compound with chlorosulfonic acid (ClSO₃H) is the most established method for installing a chlorosulfonyl group.[8]

  • Mechanism & Rationale: This reaction proceeds via electrophilic aromatic substitution (EAS). At lower temperatures, the active electrophile is believed to be the sulfonyl cation-like species, SO₂Cl⁺, generated from the self-ionization of chlorosulfonic acid.[9][10][11] The arene's π-system attacks this potent electrophile, forming a resonance-stabilized sigma complex (Wheland intermediate), which then loses a proton to restore aromaticity and yield the benzenesulfonyl chloride. The choice of excess chlorosulfonic acid often serves as both reagent and solvent, driving the reaction to completion. However, this approach is fraught with challenges. The highly corrosive and hazardous nature of ClSO₃H demands careful handling, and the strongly acidic conditions are incompatible with many sensitive functional groups.[8] Furthermore, the regioselectivity is dictated by the existing substituents on the benzene ring, which can lead to mixtures of isomers, and competing sulfone formation can reduce yields.[12]

B. Milder Alternatives: Oxidative Chlorination To circumvent the harshness of chlorosulfonic acid, methods involving the oxidative chlorination of more benign sulfur-containing precursors, such as thiols or disulfides, have been developed.

  • Mechanism & Rationale: These methods typically involve a one-pot, in-situ generation of the sulfonyl chloride. For instance, reacting a thiol with an oxidant/chlorine source like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in an aqueous or sustainable solvent system generates the sulfonyl chloride, which can be immediately reacted with an amine.[13] This strategy avoids the use of strong acids and offers a greener profile.

Amination of Benzenesulfonyl Chlorides

The final step in the classical sequence is the formation of the S-N bond via nucleophilic substitution.

  • Mechanism & Rationale: A primary or secondary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.[14] This addition is followed by the elimination of a chloride ion to form the sulfonamide.[15] The choice of base is critical. A non-nucleophilic base, such as pyridine or triethylamine (TEA), is required to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[16] In reactions with weakly nucleophilic amines, a stronger base or more forcing conditions may be necessary. The solvent choice is also key; polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to dissolve the reactants and facilitate the reaction. For certain hydrophobic amines, reactions in aqueous sodium hydroxide have been shown to be surprisingly effective, driven by hydrophobic effects that favor the reaction at the interface.[17]

Workflow: Classical Two-Step Benzenesulfonamide Synthesis

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Amination Arene Substituted Benzene Reagent1 Chlorosulfonic Acid (ClSO₃H) SulfonylChloride Benzenesulfonyl Chloride Reagent1->SulfonylChloride Electrophilic Aromatic Substitution SulfonylChloride2 Benzenesulfonyl Chloride SulfonylChloride->SulfonylChloride2 Intermediate Transfer Amine Primary or Secondary Amine Sulfonamide Substituted Benzenesulfonamide Base Base (e.g., Pyridine) SulfonylChloride2->Sulfonamide Nucleophilic Substitution

Caption: The classical synthesis workflow for benzenesulfonamides.

Experimental Protocol 1: Synthesis of N-Phenylbenzenesulfonamide

This protocol details the reaction between benzenesulfonyl chloride and aniline in the presence of pyridine.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add aniline (1.0 eq) and pyridine (2.0 eq) in dichloromethane (DCM, 0.5 M).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition: Dissolve benzenesulfonyl chloride (1.1 eq) in a minimal amount of DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol/water to yield N-phenylbenzenesulfonamide as a white solid.

Reactant 1 (Sulfonyl Chloride)Reactant 2 (Amine)BaseSolventYield (%)Reference
Benzenesulfonyl ChlorideAnilinePyridineDCM~90%[7]
4-Toluenesulfonyl Chloride4-ChloroanilineTEADCM85-95%[16]
4-Bromobenzenesulfonyl ChlorideMorpholineNa₂CO₃Water>95%[18]
Benzenesulfonyl ChlorideDibutylamineNaOH (1M)Water94%[17]
Table 1: Representative yields for the classical amination of sulfonyl chlorides under various conditions.

Part 2: The Modern Evolution: Transition-Metal Catalyzed Cross-Coupling

The limitations of classical methods—harsh conditions and limited substrate scope—spurred the development of milder and more versatile transition-metal catalyzed cross-coupling reactions. These strategies have revolutionized access to complex benzenesulfonamides, particularly those that are difficult to synthesize via traditional routes.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and has been successfully adapted for sulfonamide synthesis.[19][20]

  • Mechanism & Rationale: This reaction couples a sulfonamide with an aryl halide or triflate. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate.[21] Subsequent coordination of the deprotonated sulfonamide (sulfonamidate) and reductive elimination yields the N-aryl sulfonamide product and regenerates the Pd(0) catalyst.[22] The choice of phosphine ligand is paramount; bulky, electron-rich ligands (e.g., XPhos, SPhos, BINAP) are essential to promote both the oxidative addition and the crucial reductive elimination step, which is often rate-limiting.[23] A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is required to deprotonate the sulfonamide, forming the active nucleophile. This method's key advantage is its exceptional functional group tolerance and its ability to couple even weakly nucleophilic sulfonamides.[19][23]

Ullmann-Type Condensation

The Ullmann condensation is a copper-catalyzed alternative for C-N bond formation.[24]

  • Mechanism & Rationale: While mechanistically complex and not fully elucidated, the reaction is believed to involve the formation of a copper(I)-sulfonamidate species, which then undergoes oxidative addition with the aryl halide to a Cu(III) intermediate, followed by reductive elimination.[25][26] Historically, Ullmann reactions required stoichiometric copper powder and very high temperatures (>200 °C).[24] Modern protocols, however, utilize catalytic amounts of soluble copper salts (e.g., CuI, CuBr) in combination with ligands (e.g., phenanthroline, diamines) that stabilize the catalyst and facilitate the reaction under milder conditions.[25][27] While often requiring higher temperatures than palladium-catalyzed systems, the lower cost and toxicity of copper make it an attractive alternative.[27]

Direct C-H Sulfonamidation

The most atom-economical approach is the direct functionalization of an aromatic C-H bond, which bypasses the need for pre-functionalized starting materials like aryl halides.

  • Mechanism & Rationale: This strategy often employs a directing group on the substrate to guide a transition metal catalyst (e.g., Rh, Ru, Co) to a specific C-H bond (typically ortho).[28][29] The catalyst activates the C-H bond, forming a metallacyclic intermediate. This intermediate then reacts with a sulfonamide source, such as a sulfonyl azide, which delivers the sulfonylamino group, often with the extrusion of benign N₂ gas.[30] This approach allows for the late-stage functionalization of complex molecules and offers unique regioselectivity that can be complementary to classical EAS reactions.[31] The site-selectivity can sometimes be controlled by tuning reaction parameters like solvent polarity or additives.[28]

Workflow: Transition-Metal Catalyzed C-N Coupling

G Reactant1 Aryl Halide / Triflate (Ar-X) Product N-Aryl Benzenesulfonamide (Ar-NHSO₂-R) Reactant1->Product Cross-Coupling (e.g., Buchwald-Hartwig, Ullmann) Reactant2 Benzenesulfonamide (R-SO₂NH₂) Reactant2->Product Cross-Coupling (e.g., Buchwald-Hartwig, Ullmann) Catalyst Pd or Cu Catalyst + Ligand Catalyst->Product Cross-Coupling (e.g., Buchwald-Hartwig, Ullmann) Base Base Base->Product Cross-Coupling (e.g., Buchwald-Hartwig, Ullmann)

Caption: General scheme for transition-metal catalyzed sulfonamide synthesis.

Experimental Protocol 2: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl bromide with a sulfonamide.[20]

  • Setup: In a glovebox, add the aryl bromide (1.0 mmol), sulfonamide (1.2 mmol), Pd₂(dba)₃ (2.5 mol%), XPhos ligand (6 mol%), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube equipped with a stir bar.

  • Solvent Addition: Remove the tube from the glovebox, place it under an inert atmosphere (Argon), and add anhydrous toluene (0.2 M).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cooling & Quenching: Cool the mixture to room temperature and quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl sulfonamide.

Part 3: The Sustainable Frontier: Green and Alternative Strategies

Driven by the principles of green chemistry, recent research has focused on developing more sustainable, efficient, and safer methods for sulfonamide synthesis. These approaches aim to reduce waste, avoid hazardous reagents, and improve atom and energy efficiency.[32]

Oxidative S-N Coupling

This strategy builds the S-N bond directly by combining a sulfur source (like a thiol or sulfinic acid) and a nitrogen source (an amine) in the presence of an oxidant.[5] This avoids the pre-formation and handling of reactive sulfonyl chlorides. Mild oxidants like I₂O₅ or even catalytic systems are employed, making it a greener alternative to classical methods.[5]

Mechanochemistry

Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) instead of bulk solvents to drive reactions, represents a significant advance in green chemistry.[3][33]

  • Rationale & Advantages: By grinding solid reactants together, often with a catalytic amount of a liquid or solid additive, reactions can be performed solvent-free.[34] This dramatically reduces solvent waste and can lead to shorter reaction times and different selectivity compared to solution-phase chemistry. For sulfonamide synthesis, a one-pot, two-step mechanochemical process has been developed: an initial tandem oxidation-chlorination of a disulfide, followed by the addition of an amine and a solid base (like MgO) to complete the amination, all within the same milling jar.[3]

Multi-Component Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants are combined in a single pot to form a product that incorporates portions of all reactants.[35]

  • Rationale & Advantages: For sulfonamide synthesis, MCRs often employ a stable, easy-to-handle surrogate for gaseous sulfur dioxide (SO₂), such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) or potassium metabisulfite (K₂S₂O₅).[5][36] In a typical palladium-catalyzed three-component reaction, an aryl halide, an amine, and an SO₂ surrogate are combined to construct the sulfonamide in one step.[37][38] This approach offers high step and atom economy, converging on the final product rapidly from simple starting materials.

Workflow: Three-Component Synthesis via SO₂ Surrogate

G Reactant1 Aryl Halide (Ar-X) Product Substituted Benzenesulfonamide Reactant1->Product One-Pot Multi-Component Reaction Reactant2 Amine (R₂NH) Reactant2->Product One-Pot Multi-Component Reaction Reactant3 SO₂ Surrogate (e.g., DABSO) Reactant3->Product One-Pot Multi-Component Reaction Catalyst Pd Catalyst + Base Catalyst->Product One-Pot Multi-Component Reaction

Caption: Convergent one-pot synthesis of sulfonamides using an SO₂ surrogate.

Experimental Protocol 3: Synthesis in a Green Solvent (Water)

This protocol is an adaptation of the classical amination, demonstrating the feasibility of using water as a reaction medium.[18]

  • Preparation: In a flask, dissolve the amine (1.1 eq) and sodium carbonate (Na₂CO₃, 1.2 eq) in water (0.5 M).

  • Addition: Add a solution of the benzenesulfonyl chloride (1.0 eq) in a minimal amount of a water-miscible co-solvent (like THF or acetone) dropwise to the vigorously stirred aqueous solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The product often precipitates from the reaction mixture as it forms.

  • Isolation: If a precipitate has formed, collect the solid product by vacuum filtration.

  • Workup: Wash the solid with water to remove inorganic salts. If the product remains in solution, acidify the mixture with 10% HCl to precipitate the sulfonamide, then filter.

  • Purification: The product is often pure enough after filtration and washing. If necessary, it can be further purified by recrystallization.

MethodKey FeaturesAdvantagesDisadvantagesReference
Mechanochemistry Solvent-free, ball millingReduced waste, fast, novel reactivityRequires specialized equipment[3][33]
Aqueous Synthesis Water as solventEnvironmentally benign, simple workupLimited to water-soluble/stable reactants[13][18]
Multi-Component 3+ reactants, one pot, SO₂ surrogateHigh atom/step economy, convergentCan be complex to optimize[5][37]
Oxidative Coupling Thiol + Amine + OxidantAvoids sulfonyl chloridesRequires stoichiometric oxidant[5]
Table 2: Comparison of Green and Alternative Synthetic Strategies.

Conclusion and Future Outlook

The synthesis of substituted benzenesulfonamides has evolved from reliance on forceful, classical methods to a sophisticated field rich with elegant and efficient catalytic solutions. While the preparation of sulfonyl chlorides followed by amination remains a workhorse for its simplicity and scalability, modern transition-metal catalyzed reactions, particularly Buchwald-Hartwig amination and direct C-H functionalization, have opened doors to unprecedented molecular complexity with superior control and functional group tolerance.

Looking forward, the field will undoubtedly continue its trajectory toward greater sustainability and efficiency. The principles of green chemistry will become even more central, with mechanochemistry, reactions in benign solvents, and multi-component strategies moving from academic novelties to mainstream industrial practice. The development of catalysts based on earth-abundant metals and the harnessing of photocatalysis and electrochemistry will further reduce the environmental footprint of sulfonamide synthesis. For the medicinal chemist and the process scientist alike, the expanding synthetic toolbox promises ever more powerful and responsible ways to access the vital benzenesulfonamide scaffold, ensuring its continued prominence in the medicines of the future.

References

  • Cuccu, F. & Porcheddu, A. (2024). Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. Green Chemistry, 26, 2684-2691. [Link]

  • Mkrtchyan, S., & Iaroshenko, V. O. (2021). Mechanochemical synthesis of aromatic sulfonamides. Chemical Communications. [Link]

  • Iaroshenko, V. O. (Ed.). (2021). Multicomponent Reactions Based on SO2 Surrogates: Recent Advances. ResearchGate. [Link]

  • Wang, Q., et al. (2021). Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. Chemical Science, 12(3), 1038-1045. [Link]

  • Mkrtchyan, S., & Iaroshenko, V. O. (2021). Mechanochemical synthesis of aromatic sulfonamides. The Royal Society of Chemistry. [Link]

  • Solubility of Things. (n.d.). Benzenesulfonamide. Solubility of Things. [Link]

  • Iaroshenko, V. O. (2021). Mechanochemical synthesis of aromatic sulfonamides. ResearchGate. [Link]

  • Jinli Chemical. (2026). Benzenesulfonamide: Structure, Properties, and Applications. Jinli Chemical Industry Co., Ltd. [Link]

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 289. [Link]

  • Li, W., et al. (2022). Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. Nature Communications, 13(1), 6061. [Link]

  • Wu, J., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(16), 5693-5699. [Link]

  • An, G., et al. (2012). Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors. ACS Medicinal Chemistry Letters, 3(6), 467-471. [Link]

  • Ghorab, M. M., et al. (2020). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters, 22(8), 3063-3068. [Link]

  • Cuccu, F., & Porcheddu, A. (2024). Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. RSC Publishing. [Link]

  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. [Link]

  • Dai, H.-X., et al. (2014). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society, 136(48), 16978-16982. [Link]

  • Alonso, D. A., et al. (2024). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. ResearchGate. [Link]

  • Wang, Q., et al. (2021). Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. Chemical Science. [Link]

  • ResearchGate. (2018). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • JoVE. (2023). Video: Amines to Sulfonamides: The Hinsberg Test. Journal of Visualized Experiments. [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chopra, H. (2021). Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Reddit. (2020). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene... [Link]

  • ResearchGate. (2022). Selection of SO2 surrogates in organic synthesis. [Link]

  • Wu, J., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • Bolshan, Y. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Angewandte Chemie International Edition, 62(26). [Link]

  • Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(5), 892-901. [Link]

  • ResearchGate. (2021). Synthetic approaches to sulfonamides. [Link]

  • Google Patents. (1989). US4874894A - Process for the production of benzenesulfonamides.
  • Luo, J., et al. (2012). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 17(10), 12177-12190. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Çakır, D., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 79(5-6), 187-200. [Link]

  • Google Patents. (1992).
  • King, J. F., et al. (2000). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 78(10), 1298-1303. [Link]

  • Tang, J., et al. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 64(1), 609-624. [Link]

  • 3D chemistry. (2020). Chlorosulphonation of benzene. YouTube. [Link]

  • Sharma, S., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32903-32926. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

Sources

Methodological & Application

Application Note: A Validated Laboratory Protocol for the Multi-Step Synthesis of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide, a key intermediate in pharmaceutical research and development. The synthetic strategy is built upon a robust, four-step sequence involving protection, electrophilic substitution, amination, and deprotection, starting from the commercially available precursor, 2-phenylethylamine. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and methods for purification and characterization. The causality behind critical experimental choices is explained to ensure reproducibility and high-purity yields.

Introduction and Synthetic Strategy

4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide is a valuable bifunctional molecule, incorporating both a primary aliphatic amine and an aromatic N,N-dimethylated sulfonamide. This structural motif makes it a crucial building block in the synthesis of various biologically active compounds, including derivatives used in the development of antidiabetic agents and other therapeutic candidates.[1][2] Its synthesis requires a strategic approach to manage the reactivity of the different functional groups.

The chosen synthetic pathway involves a classical protection-functionalization-deprotection strategy, which is essential for achieving regioselective substitution on the aromatic ring without undesirable side reactions at the ethylamine moiety.

The core strategic steps are:

  • Protection: The primary amine of 2-phenylethylamine is acetylated to form an amide. This is a critical step because the unprotected amine is nucleophilic and would react with chlorosulfonic acid, preventing the desired aromatic substitution.

  • Chlorosulfonation: The N-acetyl protected intermediate undergoes electrophilic aromatic substitution with chlorosulfonic acid. The acetylphenethyl group is an ortho-, para-director, and due to steric hindrance, the reaction strongly favors the introduction of the sulfonyl chloride group at the para-position.

  • Amination: The resulting sulfonyl chloride is a highly reactive electrophile that is readily converted to the target N,N-dimethylsulfonamide by reaction with dimethylamine.

  • Deprotection: The acetyl protecting group is removed via acid hydrolysis to regenerate the primary amine, yielding the final product.

Overall Synthetic Pathway

Synthetic_Pathway A 2-Phenylethylamine B N-(2-Phenylethyl)acetamide A->B Acetic Anhydride (Protection) C 4-(2-Acetamidoethyl)benzene-1-sulfonyl chloride B->C Chlorosulfonic Acid (Chlorosulfonation) D N-Acetyl-4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide C->D Dimethylamine (Amination) E 4-(2-Aminoethyl)-N,N-dimethylbenzenesulfonamide D->E Acid Hydrolysis (HCl) (Deprotection)

Caption: Multi-step synthesis of the target compound.

Materials and Reagents

Ensure all reagents are of appropriate purity (e.g., ACS grade or higher) and used without further purification unless specified. All operations should be conducted in a well-ventilated fume hood.

ReagentCAS NumberMolecular Wt. ( g/mol )Recommended Purity
2-Phenylethylamine64-04-0121.18>99%
Acetic Anhydride108-24-7102.09>98%
Dichloromethane (DCM)75-09-284.93Anhydrous, >99.8%
Chlorosulfonic Acid7790-94-5116.52>99%
Dimethylamine solution124-40-345.0840% in H₂O or 2M in THF
Hydrochloric Acid (HCl)7647-01-036.46Concentrated (37%)
Sodium Bicarbonate (NaHCO₃)144-55-884.01>99.5%
Sodium Sulfate (Na₂SO₄)7757-82-6142.04Anhydrous
Ethanol (EtOH)64-17-546.07Reagent grade
Activated Charcoal7440-44-012.01Decolorizing grade

Detailed Experimental Protocol

Step 1: Protection - Synthesis of N-(2-Phenylethyl)acetamide

Causality: The acetylation of the primary amine protects it from reacting in the subsequent chlorosulfonation step. Dichloromethane is used as a solvent due to its inertness and ability to dissolve the starting material.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylethylamine (10.0 g, 82.5 mmol).

  • Dissolution: Dissolve the amine in 100 mL of dichloromethane (DCM).

  • Reaction: Cool the flask in an ice-water bath to 0-5 °C. Slowly add acetic anhydride (9.3 g, 91.0 mmol, 1.1 equiv) dropwise over 15 minutes.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting white solid is N-(2-phenylethyl)acetamide. The product is typically of sufficient purity for the next step.

    • Expected Yield: ~95-98%

Step 2: Chlorosulfonation of N-(2-Phenylethyl)acetamide

Causality: This step introduces the sulfonyl chloride group onto the aromatic ring via electrophilic aromatic substitution. The reaction is performed at low temperature to control the high reactivity of chlorosulfonic acid and minimize side product formation.

  • Setup: In a 500 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (38.5 g, 330 mmol, 4.0 equiv).[3]

  • Cooling: Cool the chlorosulfonic acid to 0 °C in an ice-salt bath.

  • Addition: Dissolve the N-(2-phenylethyl)acetamide (13.5 g, 82.5 mmol) from Step 1 in 50 mL of anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the cold, stirring chlorosulfonic acid over 1 hour, ensuring the internal temperature does not exceed 10 °C.[1]

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

  • Quenching & Isolation: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A white precipitate of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride will form.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. Dry the product under vacuum.

Step 3: Amination with Dimethylamine

Causality: The highly electrophilic sulfonyl chloride reacts with the nucleophilic dimethylamine to form the stable N,N-dimethylsulfonamide. Using an excess of dimethylamine ensures the complete conversion of the sulfonyl chloride.

  • Setup: In a 250 mL flask, suspend the dried sulfonyl chloride from Step 2 in 100 mL of DCM.

  • Reaction: Cool the suspension to 0 °C in an ice bath. Add a 2M solution of dimethylamine in THF (124 mL, 248 mmol, ~3.0 equiv) dropwise.

  • Stirring: Stir the reaction mixture at room temperature for 3 hours.

  • Work-up: Wash the reaction mixture with 50 mL of water. Extract the aqueous layer with DCM (2 x 30 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetyl protected intermediate as a solid.

Step 4: Deprotection - Acidic Hydrolysis

Causality: Concentrated hydrochloric acid is used to hydrolyze the amide bond, removing the acetyl protecting group and liberating the primary amine of the final product. The reaction is heated to ensure a reasonable reaction rate.[4]

  • Setup: Place the crude product from Step 3 into a 250 mL round-bottom flask.

  • Hydrolysis: Add 100 mL of 6M hydrochloric acid. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.[4]

  • Neutralization: After cooling to room temperature, carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or dropwise addition of 2N KOH/NaOH solution until the pH is approximately 11-12.[4] During neutralization, the product will precipitate.

  • Isolation: Cool the mixture in an ice bath for 1 hour to maximize crystallization. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Step 5: Purification by Recrystallization

Causality: Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent (e.g., an ethanol/water mixture) is critical; the compound should be soluble at high temperatures and insoluble at low temperatures.[1]

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask. If the solution has a color, add a small amount of activated charcoal.

  • Filtration: Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Slowly add hot water to the filtrate until it becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide by vacuum filtration. Wash with a minimal amount of cold ethanol/water and dry in a vacuum oven.

    • Expected Purity: >98% (by HPLC)

    • Expected Appearance: White to off-white crystalline powder.[2]

Safety and Hazard Management

Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory throughout this procedure.

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water, releasing toxic HCl gas. Handle only in a dry, well-ventilated fume hood. Use glassware that has been oven-dried.

  • Dimethylamine: Flammable and corrosive. Handle with care in a fume hood.

  • Hydrochloric Acid: Corrosive and causes severe burns. Avoid inhaling vapors.

  • Quenching Procedures: The quenching of chlorosulfonic acid is highly exothermic. Always add the acid mixture slowly to a large excess of ice. Never add water to the acid.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination cluster_3 Step 4 & 5: Deprotection & Purification p1 Dissolve 2-Phenylethylamine in DCM p2 Add Acetic Anhydride at 0°C p1->p2 p3 Stir at RT for 2h p2->p3 p4 Aqueous Work-up & Evaporation p3->p4 c1 Add protected amine to Chlorosulfonic Acid at 0°C p4->c1 Intermediate 1 c2 Stir at RT for 4h c1->c2 c3 Quench on Ice c2->c3 c4 Filter and Dry Solid c3->c4 a1 Suspend Sulfonyl Chloride in DCM c4->a1 Intermediate 2 a2 Add Dimethylamine at 0°C a1->a2 a3 Stir at RT for 3h a2->a3 a4 Wash, Dry, and Evaporate a3->a4 d1 Reflux with 6M HCl a4->d1 Intermediate 3 d2 Cool and Neutralize to pH 11-12 d1->d2 d3 Filter Crude Product d2->d3 d4 Recrystallize from EtOH/Water d3->d4 final final d4->final Pure Final Product

Caption: Laboratory workflow from starting material to pure product.

References

  • Google Patents. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. CN106336366A.
  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. US5516906A.
  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (E)-N,N-Diethyl-2-styrylbenzamide. Retrieved from [Link]

Sources

Application Note: A Validated Protocol for Determining Carbonic Anhydrase Inhibition using 4-(2-aminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-(2-aminoethyl)benzenesulfonamide in a carbonic anhydrase (CA) inhibition assay. We present a detailed, step-by-step protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against human carbonic anhydrase II (hCA II) using a robust and widely adopted colorimetric esterase assay. The narrative emphasizes the causality behind experimental choices, includes integrated validation steps, and offers guidance on data analysis and interpretation to ensure the generation of reliable and reproducible results.

Introduction to Carbonic Anhydrase and Sulfonamide Inhibitors

Carbonic Anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺), a reaction essential for respiration, pH homeostasis, electrolyte secretion, and numerous biosynthetic pathways.[2][3] The involvement of specific CA isoforms in the pathophysiology of various diseases—including glaucoma, epilepsy, and cancer—has established them as significant therapeutic targets.[4][5]

Sulfonamides (R-SO₂NH₂) represent the cornerstone class of CA inhibitors (CAIs).[6] Their mechanism of action is well-established: the deprotonated sulfonamide anion coordinates directly to the Zn(II) ion within the enzyme's active site, acting as a transition state analog and effectively blocking catalytic activity.[7] This interaction is stabilized by a network of hydrogen bonds with active site residues, such as Gln92, Asn62, and Asn67 in hCA II.[5]

This application note focuses specifically on 4-(2-aminoethyl)benzenesulfonamide (also known as AEBS), a primary sulfonamide that has been effectively utilized in the study of CA inhibition, particularly against tumor-associated isoforms like CA IX and CA XII.[8][9]

A Note on Chemical Structure: It is crucial to distinguish 4-(2-aminoethyl)benzenesulfonamide, a primary sulfonamide, from its N,N-dimethylated (tertiary) analog. Tertiary sulfonamides lack the essential proton on the sulfonamide nitrogen, rendering them incapable of inhibiting CAs through the classical zinc-binding mechanism.[10]

Compound Profile: 4-(2-aminoethyl)benzenesulfonamide (AEBS)

AEBS is a versatile building block in medicinal chemistry and a potent inhibitor of carbonic anhydrase.[11] Its primary sulfonamide group serves as the critical zinc-binding pharmacophore.

PropertyValueSource
Chemical Name 4-(2-Aminoethyl)benzenesulfonamide[12]
CAS Number 35303-76-5[13]
Molecular Formula C₈H₁₂N₂O₂S[12]
Molecular Weight 200.26 g/mol [12]
Appearance White to off-white crystalline powder[14]
Purity >98% recommended for assay use[14]
Solubility Soluble in water and organic solvents like DMSO[14]
Storage Store in a cool, dry, well-ventilated area[14]

Safety & Handling: While not classified as hazardous for transport, standard laboratory precautions should be taken.[14] It can be harmful if swallowed and may cause skin and eye irritation.[12][15] Always consult the Safety Data Sheet (SDS) before use.

Principle of the Colorimetric Esterase Assay

While the physiological substrate of CA is CO₂, its esterase activity provides a convenient and reliable method for inhibitor screening in a high-throughput format.[16][17] The assay is based on the ability of CA to catalyze the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP).[18]

The rate of p-NP formation, which is directly proportional to CA activity, can be monitored by measuring the increase in absorbance at approximately 400-405 nm.[19] When an inhibitor like AEBS is present, it binds to the enzyme's active site, reducing the rate of p-NPA hydrolysis in a dose-dependent manner. This allows for the precise determination of the inhibitor's potency, expressed as the IC50 value.[18]

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism cluster_measurement Assay Readout pNPA p-Nitrophenyl Acetate (Substrate, Colorless) pNP p-Nitrophenol (Product, Yellow) pNPA->pNP Hydrolysis Spectro Measure Absorbance @ 405 nm (Rate) pNP->Spectro Detects hCAII hCA II Enzyme hCAII->pNPA Catalyzes AEBS AEBS (Inhibitor) hCAII_inhibited hCA II-AEBS Complex (Inactive) AEBS->hCAII_inhibited hCAII_inhibited->pNPA Blocks Catalysis hCAII_2 hCA II Enzyme hCAII_2->hCAII_inhibited

Caption: Principle of the CA esterase inhibition assay.

Detailed Experimental Protocol

This protocol is optimized for a 96-well microplate format and is designed to be a self-validating system through the inclusion of essential controls.

Required Materials
  • Instrumentation:

    • Microplate reader capable of kinetic measurements at 405 nm.

    • Calibrated single and multichannel pipettes.

    • Standard laboratory consumables (reservoirs, pipette tips, 96-well clear flat-bottom plates).

  • Reagents:

    • Recombinant human Carbonic Anhydrase II (hCA II), lyophilized powder.

    • 4-(2-aminoethyl)benzenesulfonamide (AEBS, test inhibitor), >98% purity.

    • Acetazolamide (AZA, positive control inhibitor).

    • p-Nitrophenyl acetate (p-NPA, substrate).

    • Assay Buffer: 25 mM Tris-HCl, pH 7.5.

    • Dimethyl sulfoxide (DMSO), anhydrous.

Preparation of Solutions
  • Causality: Preparing fresh solutions and avoiding repeated freeze-thaw cycles of the enzyme are critical for maintaining catalytic activity and ensuring assay reproducibility. DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous buffers.

  • Assay Buffer (25 mM Tris-HCl, pH 7.5): Prepare 500 mL of buffer using Tris base and adjust the pH to 7.5 with HCl. Filter sterilize and store at 4°C.

  • hCA II Enzyme Stock (1 mg/mL): Reconstitute lyophilized hCA II in Assay Buffer to a final concentration of 1 mg/mL. Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

  • hCA II Working Solution (2 µM): On the day of the assay, thaw a single aliquot of the enzyme stock. Dilute it with cold Assay Buffer to a working concentration of 2 µM (approx. 0.058 mg/mL). Keep on ice.

  • Inhibitor Stock Solutions (10 mM): Prepare 10 mM stock solutions of both AEBS and Acetazolamide in 100% DMSO.

  • Substrate Stock Solution (30 mM): Prepare a 30 mM stock solution of p-NPA in 100% DMSO. This solution must be prepared fresh daily , as p-NPA can undergo spontaneous hydrolysis.

Assay Procedure

The following steps describe the setup in a 96-well plate. All reactions should be performed in triplicate.

G start Start: Prepare Reagents prep_inhibitor 1. Prepare serial dilution of AEBS (e.g., 100 µM to 0.1 nM in Assay Buffer + constant DMSO%) start->prep_inhibitor add_reagents 2. To 96-well plate, add: - 170 µL Assay Buffer - 10 µL Inhibitor Dilution (or Control) prep_inhibitor->add_reagents add_enzyme 3. Add 10 µL of hCA II Working Solution (2 µM) to all wells except 'Blank' add_reagents->add_enzyme incubate 4. Pre-incubate for 15 minutes at 25°C (Allows enzyme-inhibitor binding) add_enzyme->incubate add_substrate 5. Initiate reaction by adding 10 µL of p-NPA Working Solution (6 mM) incubate->add_substrate read_plate 6. Immediately place in plate reader Measure Abs @ 405 nm every 30 sec for 20 min add_substrate->read_plate end End: Data Analysis read_plate->end

Caption: Step-by-step experimental workflow for the hCA II inhibition assay.

  • Inhibitor Dilution:

    • Prepare a serial dilution of the 10 mM AEBS stock solution to generate a range of concentrations for testing (e.g., 10-point, 3-fold dilution series). The final concentrations in the assay will be 1/20th of these intermediate concentrations.

    • Causality: A wide range of inhibitor concentrations is necessary to accurately define the full dose-response curve, from no inhibition to complete inhibition.

  • Plate Setup (Total Volume = 200 µL/well):

    • Maximum Activity (100% Control): 170 µL Assay Buffer + 10 µL DMSO + 10 µL hCA II Working Solution.

    • Blank (Substrate Control): 180 µL Assay Buffer + 10 µL DMSO.

    • Test Inhibitor (AEBS): 170 µL Assay Buffer + 10 µL AEBS dilution + 10 µL hCA II Working Solution.

    • Positive Control (AZA): 170 µL Assay Buffer + 10 µL AZA dilution + 10 µL hCA II Working Solution.

  • Pre-incubation: Add the buffer and inhibitor/DMSO solutions to the plate first. Then, add the 10 µL of hCA II Working Solution to all wells except the Blank. Mix gently and incubate the plate for 15 minutes at 25°C.

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, leading to more accurate inhibition measurements.[20]

  • Reaction Initiation: Prepare a 6 mM working solution of p-NPA by diluting the 30 mM stock 1:5 in Assay Buffer. To start the reaction, add 10 µL of this 6 mM p-NPA working solution to all wells. The final concentration of p-NPA will be 0.3 mM.

  • Data Acquisition: Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 405 nm. Record data every 30 seconds for 20-30 minutes at 25°C.

Data Analysis and Interpretation

Proper data analysis is essential for deriving a reliable IC50 value. The process involves calculating reaction rates, determining percent inhibition, and fitting the data to a dose-response model.

G cluster_raw Step 1: Raw Data Processing cluster_inhibition Step 2: Calculate % Inhibition cluster_ic50 Step 3: Determine IC50 raw_data Kinetic Absorbance Data (Abs vs. Time) calc_rate Calculate Reaction Rate (V) (Slope of linear phase, mOD/min) for each well raw_data->calc_rate rate_data Reaction Rates (V) calc_rate->rate_data formula % Inhibition = [(V_max - V_inhibitor) / V_max] * 100 rate_data->formula inhibition_data % Inhibition Data formula->inhibition_data plot_data Plot: % Inhibition vs. log[Inhibitor] inhibition_data->plot_data fit_curve Fit to Sigmoidal Dose-Response Curve (Variable Slope) plot_data->fit_curve ic50_value Determine IC50 Value fit_curve->ic50_value

Caption: Workflow for data analysis from raw kinetic reads to final IC50 value.

  • Calculate Reaction Rates (V):

    • For each well, plot Absorbance (405 nm) vs. Time (minutes).

    • Identify the initial linear portion of the curve. The slope of this line represents the reaction rate (V), typically expressed in mOD/min.

    • Subtract the rate of the Blank well (spontaneous p-NPA hydrolysis) from all other wells.[19]

  • Calculate Percent Inhibition:

    • Use the rate from the "Maximum Activity" control (V_max) as the 100% activity reference.

    • For each inhibitor concentration, calculate the percent inhibition using the formula: % Inhibition = [(V_max - V_inhibitor) / V_max] * 100[18]

  • Determine the IC50 Value:

    • Plot % Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.

    • Fit the resulting data points to a non-linear, sigmoidal dose-response (variable slope) equation using software like GraphPad Prism or R.

    • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[18]

Example Data Presentation
[AEBS] (nM)log[AEBS]Avg. Rate (mOD/min)% Inhibition
0 (V_max)-25.40%
1024.15.1%
10120.818.1%
501.713.546.9%
10029.263.8%
5002.73.187.8%
100031.594.1%
Result IC50 = 55.2 nM

Troubleshooting and Validation

A robust assay includes controls that validate the results and aid in troubleshooting.

ControlPurposeExpected OutcomePotential Issue & Solution
Blank (No Enzyme) Measures non-enzymatic substrate hydrolysis.Very low to flat rate.High Rate: p-NPA stock is old or buffer is contaminated. Prepare fresh p-NPA.
Max Activity (No Inhibitor) Defines 100% enzyme activity (V_max).Robust, linear increase in absorbance.Low/No Rate: Enzyme is inactive. Use a fresh aliquot; verify protein concentration.
Positive Control (AZA) Confirms assay sensitivity to a known inhibitor.Dose-dependent inhibition with an IC50 in the expected literature range.No Inhibition: Assay conditions are incorrect (e.g., pH, temp) or substrate concentration is too high.

References

  • Miller, W. H., et al. (1940). Journal of the American Chemical Society, 62, 2099-2101. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01865a049]
  • PrepChem (n.d.). Synthesis of N-[4-(2-aminoethyl)phenyl]benzenesulfonamide. [URL: https://www.prepchem.com/synthesis-of-n-4-2-aminoethyl-phenyl-benzenesulfonamide]
  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. [URL: https://www.syntheticmolecules.com/product/4-2-amino-ethyl-benzene-sulfonamide/]
  • Google Patents (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. [URL: https://patents.google.
  • Kore, P., & Srivastava, R. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Applied Sciences. [URL: https://www.mdpi.com/2076-3417/11/14/6282]
  • PubChem (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/169682]
  • Yilmaz, I., et al. (2016). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6009893/]
  • Abcam (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [URL: https://www.abcam.com/products/assay-kits/carbonic-anhydrase-ca-inhibitor-screening-kit-colorimetric-ab283387.html]
  • Sigma-Aldrich (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/451718]
  • Dar'in, D., et al. (2024). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. [URL: https://www.mdpi.com/1420-3049/29/2/483]
  • BenchChem (2025). Application Note: Determining the IC50 of Inhibitors for Human Carbonic Anhydrase II. [URL: https://www.benchchem.com/application-notes/determining-ic50-inhibitors-human-carbonic-anhydrase-ii]
  • ResearchGate (n.d.). Discussion on p-Nitrophenyl acetate esterase assay procedure. [URL: https://www.researchgate.
  • Duivenvoorden, W. C. M., et al. (2015). Inhibition of carbonic anhydrase IX (CA9) sensitizes renal cell carcinoma to ionizing radiation. Oncology Reports. [URL: https://www.
  • Sigma-Aldrich (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/233/279/mak404bul.pdf]
  • D'Ambrogio, G., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/25/22/12536]
  • Pocker, Y., & Stone, J. T. (1967). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/ed074p778.1]
  • Lindskog, S. (2018). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Molecules. [URL: https://www.mdpi.com/1420-3049/23/6/1268]
  • PubChem (n.d.). 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/203438]
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00587]
  • Fisher Scientific (n.d.). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulphonamide. [URL: https://www.fishersci.com/msds?productName=AC306500050]
  • Malacca Pharmaceutics (2025). Evaluation of Machine Learning Methods for Identifying Carbonic Anhydrase-II Inhibitors. [URL: https://www.researchgate.
  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. Molecules. [URL: https://www.mdpi.com/1420-3049/26/22/6999]
  • Gliga, A. R., et al. (2020). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. [URL: https://www.
  • Akocak, S., et al. (2020). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7033990/]
  • YouTube (2023). Carbonic Anhydrase Esterase Activity Assay. [URL: https://www.youtube.
  • Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biochimica et Biophysica Acta (BBA) - General Subjects. [URL: https://pubmed.ncbi.nlm.nih.gov/34333010/]
  • Assay Genie (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [URL: https://www.assaygenie.com/carbonic-anhydrase-ca-inhibitor-screening-kit-colorimetric]
  • Pocker, Y., & Stone, J. T. (1968). Esterase Activities of Human Carbonic Anhydrases B and C. Biochemistry. [URL: https://www.researchgate.net/publication/18652410_Esterase_Activities_of_Human_Carbonic_Anhydrases_B_and_C]
  • Al-Rashida, M., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules. [URL: https://www.mdpi.com/1420-3049/28/10/4030]
  • Khan, S. A., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4052802/]
  • BenchChem (2025). Application Notes and Protocols for p-Nitrophenyl Acetate (p-NPA) Assay for Human Carbonic Anhydrase II (hCAII) Inhibition. [URL: https://www.benchchem.com/application-notes/p-nitrophenyl-acetate-p-npa-assay-human-carbonic-anhydrase-ii-hcaii-inhibition]
  • Gaspari, M., et al. (2006). Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozymes IX and XII with a library of aromatic and heteroaromatic sulfonamides. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/16876385/]

Sources

Application Notes & Protocols: 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide as a Chemical Probe for Enzyme Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are designed to provide a comprehensive guide for the utilization of sulfonamide-based chemical probes in enzyme studies, with a focus on carbonic anhydrases as a representative enzyme class. Due to the limited availability of specific experimental data for "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide" as an enzyme probe in the public domain, the methodologies and principles described herein are based on well-established protocols for analogous sulfonamide compounds. Researchers should consider this document as a foundational framework and may need to optimize the protocols for their specific experimental setup.

Introduction: The Sulfonamide Moiety as a Privileged Scaffold for Enzyme Probes

The sulfonamide functional group is a cornerstone in medicinal chemistry and chemical biology, most notably for its role in the development of antibacterial agents.[1] Beyond their antimicrobial properties, sulfonamides are recognized as a versatile scaffold for designing enzyme inhibitors.[2] Their ability to act as a zinc-binding group (ZBG) makes them particularly effective inhibitors of metalloenzymes, with carbonic anhydrases (CAs) being a primary and extensively studied target.[3][4]

A chemical probe is a small molecule used to study and manipulate biological systems, such as enzymes, with high specificity and potency.[5] Sulfonamide-based probes can be designed to not only inhibit enzyme activity but also to report on binding events through various detection methods, including fluorescence. By modifying the core sulfonamide structure, for example by introducing fluorophores, researchers can create powerful tools for:

  • Enzyme activity assays: Quantifying the inhibitory potential of new drug candidates.

  • Binding studies: Determining the affinity and kinetics of ligand-enzyme interactions.

  • Structural biology: Aiding in the crystallization of enzyme-inhibitor complexes.[3]

  • Cellular imaging: Visualizing the localization and activity of target enzymes in living cells.[6][7]

This guide will focus on the application of sulfonamide probes, using "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide" as a representative structure, for the study of carbonic anhydrases.

Mechanism of Action: Targeting the Catalytic Zinc Ion of Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] The active site of most CAs features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or a hydroxide ion). This zinc-bound hydroxide is a potent nucleophile that attacks the carbon dioxide substrate.

Sulfonamide inhibitors, including derivatives of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide, act by coordinating to the active site zinc ion.[3] The deprotonated sulfonamide nitrogen displaces the zinc-bound water/hydroxide, thereby preventing the catalytic cycle from proceeding.[4] The affinity and specificity of sulfonamide inhibitors can be modulated by substitutions on the aromatic ring and the sulfonamide nitrogen, which can form additional interactions with amino acid residues in the active site cavity.[8]

Physicochemical Properties

PropertyValue (for 4-(2-aminoethyl)benzenesulfonamide)Reference
Molecular Formula C₈H₁₂N₂O₂S[9][10]
Molecular Weight 200.26 g/mol [9][10]
Appearance White to off-white powder[9]
Melting Point 150-152 °C[9]
Solubility Soluble in water and organic solvents[11]
logP -2.4[12]

Experimental Protocols

General Considerations
  • Compound Purity: Ensure the purity of the sulfonamide probe is high (>95%) to obtain reliable and reproducible results.

  • Solvent: Due to the potential for limited aqueous solubility, a stock solution of the sulfonamide probe should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

  • Controls: Appropriate controls are crucial for data interpretation. These should include a "no inhibitor" control to determine the uninhibited enzyme activity and a "no enzyme" control to account for any background reaction.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is adapted from a standard esterase assay for carbonic anhydrase activity, which measures the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[1]

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide (or other sulfonamide inhibitor)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the sulfonamide inhibitor (e.g., 10 mM in DMSO).

  • Prepare serial dilutions of the inhibitor in the assay buffer. The final concentrations should span a range that allows for the determination of the IC₅₀ value (e.g., 0.1 nM to 100 µM).

  • To each well of a 96-well plate, add:

    • Assay buffer to a final volume of 200 µL.

    • hCA II solution (final concentration, e.g., 10 nM).

    • Inhibitor solution at various concentrations.

  • Include control wells:

    • Enzyme control: Add assay buffer and enzyme, but no inhibitor.

    • Blank control: Add assay buffer, but no enzyme or inhibitor.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding p-NPA solution (final concentration, e.g., 1 mM).

  • Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

  • Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_measurement Data Acquisition & Analysis P1 Prepare Inhibitor Stock (e.g., 10 mM in DMSO) P2 Prepare Serial Dilutions P1->P2 A1 Add Buffer, Enzyme, and Inhibitor P2->A1 A2 Pre-incubate (15 min) A1->A2 A3 Add Substrate (p-NPA) A2->A3 M1 Measure Absorbance (400 nm) A3->M1 M2 Calculate Initial Velocities M1->M2 M3 Determine % Inhibition M2->M3 M4 Calculate IC50 M3->M4

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

Protocol 2: Fluorescence-Based Binding Assay

This protocol utilizes a fluorescent sulfonamide probe, such as dansylamide, to determine the binding affinity of a non-fluorescent competitor (e.g., 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide). The principle is based on the displacement of the fluorescent probe from the enzyme's active site by the competitor, leading to a decrease in fluorescence.[13][14]

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • Fluorescent sulfonamide probe (e.g., dansylamide)

  • Non-fluorescent competitor (4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare stock solutions of the fluorescent probe and the competitor in a suitable solvent (e.g., DMSO).

  • Determine the optimal excitation and emission wavelengths for the fluorescent probe in the presence and absence of the enzyme. For dansylamide, excitation is typically around 280 nm (to excite tryptophan residues for FRET) or 340 nm (direct excitation), and emission is monitored around 465 nm.[13]

  • In a cuvette or microplate well, mix:

    • Assay buffer.

    • hCA II solution (at a concentration close to the K_d of the fluorescent probe).

    • Fluorescent probe (at a concentration below its K_d).

  • Allow the mixture to equilibrate (e.g., 15 minutes at room temperature).

  • Measure the baseline fluorescence intensity.

  • Add increasing concentrations of the non-fluorescent competitor to the mixture.

  • After each addition, allow the mixture to equilibrate and then measure the fluorescence intensity.

  • Plot the fluorescence intensity versus the logarithm of the competitor concentration.

  • Fit the data to a competitive binding equation to determine the IC₅₀ of the competitor.

  • Calculate the inhibition constant (K_i) of the competitor using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L] / K_d) where [L] is the concentration of the fluorescent probe and K_d is its dissociation constant.

Fluorescence_Binding_Assay cluster_system Binding Equilibrium cluster_output Measurement Enzyme hCA II Complex Enzyme-Probe Complex (High Fluorescence) Enzyme->Complex + Probe Inhibited_Complex Enzyme-Competitor Complex (No Fluorescence) Enzyme->Inhibited_Complex + Competitor Probe Fluorescent Probe (e.g., Dansylamide) Complex->Enzyme - Probe Complex->Inhibited_Complex + Competitor - Probe Fluorescence Fluorescence Intensity Complex->Fluorescence Measures Competitor Non-fluorescent Competitor Inhibited_Complex->Enzyme - Competitor

Caption: Principle of the competitive fluorescence-based binding assay.

Data Analysis and Interpretation

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This value can be determined by fitting the dose-response data to a four-parameter logistic equation.

  • K_i Determination: The inhibition constant (K_i) is a more fundamental measure of the affinity of an inhibitor for an enzyme. It can be calculated from the IC₅₀ value if the mechanism of inhibition and the substrate concentration are known. For competitive inhibitors, the Cheng-Prusoff equation is commonly used.

  • Mechanism of Inhibition: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme kinetic studies should be performed at various substrate and inhibitor concentrations, and the data should be analyzed using Lineweaver-Burk or Michaelis-Menten plots.

Troubleshooting

ProblemPossible CauseSolution
High background signal in colorimetric assay Substrate instability or contaminationPrepare fresh substrate solution; check the purity of the substrate.
No inhibition observed Inhibitor is inactive or insolubleVerify the chemical integrity of the inhibitor; increase the DMSO concentration slightly (up to 5%); try a different inhibitor.
Poor reproducibility Pipetting errors; temperature fluctuationsUse calibrated pipettes; ensure consistent incubation times and temperatures.
Fluorescence quenching or enhancement by the competitor The competitor has intrinsic fluorescent propertiesMeasure the fluorescence of the competitor alone at the same concentrations and correct the data.

Conclusion

4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide and related sulfonamide derivatives are valuable chemical probes for studying enzyme structure and function, particularly for metalloenzymes like carbonic anhydrases. The protocols provided in this guide offer a starting point for researchers to characterize the inhibitory and binding properties of these compounds. By combining enzymatic assays, fluorescence-based techniques, and careful data analysis, a comprehensive understanding of the interactions between sulfonamide probes and their target enzymes can be achieved, which is crucial for drug discovery and development.

References

  • Akhtar, N., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2016, 1-9. [Link]

  • Zubrienė, A., et al. (2016). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 21(10), 1360. [Link]

  • Lo, H., et al. (2006). Fluorescence analysis of sulfonamide binding to carbonic anhydrase. Biochemistry and Molecular Biology Education, 34(5), 364-368. [Link]

  • Ilie, D. C., et al. (2002). Structural analysis of inhibitor binding to human carbonic anhydrase II. Journal of Medicinal Chemistry, 45(3), 541-551. [Link]

  • Ganguly, B., et al. (2005). Molecular basis for the origin of differential spectral and binding profiles of dansylamide with human carbonic anhydrase I and II. Biochemistry, 44(12), 4817-4824. [Link]

  • Thompson, R. B., et al. (2000). Improved fluorophores for zinc biosensing using carbonic anhydrase. Proceedings of SPIE, 3913. [Link]

  • De Simone, G., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 478-484. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7176-7191. [Link]

  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. [Link]

  • de Souza, T. B., et al. (2023). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Journal of the Brazilian Chemical Society, 34, 1-14. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. In Carbonic Anhydrase (pp. 129-139). Humana, New York, NY. [Link]

  • Thompson, R. B., & Fierke, C. A. (2001). Fluorescence-based biosensing of zinc using carbonic anhydrase. Proceedings of SPIE, 4252. [Link]

  • PubChem. (n.d.). 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide. [Link]

  • Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Gnanasekaran, D., et al. (2025). Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor. Luminescence, 40(8), e70249. [Link]

  • PubChem. (n.d.). N-(2-Aminoethyl)-4-methylbenzenesulfonamide. [Link]

  • Said, A. M., et al. (2018). Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Bioorganic & Medicinal Chemistry, 26(10), 2843-2850. [Link]

  • B στόka, V., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7029. [Link]

  • Wang, Y., et al. (2022). Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120. Frontiers in Chemistry, 10, 848960. [Link]

  • De Simone, G., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 478-484. [Link]

  • Vullo, D., et al. (2017). Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 671-676. [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. [Link]

  • Chen, C.-Y., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules, 29(12), 2824. [Link]

  • Hsiao, C. C., & Hong, W. H. (1979). Fluorescent probe study of sulfonamide binding to povidone. Journal of Pharmaceutical Sciences, 68(6), 770-773. [Link]

  • Wang, L., et al. (2022). Activatable fluorescent probes for in situ imaging of enzymes. Chemical Society Reviews, 51(1), 127-145. [Link]

Sources

Application Notes & Protocols for the Investigation of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents. In oncology, sulfonamide derivatives have emerged as a promising class of compounds with diverse mechanisms of action, leading to marketed drugs such as Belinostat and Amsacrine.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of a novel compound, 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide , in anticancer drug discovery. While this specific molecule is not extensively characterized in public literature, its structure presents a compelling starting point for investigation. This guide outlines a logical, multi-tiered experimental strategy to profile its anticancer activity, elucidate its mechanism of action, and validate its potential molecular targets. Detailed, field-proven protocols are provided for each experimental stage, from initial cell viability screening to in-depth analysis of intracellular signaling pathways.

Introduction: The Sulfonamide Scaffold in Modern Oncology

The therapeutic landscape of oncology is in constant need of novel chemical entities that can overcome challenges like drug resistance and off-target toxicity.[1] Sulfonamide derivatives (R-SO₂NR₂') represent a privileged scaffold in this pursuit, demonstrating a remarkable breadth of biological activities. Their success stems from their ability to act as bioisosteres of carboxylic acids and engage in key hydrogen bonding interactions within enzyme active sites.

The anticancer mechanisms attributed to sulfonamides are exceptionally diverse, including but not limited to:

  • Enzyme Inhibition: Targeting critical enzymes like carbonic anhydrases (CAs), aromatase, and various kinases (e.g., VEGFR-2, PI3K).[1]

  • Disruption of Cellular Processes: Inducing cell cycle arrest, disrupting microtubule assembly, and promoting apoptosis.[2][3]

  • Modulation of Gene Expression: Suppressing the function of key transcription factors.[2][3]

Given this precedent, the systematic evaluation of novel, uncharacterized sulfonamide-containing compounds is a rational and promising strategy in the search for next-generation cancer therapeutics.

Compound Profile: 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide

This guide focuses on the investigational compound 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide .

Chemical Structure:

Caption: Proposed experimental workflow for evaluating the anticancer potential of a novel compound.

Experimental Application I: Initial Anticancer Profiling

The first crucial step is to determine if the compound exhibits cytotoxic or cytostatic activity against cancer cells. A broad screening against a panel of diverse cancer cell lines is the most effective approach.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. [4]Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [3][4] Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest (e.g., MCF-7 breast, A549 lung, HCT-116 colon)

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. [3]* Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. [5]Include wells with medium only for blank controls. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. [6]Incubate for another 3-4 hours until a purple precipitate is visible. [7]5. Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. [6]6. Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [5]Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle_control) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Experimental Application II: Elucidating the Mechanism of Action (MoA)

If the compound shows significant cytotoxicity (e.g., IC₅₀ < 10 µM), the next step is to investigate its MoA. Based on the known targets of sulfonamides, several key assays are recommended.

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay

Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes that are overexpressed in certain hypoxic tumors. [8]This assay measures the esterase activity of CA. [9] Materials:

  • Human Carbonic Anhydrase II (or other isoforms of interest)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5 [8]* Substrate: p-Nitrophenyl acetate (p-NPA) [8]* Positive Control: Acetazolamide [10]* 96-well clear, flat-bottom plate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation: Prepare a working solution of CA in cold Assay Buffer. Prepare a stock solution of p-NPA in acetonitrile or DMSO. [8]Prepare serial dilutions of the test compound and Acetazolamide.

  • Plate Setup: In a 96-well plate, add 158 µL of Assay Buffer, 2 µL of the test compound dilution (or DMSO for control), and 20 µL of the CA working solution to each well. [8]3. Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells. [8]5. Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes.

Data Analysis:

  • Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each compound concentration compared to the control.

  • Calculate the IC₅₀ value as described previously.

Protocol 3: VEGFR-2 Kinase Inhibition Assay

VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated anticancer strategy. [11]Luminescence-based kinase assays measure the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Recombinant Human VEGFR-2 kinase [12]* Kinase Assay Buffer (e.g., BPS Bioscience #79334) [13]* ATP solution (500 µM) [13]* Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1) [13]* Kinase-Glo® MAX reagent (Promega) [13]* White, opaque 96-well plate

  • Luminometer

Procedure:

  • Master Mix Preparation: Prepare a master mix containing Kinase Buffer, ATP, and the substrate. [12]2. Plate Setup: Add 25 µL of the master mix to each well. Add 5 µL of the serially diluted test compound. Add 5 µL of vehicle for the positive control (100% activity) and blank wells. [12]3. Enzyme Addition: Add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL) to the test and positive control wells. Add 20 µL of Kinase Buffer to the blank wells. [13]4. Kinase Reaction: Incubate the plate at 30°C for 45 minutes. [13]5. Signal Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 15 minutes to stabilize the signal. [13]6. Luminescence Reading: Read the luminescence using a microplate reader.

Data Analysis:

  • Subtract the blank reading from all other values.

  • Calculate the percent inhibition: % Inhibition = 100 * (1 - (Luminescence_test / Luminescence_control))

  • Determine the IC₅₀ value.

Protocol 4: Cell Cycle Analysis via Propidium Iodide Staining

This protocol determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). It uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA. [14] Materials:

  • Cells treated with the test compound (at IC₅₀ concentration) for 24-48 hours.

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Staining Buffer: PBS with 100 µg/mL RNase A and 50 µg/mL Propidium Iodide. [14]* Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix on ice for at least 2 hours or at -20°C overnight. [14]3. Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the pellet in 200-500 µL of PI/RNase A staining buffer. [15]4. Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a linear scale for the DNA fluorescence channel. [14] Data Analysis:

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to vehicle-treated controls.

Protocol 5: Apoptosis Detection via Annexin V Staining

This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. [1]During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. [16] Materials:

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (contains Annexin V, PI, and Binding Buffer)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells after treatment (e.g., for 24 hours). Wash once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. 3. Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution. 4. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [16]5. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Data Analysis:

  • Create a quadrant plot:

    • Lower-Left (Annexin V- / PI-): Healthy cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Experimental Application III: Investigating Intracellular Signaling

If a specific MoA is hypothesized (e.g., kinase inhibition), Western blotting can validate the compound's effect on the downstream signaling pathway. The PI3K/Akt pathway is a crucial pro-survival pathway often dysregulated in cancer and is a known target area for sulfonamide-based compounds. [17]

Protocol 6: Western Blot Analysis of the PI3K/Akt Pathway

This protocol assesses changes in the phosphorylation status of key proteins like Akt, which indicates pathway activation or inhibition. [18] Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, and an antibody for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG [19]* Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size. [20]4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding. [19]6. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation. [18]7. Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature. [19]9. Detection: Wash the membrane again, then apply the ECL substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and the loading control to ensure equal protein loading.

Data Analysis:

  • Use densitometry software to quantify the band intensity for phospho-Akt, total Akt, and the loading control.

  • Normalize the phospho-Akt signal to the total Akt signal to determine the relative change in phosphorylation upon treatment.

PI3K_AKT_Pathway RTK Growth Factor Receptor (e.g., VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (Bad, GSK3β, etc.) AKT->Downstream Activates/ Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Survival Cell Survival, Proliferation, Angiogenesis Downstream->Survival PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates Inhibitor 4-(2-aminoethyl)-N,N- dimethylbenzenesulfonamide (Hypothetical Target) Inhibitor->PI3K Potential Inhibition Site

Caption: The PI3K/Akt signaling pathway, a potential target for sulfonamide-based anticancer agents.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in clear, structured tables to facilitate comparison and decision-making.

Table 1: Hypothetical Cytotoxicity Profile (IC₅₀ in µM)

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast5.2
A549Lung12.8
HCT-116Colon3.1
DU145Prostate8.9

Table 2: Hypothetical MoA Screening Results

AssayTargetResult (IC₅₀ in µM)Interpretation
Enzyme InhibitionCarbonic Anhydrase II> 50Not a primary target
Kinase InhibitionVEGFR-22.5Potent inhibitor
Cell Cycle AnalysisMCF-7 CellsG2/M Arrest at 24hInduces cell cycle arrest
Apoptosis AssayMCF-7 Cells45% Apoptotic CellsInduces apoptosis

Interpretation: The hypothetical data suggest that the compound is most potent against colon and breast cancer cell lines. Its mechanism appears to involve potent inhibition of VEGFR-2 kinase, leading to G2/M cell cycle arrest and the induction of apoptosis. The lack of activity against carbonic anhydrase suggests a degree of target selectivity. These results would strongly justify progressing to Western blot analysis of the VEGFR-2 downstream pathways, such as PI3K/Akt, and subsequent in vivo studies.

Conclusion and Future Directions

This document provides a foundational framework for the systematic investigation of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide as a potential anticancer agent. By following a tiered approach of broad screening followed by detailed mechanistic studies, researchers can efficiently characterize the compound's biological activity and identify its molecular targets. The protocols described herein are robust, widely accepted methods that provide the basis for a comprehensive preclinical data package. Positive findings from this research cascade would warrant further investigation, including lead optimization to improve potency and drug-like properties, followed by evaluation in animal models of cancer.

References

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. [Link]

  • Iqbal, J., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 28(15), 5789. [Link]

  • Supuran, C. T., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. Request PDF on ResearchGate. [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. [Link]

  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved January 18, 2026, from [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 18, 2026, from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved January 18, 2026, from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved January 18, 2026, from [Link]

  • University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved January 18, 2026, from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved January 18, 2026, from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved January 18, 2026, from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 18, 2026, from [Link]

  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved January 18, 2026, from [Link]

  • Matulienė, J., et al. (2016). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 21(11), 1438. [Link]

  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Bio-Rad. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved January 18, 2026, from [Link]

  • Weyer-Elberich, V., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 13(15), 3866. [Link]

  • El-Naggar, A. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30206-30221. [Link]

  • Al-Suwaidan, I. A., et al. (2011). Abstract 3263: Synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide as anticancer agents. Cancer Research, 71(8_Supplement), 3263. [Link]

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases from 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis, purification, and characterization of Schiff bases derived from the condensation of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide with various carbonyl compounds. Sulfonamide-containing Schiff bases are a class of compounds with significant interest in medicinal chemistry and materials science, owing to their diverse biological activities and coordination properties.[1] This document provides researchers, scientists, and drug development professionals with a robust theoretical framework and field-proven, step-by-step protocols for their efficient synthesis and characterization.

Introduction and Scientific Background

Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond (azomethine group, -C=N-). They are typically formed through the reversible condensation of a primary amine with an aldehyde or a ketone.[2][3][4] The sulfonamide functional group (-SO₂NR₂) is a cornerstone in medicinal chemistry, famously integral to the sulfa class of antibiotics.[1] The conjugation of these two pharmacophores—the sulfonamide and the azomethine—has led to the development of novel molecules with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1]

The starting material, 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide, provides a versatile scaffold. The primary aliphatic amine serves as the nucleophile for Schiff base formation, while the N,N-dimethylbenzenesulfonamide moiety can modulate the compound's overall lipophilicity, electronic properties, and potential for biological target engagement.

Mechanistic Insights

The formation of a Schiff base is a two-step nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid.[2]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[2]

  • Dehydration: The hemiaminal is unstable and undergoes dehydration to form the stable imine. The acid catalyst protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water), which is then eliminated to form the C=N double bond.[2]

The reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or by the precipitation of the product from the reaction medium.

Influence of the N,N-Dimethylsulfonamide Group

The N,N-dimethylsulfonamide group is a moderately electron-withdrawing group. This is due to the strong inductive effect of the sulfonyl group, which slightly reduces the electron density on the benzene ring. This electronic effect can subtly influence the reactivity of the distal primary amine, though the effect is transmitted through a C-C sigma bond and the aromatic ring, making it less pronounced than if the amine were directly attached to the ring. The N,N-dimethyl substitution, compared to a primary sulfonamide (-SO₂NH₂), slightly increases the electron-donating character of the overall sulfonamide group through hyperconjugation and induction from the methyl groups, but the overall moiety remains electron-withdrawing. This has minimal impact on the nucleophilicity of the ethylamine side chain, and reaction protocols established for the analogous 4-(2-aminoethyl)benzenesulfonamide are highly applicable.

Experimental Protocols

Materials and Equipment
  • Reagents: 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide, various aldehydes (e.g., benzaldehyde, 2-pyridinecarboxaldehyde, 2-quinolinecarboxaldehyde), absolute ethanol, methanol, glacial acetic acid (catalyst), deuterated solvents for NMR (e.g., DMSO-d₆), silica gel for chromatography.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, filtration apparatus (Büchner funnel), rotary evaporator, melting point apparatus, NMR spectrometer, FT-IR spectrometer, Mass spectrometer.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aldehydes can be irritants and sensitizers; avoid inhalation and skin contact.

  • Handle all solvents in a well-ventilated area and away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use. The starting material, 4-(2-aminoethyl)benzenesulfonamide, is classified as a corrosive and irritant.[1][5]

Protocol 1: Standard Synthesis via Reflux Condensation

This protocol is adapted from the successful synthesis of analogous compounds and is suitable for a wide range of aromatic and heteroaromatic aldehydes.[6]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dissolve Amine in warm EtOH prep2 Add Aldehyde Solution prep1->prep2 prep3 Add catalytic Glacial Acetic Acid prep2->prep3 react1 Reflux for 2-6 hours (Monitor by TLC) prep3->react1 Heat workup1 Cool to Room Temp. & then in Ice Bath react1->workup1 workup2 Filter Precipitate workup1->workup2 workup3 Wash with Cold EtOH workup2->workup3 workup4 Dry under Vacuum workup3->workup4 purify1 Recrystallize from Methanol or Ethanol workup4->purify1 final_product final_product purify1->final_product Pure Schiff Base G prep Combine Amine and Aldehyde in a Teflon MW vessel add_solvent Add a few drops of EtOH prep->add_solvent irradiate Irradiate in MW Reactor (e.g., 400W, 1-5 min) add_solvent->irradiate cool Cool to Room Temp. irradiate->cool filter Filter the solid product cool->filter wash Wash with Cold EtOH filter->wash dry Dry under Vacuum wash->dry final_product final_product dry->final_product Pure Schiff Base

Sources

Application Notes and Protocols: The Strategic Role of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide in the Synthesis of Glipizide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Sulfonylureas and the Quest for Novel Analogues

Glipizide, a second-generation sulfonylurea, remains a cornerstone in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells, thereby exerting potent hypoglycemic effects.[1] The clinical success of glipizide and other sulfonylureas has spurred extensive research into the development of novel analogues with improved pharmacokinetic profiles, enhanced efficacy, and reduced side effects. This pursuit has led to a focus on the modular synthesis of these complex molecules, where key intermediates play a pivotal role. One such critical building block is the substituted phenethylamine sulfonamide core.

This document provides a detailed technical guide on the application of a specific, high-value intermediate, 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide , in the synthesis of glipizide analogues. We will explore the synthetic rationale, provide detailed experimental protocols, and offer insights gleaned from practical application for researchers in medicinal chemistry and drug development. The N,N-dimethylsulfonamide moiety offers a distinct structural variation from the parent sulfonamide found in glipizide, potentially influencing physicochemical properties such as solubility, membrane permeability, and metabolic stability in novel analogues.

The Linchpin Intermediate: 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide

The strategic importance of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide lies in its bifunctional nature. It possesses a primary aliphatic amine that serves as a handle for amide bond formation with a heterocyclic carboxylic acid (in the case of glipizide, 5-methylpyrazine-2-carboxylic acid), and a sulfonamide group that is the precursor to the core sulfonylurea functionality. The N,N-dimethylation of the sulfonamide nitrogen pre-empts its participation in undesired side reactions and locks in a specific conformational and electronic state.

Synthesis of the Key Intermediate

The preparation of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide can be achieved through a multi-step sequence starting from readily available 2-phenylethylamine. The following protocol outlines a common and reliable synthetic route.

Protocol 1: Synthesis of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide

Objective: To prepare the key intermediate required for the synthesis of glipizide analogues.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Phenylethylamine121.1824.2 g0.2Starting material
Acetic Anhydride102.0922.5 mL0.24Acetylating agent
Chlorosulfonic Acid116.5245 mL0.8Chlorosulfonating agent
Dichloromethane (DCM)84.93500 mL-Solvent
N,N-Dimethylamine (40% in H₂O)45.0856 mL0.5Aminating agent
Hydrochloric Acid (conc.)36.46As needed-For hydrolysis
Sodium Hydroxide40.00As needed-For neutralization

Step-by-Step Procedure:

  • Protection of the Amino Group:

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 2-phenylethylamine (24.2 g, 0.2 mol) in 200 mL of dichloromethane.

    • Slowly add acetic anhydride (22.5 mL, 0.24 mol) dropwise while maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-phenylethyl)acetamide as a white solid.

  • Chlorosulfonation:

    • Caution: This step involves a highly reactive and corrosive reagent. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

    • In a 1 L three-necked flask fitted with a dropping funnel, mechanical stirrer, and a gas outlet to a scrubber, cool chlorosulfonic acid (45 mL, 0.8 mol) to 0°C in an ice-salt bath.

    • Dissolve the N-(2-phenylethyl)acetamide from the previous step in 100 mL of dry dichloromethane.

    • Add the solution of the acetamide dropwise to the cold chlorosulfonic acid over a period of 1 hour, ensuring the temperature does not exceed 5°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 3 hours.

    • Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).

    • Combine the organic extracts, wash with cold water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride.

  • Amination with Dimethylamine:

    • Dissolve the crude sulfonyl chloride in 200 mL of dichloromethane and cool to 0°C in an ice bath.

    • Add a 40% aqueous solution of N,N-dimethylamine (56 mL, 0.5 mol) dropwise.

    • Stir the biphasic mixture vigorously at room temperature for 4 hours.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Evaporate the solvent to yield N-(4-(N,N-dimethylsulfamoyl)phenethyl)acetamide.

  • Deprotection (Hydrolysis):

    • To the crude acetamide, add 200 mL of 6 M hydrochloric acid.

    • Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and neutralize carefully with a concentrated solution of sodium hydroxide until the pH is approximately 11-12.

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, gradient elution with dichloromethane/methanol) to afford 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide as a pure solid.

Application in the Synthesis of a Glipizide Analogue

With the key intermediate in hand, the subsequent steps involve the formation of the sulfonylurea moiety and the final amide coupling. A common strategy involves reacting the sulfonamide with cyclohexyl isocyanate. However, an alternative and often higher-yielding approach first couples the heterocyclic moiety, followed by the sulfonylurea formation. Here we present a protocol for the synthesis of an N,N-dimethyl glipizide analogue.

Protocol 2: Synthesis of 1-cyclohexyl-3-((4-(2-((5-methylpyrazin-2-yl)carboxamido)ethyl)phenyl)sulfonyl)-N,N-dimethylurea

Objective: To synthesize a glipizide analogue using 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide228.322.28 g0.01From Protocol 1
5-Methylpyrazine-2-carboxylic acid138.121.38 g0.01Heterocyclic component
HOBt (1-Hydroxybenzotriazole)135.131.5 g0.011Coupling agent
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.702.1 g0.011Coupling agent
Diisopropylethylamine (DIPEA)129.243.5 mL0.02Base
Dimethylformamide (DMF)73.0950 mL-Solvent
Cyclohexyl isocyanate125.171.3 mL0.0105For urea formation
Sodium Hydride (60% in mineral oil)24.00 (as NaH)0.44 g0.011Base

Step-by-Step Procedure:

  • Amide Bond Formation:

    • In a 250 mL flask, dissolve 5-methylpyrazine-2-carboxylic acid (1.38 g, 0.01 mol), HOBt (1.5 g, 0.011 mol), and EDCI (2.1 g, 0.011 mol) in 50 mL of anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add a solution of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide (2.28 g, 0.01 mol) in 20 mL of DMF, followed by DIPEA (3.5 mL, 0.02 mol).

    • Stir the reaction at room temperature for 12-18 hours.

    • Pour the reaction mixture into 300 mL of ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(4-(N,N-dimethylsulfamoyl)phenethyl)-5-methylpyrazine-2-carboxamide.

  • Sulfonylurea Formation:

    • Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

    • To a flame-dried 250 mL flask under an inert atmosphere, add sodium hydride (0.44 g of 60% dispersion, 0.011 mol) and wash with dry hexanes to remove the mineral oil.

    • Add 50 mL of anhydrous DMF.

    • Dissolve the product from the previous step in 50 mL of anhydrous DMF and add it dropwise to the NaH suspension at 0°C.

    • Stir the mixture for 1 hour at room temperature until the evolution of hydrogen gas ceases.

    • Cool the mixture back to 0°C and add cyclohexyl isocyanate (1.3 mL, 0.0105 mol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.

    • Pour the mixture into 300 mL of water and acidify to pH 4-5 with 1 M HCl.

    • Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure glipizide analogue.

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic strategy, the following diagrams illustrate the key transformations.

Synthesis of Key Intermediate start 2-Phenylethylamine step1 N-Acetylation (Acetic Anhydride) start->step1 intermediate1 N-(2-phenylethyl)acetamide step1->intermediate1 step2 Chlorosulfonation (ClSO3H) intermediate1->step2 intermediate2 4-(2-acetamidoethyl)benzene- 1-sulfonyl chloride step2->intermediate2 step3 Amination (Dimethylamine) intermediate2->step3 intermediate3 N-(4-(N,N-dimethylsulfamoyl) phenethyl)acetamide step3->intermediate3 step4 Hydrolysis (HCl, heat) intermediate3->step4 final_product 4-(2-aminoethyl)-N,N- dimethylbenzenesulfonamide step4->final_product Glipizide Analogue Synthesis cluster_reactants Starting Materials key_intermediate 4-(2-aminoethyl)-N,N- dimethylbenzenesulfonamide step1 Amide Coupling (EDCI, HOBt) key_intermediate->step1 pyrazine 5-Methylpyrazine- 2-carboxylic acid pyrazine->step1 intermediate_amide N-(4-(N,N-dimethylsulfamoyl)phenethyl)- 5-methylpyrazine-2-carboxamide step1->intermediate_amide step2 Sulfonylurea Formation (1. NaH 2. Cyclohexyl isocyanate) intermediate_amide->step2 final_analogue Glipizide Analogue step2->final_analogue

Caption: Final steps to the glipizide analogue.

Conclusion and Future Perspectives

The use of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide provides a versatile and efficient entry point into a novel class of glipizide analogues. The protocols detailed herein are robust and scalable, offering a solid foundation for further exploration. The N,N-dimethylsulfonamide moiety, by altering the hydrogen bonding capacity and electronic distribution of the sulfonylurea pharmacophore, may lead to compounds with differentiated biological profiles. Researchers are encouraged to use these methods as a starting point for the synthesis of libraries of related compounds to probe structure-activity relationships and identify next-generation antidiabetic agents.

References

  • LIU Bingpeng, WANG Zhaojie, MIN Qingxiang. (2015). Synthesis of Glipizide. Chinese Journal of Pharmaceuticals, 46(10), 1053-1054. [Link]

  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017).
  • 4-(2-Amino Ethyl) Benzene Sulfonamide. Synthetic Molecules Pvt. Ltd. (n.d.). [Link]

  • WO2018078657A1 - Process for preparation of glipizide. (2018).
  • CN102993106A - Novel synthesis route of glipizide. (2013).
  • US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. (1996).
  • Sagandira, C. R., Khasipo, A. Z., & Watts, P. (2021). Total Synthesis of Glipizide and Glibenclamide in Continuous Flow. Chemistry, 27(64), 16028–16035. [Link]

  • Sola, D., et al. (2015). Glipizide. In StatPearls. StatPearls Publishing. [Link]

Sources

Experimental protocol for testing sulfonamide derivatives on cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Rationale for Investigating Sulfonamides in Oncology

The sulfonamide functional group (–S(=O)₂–NH₂) is a cornerstone of medicinal chemistry, famously associated with the first generation of antibacterial agents.[1] However, the versatility of this moiety extends far beyond antimicrobial activity. A substantial body of research has demonstrated that structurally novel sulfonamide derivatives possess significant antitumor properties, acting through diverse mechanisms.[2][3] These mechanisms include, but are not limited to, the inhibition of carbonic anhydrases (CAs) overexpressed in hypoxic tumors (specifically CA IX and XII), disruption of the cell cycle (often causing G1 phase arrest), and interference with microtubule assembly.[4][5][6]

Given this mechanistic diversity, a systematic and robust in vitro testing cascade is essential to identify promising lead compounds and elucidate their modes of action. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to evaluate the anticancer potential of novel sulfonamide derivatives. The protocols herein are designed not merely as a sequence of steps, but as an integrated system for generating reliable, reproducible, and interpretable data.

PART 1: Foundational Steps - Preparation and Cell Line Management

The quality of any in vitro study is contingent upon the meticulous handling of compounds and the consistent maintenance of cell cultures. These foundational steps are critical for data integrity.

Compound Preparation and Handling

Proper solubility and storage of test compounds are paramount.

  • Solubilization: Most novel organic compounds, including sulfonamide derivatives, are initially dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).

  • Stock Solution Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before each experiment. The final concentration of DMSO in the culture medium should be kept constant across all treatments (including vehicle controls) and should not exceed a non-toxic level, typically <0.5%.

Cell Line Selection and Culture

The choice of cell lines should be hypothesis-driven. For a broad initial screening, a panel representing different cancer types is recommended. The NCI60 panel, for instance, often utilizes cell lines like MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma) in its initial screens due to their varied sensitivities to chemotherapeutics.[7] If the sulfonamide derivatives are designed to target a specific mechanism, such as CA IX inhibition, it is crucial to select cell lines known to express the target (e.g., MDA-MB-231 for CA IX).

Protocol 1: General Cell Culture and Maintenance [8][9]

  • Culture Medium: Grow cells in the recommended medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[8]

  • Monitoring: Examine cultures daily under a light microscope to check for confluence, morphology, and signs of contamination.

  • Subculture (Passaging): When cells reach 80-90% confluency, they must be passaged to maintain logarithmic growth.

    • For Adherent Cells: a. Aspirate the old medium. b. Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS). c. Add a sufficient volume of a dissociation agent (e.g., Trypsin-EDTA) to cover the cells and incubate at 37°C for 2-5 minutes, or until cells detach. d. Neutralize the trypsin with fresh, complete growth medium and transfer the cell suspension to a sterile centrifuge tube. e. Centrifuge at 200-250 x g for 5 minutes. f. Discard the supernatant, resuspend the cell pellet in fresh medium, and dispense into new culture flasks at the desired split ratio (e.g., 1:5 to 1:10).[10]

  • Cryopreservation: For long-term storage, resuspend the cell pellet in a freezing medium (e.g., 90% FBS, 10% DMSO) and freeze slowly in a controlled-rate freezer before transferring to liquid nitrogen.

PART 2: Primary Screening - Assessing Cytotoxicity with the MTT Assay

The first critical experiment is to determine whether the sulfonamide derivatives exhibit cytotoxic or cytostatic effects on cancer cells. The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.

Principle of the MTT Assay

Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells. This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength.

Detailed Protocol for MTT Assay[15][16]
  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.[8][12]

  • Compound Treatment: Prepare serial dilutions of the sulfonamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[8] Each condition should be performed in at least triplicate.[12]

  • Incubation: Incubate the plate for a standard exposure time, typically 48 or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, until purple precipitate is visible.[8][13]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.[8]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[12]

Data Analysis and Presentation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve (Viability % vs. log[Concentration]) and fitting it using non-linear regression.

Table 1: Example Data Presentation for Cytotoxicity Screening of Sulfonamide Derivatives Note: The data presented below are for illustrative purposes only.

CompoundCancer Cell LineTissue of OriginIC₅₀ (µM) ± SD
Derivative AMCF-7Breast Adenocarcinoma12.8 ± 1.5
Derivative ANCI-H460Lung Carcinoma25.4 ± 3.1
Derivative ASF-268Glioma19.2 ± 2.4
Derivative BMCF-7Breast Adenocarcinoma5.6 ± 0.8
Derivative BNCI-H460Lung Carcinoma9.1 ± 1.1
Derivative BSF-268Glioma7.5 ± 0.9
Doxorubicin (Control)MCF-7Breast Adenocarcinoma0.8 ± 0.1
Doxorubicin (Control)NCI-H460Lung Carcinoma1.2 ± 0.2
Doxorubicin (Control)SF-268Glioma0.9 ± 0.15

PART 3: Mechanistic Elucidation Assays

Once a compound demonstrates significant cytotoxicity, the next step is to investigate how it kills the cancer cells. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer agents.[4][14]

Apoptosis Induction Analysis via Annexin V/PI Staining

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA.[14] By using both stains, flow cytometry can distinguish between four cell populations:

  • Annexin V- / PI-: Healthy, viable cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Annexin V- / PI+: Necrotic cells (rarely seen).

Protocol 2: Annexin V/PI Apoptosis Assay [15]

  • Cell Treatment: Seed cells in 6-well plates and treat with the sulfonamide derivative at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant from the corresponding well, and pellet by centrifugation (e.g., 300 x g for 5 minutes).[14]

  • Washing: Wash the cells twice with cold PBS.[15]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately (within 1 hour) using a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

Cell Cycle Analysis via Propidium Iodide Staining

Principle: Many sulfonamide derivatives are known to induce cell cycle arrest.[3] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining fixed and permeabilized cells with a fluorescent dye, like Propidium Iodide (PI), that binds stoichiometrically to DNA.[16] The amount of fluorescence is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in the S phase have an intermediate amount.[16]

Protocol 3: Cell Cycle Analysis [17][18]

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Step 1 & 2). A cell count of approximately 1 x 10⁶ cells per sample is recommended.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes (or up to several weeks) at 4°C or -20°C.[17]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C. This step is crucial to ensure that PI only binds to DNA, as it can also bind to double-stranded RNA.

  • PI Staining: Add PI staining solution to a final concentration of 50 µg/mL.[17]

  • Analysis: Incubate for 15-30 minutes in the dark before analyzing on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, which can be modeled to quantify the percentage of cells in each phase of the cell cycle.

PART 4: Integrated Workflow and Data Interpretation

A logical progression of experiments is key to an efficient investigation. The initial cytotoxicity screen identifies active compounds, which are then subjected to mechanistic assays to understand their function.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mech Phase 3: Mechanistic Elucidation cluster_analysis Phase 4: Analysis Compound Sulfonamide Derivatives MTT MTT Cytotoxicity Assay (48-72h) Compound->MTT Cells Cancer Cell Lines Panel Cells->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Active (Low IC50) CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle Active (Low IC50) Data IC50 Calculation & Mechanism Identification MTT->Data Inactive (Stop) Western Western Blot (e.g., Caspases, CA IX) Apoptosis->Western Apoptosis->Data CellCycle->Western CellCycle->Data Western->Data

Interpreting the data from these assays in concert provides a powerful narrative. For example, a compound that shows a low IC₅₀ in the MTT assay, a significant increase in the Annexin V+/PI- population, and an accumulation of cells in the G1 phase of the cell cycle is likely a potent anticancer agent that functions by inducing G1 arrest and subsequent apoptosis. Further investigation by Western Blot could then confirm the upregulation of pro-apoptotic proteins (like cleaved Caspase-3) or downregulation of cell cycle progression proteins (like Cyclin D1).

G Compound Sulfonamide Derivative Stress Cellular Stress (e.g., CA IX Inhibition) Compound->Stress Mito Mitochondrion Stress->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 (Executioner) Apoptosome->ActiveCasp3 cleaves Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 cleaved by Apoptosis Apoptosis ActiveCasp3->Apoptosis executes

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Maresca, A., et al. (2009). Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozymes IX and XII with a library of aromatic and heteroaromatic sulfonamides. Journal of Medicinal Chemistry, 52(11), 3340-3346. Retrieved from [Link]

  • Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (117), 54682. Retrieved from [Link]

  • Poulsen, S. A., & Davis, R. A. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75. Retrieved from [Link]

  • Zhao, H., et al. (2013). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 3(19), e903. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current medicinal chemistry, 9(1), 93-107. Retrieved from [Link]

  • Bentham Science. (n.d.). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Retrieved from [Link]

  • Florence University Press. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Retrieved from [Link]

  • Gieling, R. G., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE, 13(10), e0204859. Retrieved from [Link]

  • De Simone, G., et al. (2008). Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. Journal of Medicinal Chemistry, 51(8), 2329-2332. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. Retrieved from [Link]

  • Ashraf, S., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2017, 7287903. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. International Journal of Molecular Sciences, 19(11), 3375. Retrieved from [Link]

  • Astashkina, A., & Grainger, D. W. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. Retrieved from [Link]

  • Cree, I. A. (2011). Essential Techniques of Cancer Cell Culture. In Cancer Cell Culture (pp. 15-39). Humana Press. Retrieved from [Link]

  • JoVE. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • PeerJ. (2022). A comprehensive review of in vitro testing and emerging strategies employed in anticancer drug discovery therapy. PeerJ, 10, e13131. Retrieved from [Link]

  • UniSZA. (2025). Three Fundamental Statistical Elements in Cell Culture-Based Anticancer Studies. UniSZA Journal of Health and Applied Sciences, 1(1), 1-5. Retrieved from [Link]

  • Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie, 181(8), 481-490. Retrieved from [Link]

  • MDPI. (2021). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Plants, 10(12), 2728. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • University of Hawaii Cancer Center. (n.d.). Western blotting. Retrieved from [Link]

  • Cree, I. A. (2011). Principles of cancer cell culture. Methods in molecular biology, 731, 13-26. Retrieved from [Link]

  • MDPI. (2022). In Vitro Anticancer Activity of Methanolic Extract of Justicia adhatoda Leaves with Special Emphasis on Human Breast Cancer Cell Line. Plants, 11(23), 3236. Retrieved from [Link]

  • National Institutes of Health. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Molecules, 27(2), 525. Retrieved from [Link]

  • Hothorn, L. A. (2006). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. Journal of Biopharmaceutical Statistics, 16(4), 437-446. Retrieved from [Link]

Sources

Application Notes and Protocols for the Study of Tumor pH Regulation Using 4-Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: Targeting the Acidic Tumor Microenvironment

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and therapeutic resistance. A hallmark of the TME in solid tumors is extracellular acidosis, a consequence of altered cancer cell metabolism, often referred to as the Warburg effect.[1] In this phenomenon, cancer cells exhibit increased glycolysis even in the presence of oxygen, leading to the production and extrusion of lactic acid and protons into the extracellular space. This acidic milieu, with a pH ranging from 6.2 to 6.9, contrasts with the tightly regulated physiological pH of normal tissues (around 7.4).[2]

This aberrant pH gradient is not a mere byproduct of tumor metabolism but an active contributor to malignancy. Extracellular acidosis promotes tumor invasion and metastasis by activating proteases, enhances angiogenesis, and suppresses the anti-tumor immune response.[3][4] To survive and proliferate in this self-created hostile environment, cancer cells must maintain a neutral or slightly alkaline intracellular pH (pHi).[5][6] This is achieved through the coordinated action of various pH-regulating proteins, among which the carbonic anhydrases (CAs) play a crucial role.

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors and is a key player in maintaining the reversed pH gradient in cancer cells.[1][3][4][5] Its expression is primarily induced by hypoxia, a common feature of solid tumors, through the activation of the hypoxia-inducible factor-1α (HIF-1α).[1][5] The catalytic domain of CA IX is oriented extracellularly and efficiently catalyzes the reversible hydration of carbon dioxide (CO₂) into protons (H⁺) and bicarbonate ions (HCO₃⁻).[5][7] This enzymatic activity contributes to the acidification of the extracellular space while providing bicarbonate ions that can be transported into the cell to buffer the intracellular environment.[7] The critical role of CA IX in tumor pH regulation and its restricted expression in normal tissues make it an attractive therapeutic target.[3][4][5]

4-Substituted benzenesulfonamides represent a major class of potent and selective inhibitors of carbonic anhydrases. The primary sulfonamide group (-SO₂NH₂) of these compounds binds to the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity. By inhibiting CA IX, these compounds can disrupt the pH balance in tumors, leading to increased intracellular acidification and reduced extracellular acidity. This can, in turn, inhibit tumor growth, reduce metastasis, and potentially enhance the efficacy of conventional cancer therapies.[8][9]

This guide provides a comprehensive overview of the application of 4-substituted benzenesulfonamides in the study of tumor pH regulation. It includes detailed protocols for the synthesis of these compounds, in vitro characterization of their inhibitory activity against carbonic anhydrases, and in vivo methods to assess their impact on tumor pH and growth.

Mechanism of Action: The Role of Carbonic Anhydrase IX in Tumor Acidosis

The acidification of the tumor microenvironment is a complex process involving multiple players. The signaling pathway below illustrates the central role of CA IX in this process and how 4-substituted benzenesulfonamides intervene.

CAIX_Pathway cluster_extracellular Extracellular Space (Acidic pH) cluster_intracellular Intracellular Space (Alkaline pH) CO2_ext CO₂ CAIX CA IX CO2_ext->CAIX H2O_ext H₂O H2O_ext->CAIX H_ext H⁺ HCO3_ext HCO₃⁻ Bicarbonate_transporter Bicarbonate Transporters HCO3_ext->Bicarbonate_transporter CAIX->H_ext produces CAIX->HCO3_ext produces HCO3_int HCO₃⁻ Bicarbonate_transporter->HCO3_int H_int H⁺ HCO3_int->H_int buffers Metabolism Glycolysis & Metabolism Metabolism->H_int produces CO2_int CO₂ Metabolism->CO2_int produces CO2_int->CO2_ext diffuses HIF1a HIF-1α HIF1a->CAIX induces expression Hypoxia Hypoxia Hypoxia->HIF1a stabilizes Sulfonamide 4-Substituted Benzenesulfonamide Sulfonamide->CAIX inhibits Synthesis_Workflow subst_aniline Substituted Aniline diazonium_salt Diazonium Salt subst_aniline->diazonium_salt Diazotization reagents1 1. HCl, NaNO₂ 2. SO₂, CuCl sulfonyl_chloride Benzenesulfonyl Chloride diazonium_salt->sulfonyl_chloride Sulfonylation final_product 4-Substituted Benzenesulfonamide sulfonyl_chloride->final_product Amination reagents2 NH₃ or R₁R₂NH MRS_Workflow animal_prep 1. Anesthetize and position mouse baseline_mrs 2. Acquire baseline ³¹P-MRS (pHi) animal_prep->baseline_mrs app_admin 3. Administer 3-APP baseline_mrs->app_admin post_app_mrs 4. Acquire ³¹P-MRS (pHi and pHe) app_admin->post_app_mrs drug_admin 5. Administer Benzenesulfonamide post_app_mrs->drug_admin time_course_mrs 6. Acquire time-course ³¹P-MRS drug_admin->time_course_mrs data_analysis 7. Analyze spectra and calculate pH changes time_course_mrs->data_analysis

Sources

Application Notes and Protocols for the Synthesis of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide Derivatives with Enhanced Potency

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] These compounds exhibit a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2][4] The versatility of the sulfonamide group (-SO₂NH₂) lies in its ability to mimic a carboxylic acid and to coordinate with metal ions, such as the zinc ion in the active site of metalloenzymes like carbonic anhydrases.[1] 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide serves as a valuable starting point for the development of potent and selective drug candidates due to its bifunctional nature, presenting both a reactive primary amine for derivatization and the core sulfonamide pharmacophore.

This guide provides a comprehensive overview of a robust synthetic methodology for creating a library of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide derivatives. We will delve into the strategic rationale behind the synthetic design, offer detailed, step-by-step protocols, and discuss structure-activity relationships (SAR) to guide the synthesis of analogues with enhanced biological potency.

Strategic Approach to Enhancing Potency

The core strategy for enhancing the potency of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide derivatives revolves around the strategic modification of the terminal primary amino group. By converting this amine into various functional groups, such as amides, Schiff bases, or by using it as a handle for further coupling reactions, it is possible to explore a vast chemical space and optimize interactions with biological targets. The N,N-dimethylsulfonamide moiety is kept constant in this proposed methodology to maintain the foundational interactions with the target protein class of interest, such as carbonic anhydrases, where the sulfonamide group is crucial for activity.[1][5]

The derivatization of the ethylamine side chain allows for the introduction of diverse substituents that can probe different regions of a target's binding pocket, leading to improved affinity and selectivity. For instance, the introduction of aromatic or heterocyclic rings can lead to beneficial π-π stacking or hydrogen bonding interactions.

Synthetic Workflow Overview

The synthesis of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide derivatives can be conceptualized as a multi-stage process. The initial phase focuses on the construction of the core scaffold, followed by the strategic derivatization of the primary amine to generate a library of compounds with diverse functionalities.

Synthetic Workflow A β-Phenethylamine B N-Acetyl-β-phenethylamine A->B Acetylation C 4-(2-Acetylaminoethyl)benzenesulfonyl chloride B->C Chlorosulfonation D 4-(2-Acetylaminoethyl)-N,N-dimethylbenzenesulfonamide C->D Amination E 4-(2-Aminoethyl)-N,N-dimethylbenzenesulfonamide (Core Scaffold) D->E Hydrolysis F Derivative Library (Amides, Schiff Bases, etc.) E->F Derivatization

Caption: General synthetic workflow for 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide derivatives.

Part 1: Synthesis of the Core Scaffold: 4-(2-Aminoethyl)-N,N-dimethylbenzenesulfonamide

This multi-step synthesis provides a reliable route to the key intermediate, 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide, starting from the readily available β-phenethylamine.[6][7]

Protocol 1: Synthesis of 4-(2-Aminoethyl)-N,N-dimethylbenzenesulfonamide

Materials:

  • β-Phenethylamine

  • Acetic anhydride

  • Chlorosulfonic acid

  • Dimethylamine solution (40% in water)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Dichloromethane (DCM)

  • Toluene

  • Ice

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • pH meter or pH paper

Step-by-Step Procedure:

Step 1: Acetylation of β-Phenethylamine

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve β-phenethylamine (1.0 eq) in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to neutralize any excess acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-acetyl-β-phenethylamine as a crude product, which can be used in the next step without further purification.

Causality: The acetylation of the primary amine is a crucial protection step. The acetyl group prevents the amine from reacting with the highly reactive chlorosulfonic acid in the subsequent step, thus directing the sulfonation to the aromatic ring.

Step 2: Chlorosulfonation of N-Acetyl-β-phenethylamine

  • In a clean, dry, three-necked flask equipped with a dropping funnel and a gas outlet connected to a scrubber (to neutralize HCl gas), place chlorosulfonic acid (5.0 eq).

  • Cool the chlorosulfonic acid to 0°C in an ice-salt bath.

  • Slowly add N-acetyl-β-phenethylamine (1.0 eq) dropwise to the cooled and stirred chlorosulfonic acid, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, then heat to 60-70°C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate, 4-(2-acetylaminoethyl)benzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.

Causality: Chlorosulfonic acid is a powerful electrophilic reagent that introduces the sulfonyl chloride group onto the aromatic ring, primarily at the para position due to the directing effect of the ethylamino group. The excess chlorosulfonic acid serves as both the reagent and the solvent.

Step 3: Amination of 4-(2-Acetylaminoethyl)benzenesulfonyl chloride

  • Suspend the crude 4-(2-acetylaminoethyl)benzenesulfonyl chloride (1.0 eq) in toluene in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Slowly add a 40% aqueous solution of dimethylamine (3.0 eq) while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(2-acetylaminoethyl)-N,N-dimethylbenzenesulfonamide.

Causality: The highly reactive sulfonyl chloride readily undergoes nucleophilic substitution with dimethylamine to form the corresponding N,N-dimethylsulfonamide. The use of a biphasic system with toluene and water allows for easy separation of the product.

Step 4: Hydrolysis of the Acetyl Protecting Group

  • To the crude 4-(2-acetylaminoethyl)-N,N-dimethylbenzenesulfonamide (1.0 eq), add a 10% aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a concentrated sodium hydroxide solution to a pH of approximately 10-11.

  • The product, 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Causality: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the primary amine to yield the desired core scaffold. The final product can be purified by recrystallization if necessary.

Part 2: Derivatization of the Core Scaffold for Enhanced Potency

The presence of the primary amino group in 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide provides a versatile handle for a wide range of chemical modifications. The following protocols outline two common and effective methods for creating derivatives with the potential for enhanced biological activity.

Protocol 2: Synthesis of Amide Derivatives

The formation of an amide bond is a robust and widely used reaction in medicinal chemistry to introduce diverse functionality.

Materials:

  • 4-(2-Aminoethyl)-N,N-dimethylbenzenesulfonamide (from Protocol 1)

  • Various carboxylic acids or acyl chlorides

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Step-by-Step Procedure (using a carboxylic acid and HATU):

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: Coupling agents like HATU facilitate the formation of an amide bond by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the primary amine of the core scaffold. The choice of carboxylic acid allows for the introduction of a wide range of R groups, which can be tailored to interact with specific residues in a biological target.

Protocol 3: Synthesis of Schiff Base Derivatives

The formation of a Schiff base (imine) is a straightforward method to introduce aromatic and heterocyclic moieties.[8][9]

Materials:

  • 4-(2-Aminoethyl)-N,N-dimethylbenzenesulfonamide (from Protocol 1)

  • Various aldehydes (e.g., benzaldehyde, substituted benzaldehydes, heteroaromatic aldehydes)

  • Solvent (e.g., Ethanol or Methanol)

  • Catalytic amount of acetic acid (optional)

Step-by-Step Procedure:

  • Dissolve 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide (1.0 eq) in warm ethanol in a round-bottom flask.[8]

  • Add the corresponding aldehyde (1.0-1.1 eq) to the solution.[8]

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Reflux the reaction mixture for 2-4 hours.[8]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.[8]

  • The product can be further purified by recrystallization.

Causality: The condensation reaction between the primary amine and an aldehyde forms a C=N double bond, creating a Schiff base. This reaction is typically reversible and is driven to completion by the precipitation of the product or the removal of water. The choice of aldehyde determines the nature of the substituent introduced, allowing for the exploration of different steric and electronic properties.

Structure-Activity Relationship (SAR) Insights

The potency of benzenesulfonamide derivatives is highly dependent on the nature and position of the substituents on the aromatic ring and any appended functionalities.[10][11][12] While specific SAR is target-dependent, some general principles can guide the design of more potent derivatives.

Modification Site Substituent Type Potential Impact on Potency Rationale
Ethylamine Side Chain (R group in Amide/Schiff Base) Aromatic/Heterocyclic RingsIncreased PotencyCan engage in π-π stacking, hydrophobic, or hydrogen bonding interactions within the target's binding site.[11]
Halogen substituents (e.g., F, Cl) on appended ringsIncreased Potency and/or improved metabolic stabilityCan modulate electronic properties and provide additional points of interaction. Fluorine substitution is a common strategy to improve metabolic stability.[11]
Small alkyl groupsVariableCan probe small hydrophobic pockets.
Benzenesulfonamide Ring Electron-withdrawing groupsIncreased Potency (in some cases)Can enhance the acidity of the sulfonamide proton, potentially leading to stronger interactions with the target.[4]
Electron-donating groupsVariableCan influence the overall electronic properties of the molecule.

Note: The table above provides general guidance. The optimal substituents for enhanced potency must be determined empirically for each specific biological target.

Biological Evaluation Workflow

Once a library of derivatives has been synthesized, a systematic biological evaluation is necessary to identify compounds with enhanced potency.

Screening Cascade A Synthesized Derivative Library B Primary Screening (e.g., in vitro enzyme assay) A->B C Hit Identification (Compounds with desired activity) B->C D Secondary Screening (e.g., cell-based assays) C->D E Lead Candidate Selection D->E F In vivo studies E->F

Caption: A typical screening cascade for identifying potent drug candidates.

Conclusion

The synthetic methodologies and strategic considerations outlined in this guide provide a robust framework for the development of novel 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide derivatives with enhanced biological potency. By systematically exploring the chemical space around this versatile scaffold, researchers can identify promising lead compounds for further optimization and development in various therapeutic areas. The key to success lies in the iterative process of design, synthesis, and biological evaluation, guided by an evolving understanding of the structure-activity relationships for the specific target of interest.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.
  • Holinstat M, et al. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. J Med Chem. 2014 Jan 23;57(2):435-46. Available from: [Link]

  • Jiang ZY, et al. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Eur J Med Chem. 2021 Jan 1;209:112891. Available from: [Link]

  • Wang Y, et al. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorg Chem. 2024 Jun;147:107396. Available from: [Link]

  • Benchchem. Structure-Activity Relationship (SAR) Studies of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors.
  • Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications.
  • Advanced Journal of Chemistry, Section B. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Wikipedia. Sulfonamide (medicine). Available from: [Link]

  • PPH 308: MEDICINAL CHEMISTRY - II. Unit: II: Sulfonamides.
  • Szafranski K, et al. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemMedChem. 2017 Jan 17;12(2):143-152. Available from: [Link]

  • Sultan, A. A. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Chen, C. T., et al. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Med Chem Lett. 2011 Jun 7;2(7):506-10. Available from: [Link]

  • Nakahata, D. H., et al. Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. J Braz Chem Soc. 2024;35(4):1-12. Available from: [Link]

  • ResearchGate. Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Available from: [Link]

  • Benchchem. N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol.
  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Google Patents. US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
  • Organic Syntheses. N-Benzylidene-p-toluenesulfonamide. Available from: [Link]

  • Google Patents. CN103819369A - Method for synthesizing benzene sulfonamide compounds.
  • ResearchGate. Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Available from: [Link]

  • Khan, I., et al. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Results in Chemistry. 2023;5:100827. Available from: [Link]

  • PubChem. N-(2-Aminoethyl)-4-methylbenzenesulfonamide. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this important intermediate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common issues, and provide a framework for robust and reproducible synthesis.

Synthesis Overview & Core Principles

The synthesis of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide is typically achieved through a multi-step pathway starting from 2-phenylethylamine. The overall strategy involves protecting the reactive primary aliphatic amine, functionalizing the aromatic ring, and finally, deprotecting the amine to yield the target compound. Each step presents unique challenges that can impact the final yield and purity.

This guide focuses on a common and cost-effective four-step synthetic route:

  • Acetylation: Protection of the primary amine of 2-phenylethylamine as an acetamide.

  • Chlorosulfonation: Introduction of a chlorosulfonyl group onto the benzene ring.

  • Amination: Reaction of the sulfonyl chloride with dimethylamine to form the desired N,N-dimethylsulfonamide.

  • Hydrolysis: Deprotection of the acetamide to regenerate the primary amine.

Below is a diagram illustrating the complete synthetic pathway.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination cluster_3 Step 4: Hydrolysis (Deprotection) A 2-Phenylethylamine B N-(2-phenylethyl)acetamide A->B Acetic Anhydride or Acetyl Chloride C 4-(2-acetamidoethyl)benzene- 1-sulfonyl chloride B->C Chlorosulfonic Acid (HSO3Cl) D N-(2-(4-(N,N-dimethylsulfamoyl)phenyl) ethyl)acetamide C->D Dimethylamine (HN(CH3)2) E 4-(2-aminoethyl)-N,N- dimethylbenzenesulfonamide D->E Acidic Hydrolysis (e.g., HCl)

Caption: Overall synthetic pathway for 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis. The Q&A format is designed to help you quickly identify and resolve experimental hurdles.

Step 1: Acetylation of 2-Phenylethylamine

Q1: My acetylation reaction has a low yield, and TLC analysis shows significant amounts of unreacted 2-phenylethylamine. What's going wrong?

A: This is a common issue often related to reagent purity, stoichiometry, or reaction conditions.

  • Causality: The primary amine of 2-phenylethylamine is a nucleophile that attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). If the acetylating agent has been compromised by moisture, its effective concentration is reduced. Alternatively, the HCl byproduct from acetyl chloride can protonate the starting amine, rendering it non-nucleophilic.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh, unopened bottle of acetic anhydride or acetyl chloride. These reagents are highly susceptible to hydrolysis.

    • Include a Base: When using acetyl chloride, add a non-nucleophilic base like triethylamine or pyridine (at least 1 equivalent) to the reaction mixture. This will scavenge the HCl byproduct, preventing the protonation of the starting material.[1]

    • Control Temperature: The reaction is exothermic. Add the acetylating agent slowly to the amine solution while cooling in an ice bath to prevent side reactions.

    • Ensure Proper Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent to drive the reaction to completion.

Step 2: Chlorosulfonation

Q2: The chlorosulfonation step resulted in a dark, tarry mixture and a very low yield of the desired sulfonyl chloride. What is the cause?

A: This is arguably the most critical and sensitive step in the sequence. The formation of tar is a classic sign of uncontrolled side reactions, often due to moisture or temperature.

  • Causality: Chlorosulfonic acid is a highly reactive and aggressive reagent. It reacts violently with water, and any moisture in the glassware or starting material will consume the reagent and contribute to decomposition. Furthermore, the reaction is highly exothermic; if the temperature is not controlled, charring and polysulfonation can occur.

  • Troubleshooting Steps:

    • Absolute Anhydrous Conditions: All glassware must be oven-dried or flame-dried immediately before use. The N-(2-phenylethyl)acetamide must be thoroughly dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Strict Temperature Control: The reaction should be performed at a low temperature (0-5 °C). Add the acetamide portion-wise to the stirred chlorosulfonic acid, never the other way around. This maintains a large excess of the acid and helps dissipate heat. A Chinese patent suggests keeping the temperature below 50 °C for a large-scale reaction, but laboratory-scale synthesis benefits from much stricter control.[3]

    • Controlled Quenching: After the reaction is complete (monitored by TLC or quenching a small aliquot), it must be quenched by very slowly and carefully pouring the reaction mixture onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the product.[4] Rapid or uncontrolled quenching can cause localized heating and product decomposition.

Step 3: Amination with Dimethylamine

Q3: The yield of my N,N-dimethylsulfonamide is low, and I've isolated the corresponding sulfonic acid as a major byproduct. Why did this happen?

A: The presence of sulfonic acid indicates that the sulfonyl chloride is hydrolyzing before it has a chance to react with the dimethylamine.

  • Causality: The sulfonyl chloride group is a potent electrophile. While this allows it to react with dimethylamine, it also makes it highly susceptible to hydrolysis by water.[2] If the reaction conditions are not sufficiently anhydrous or if the amine nucleophile is not reactive enough, hydrolysis will become a significant competing reaction.

  • Troubleshooting Steps:

    • Use Anhydrous Solvent: Conduct the reaction in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2]

    • Amine Stoichiometry and Form: Use at least two equivalents of dimethylamine. The first equivalent reacts to form the sulfonamide, and the second acts as a base to neutralize the HCl generated.[1] Using a solution of dimethylamine in an organic solvent (e.g., 2M in THF) is often more effective and easier to handle than bubbling dimethylamine gas.

    • Temperature Management: Add the sulfonyl chloride solution slowly to the chilled solution of dimethylamine. While the reaction is generally fast, maintaining a low temperature initially helps to control exothermicity and minimize side reactions. The reaction can then be allowed to warm to room temperature to ensure completion.

Step 4: Hydrolysis (Deprotection)

Q4: After acidic hydrolysis, I am struggling to isolate the final product. The yield is poor, and the product seems to be water-soluble.

A: The final product is an amine salt after acidic hydrolysis, which is often highly soluble in water. Isolation requires careful pH adjustment.

  • Causality: The acidic conditions required to hydrolyze the acetamide also protonate the newly formed primary amine, creating an ammonium salt (e.g., the hydrochloride salt). This salt is typically very soluble in the aqueous acidic medium.

  • Troubleshooting Steps:

    • Basification for Precipitation: After confirming the hydrolysis is complete, cool the reaction mixture in an ice bath and slowly add a base (e.g., 2N NaOH or KOH solution) until the pH is alkaline (pH 11-12).[5] This deprotonates the ammonium salt to the free amine, which is significantly less water-soluble and should precipitate out of the solution.

    • Controlled Cooling: Allow the basified mixture to cool slowly. Sometimes, crashing the product out of solution too quickly can trap impurities. A gradual cooling to 0-5 °C will promote the formation of purer crystals.

    • Extraction: If the product does not precipitate or if yields are still low, it may be necessary to extract the product from the basified aqueous solution using an organic solvent like ethyl acetate or DCM.

Frequently Asked Questions (FAQs)

Q: Why is it necessary to protect the primary amine in the first step? A: The primary amine on the ethyl chain is nucleophilic and would react with the chlorosulfonic acid in step 2. Protecting it as an acetamide deactivates it, ensuring that the sulfonation occurs selectively on the aromatic ring. The amide nitrogen is significantly less nucleophilic due to the resonance delocalization of its lone pair with the adjacent carbonyl group. Preventing this side reaction is crucial for achieving a high yield.[6]

Q: How should I monitor the progress of each reaction step? A: Thin-Layer Chromatography (TLC) is the most effective tool. For each step, co-spot the starting material and the reaction mixture on a TLC plate. A typical eluent system for these compounds is a mixture of hexanes and ethyl acetate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress. For example, the product of each step should have a different polarity (and thus a different Rf value) than the starting material.

Q: What are the primary safety concerns with this synthesis? A: The main hazard is chlorosulfonic acid. It is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas. Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. The quenching process must also be done with extreme care.

Q: Can I purify the final product further if needed? A: Yes, recrystallization is an effective method for purifying the final product.[7] A good solvent system would be one in which the compound is soluble at high temperatures but poorly soluble at low temperatures. Common choices for compounds of this type include ethanol/water or isopropanol/water mixtures.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.

Step 1: N-(2-phenylethyl)acetamide (Protection)

  • In a round-bottom flask, dissolve 2-phenylethylamine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1-2 hours.

  • Monitor by TLC until the starting amine is consumed.

  • Wash the mixture with 1N HCl, then saturated NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

Step 2: 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (Chlorosulfonation)

  • In a clean, dry, three-necked flask under a nitrogen atmosphere, add chlorosulfonic acid (5.0 eq).

  • Cool the acid to 0 °C.

  • Slowly add the dried N-(2-phenylethyl)acetamide (1.0 eq) in small portions, ensuring the internal temperature does not exceed 5 °C.

  • Stir at 0-5 °C for 2-3 hours.

  • Very carefully, pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Filter the resulting white precipitate and wash thoroughly with cold water until the washings are neutral.

  • Dry the solid product under vacuum. This intermediate is often used immediately in the next step.

Step 3: N-(2-(4-(N,N-dimethylsulfamoyl)phenyl)ethyl)acetamide (Amination)

  • Dissolve dimethylamine hydrochloride (2.5 eq) and triethylamine (3.0 eq) OR use a solution of dimethylamine in THF (2.5 eq) in anhydrous DCM and cool to 0 °C.

  • Dissolve the sulfonyl chloride (1.0 eq) from the previous step in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the dimethylamine solution at 0 °C.

  • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.

  • Monitor by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Step 4: 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide (Hydrolysis)

  • To the acetamide from the previous step, add a 6N HCl solution.

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.[5]

  • Monitor by TLC until the starting material is consumed.

  • Cool the solution to 0 °C.

  • Slowly basify with 2N NaOH solution until the pH is ~12.

  • Stir in the ice bath for 1 hour to allow for complete precipitation.

  • Filter the white solid, wash with cold water, and dry under vacuum to obtain the final product.

StepReactionTypical Temp.Typical TimeExpected Yield
1Acetylation0 °C to RT1-3 hours>95%
2Chlorosulfonation0-5 °C2-3 hours70-85%
3Amination0 °C to RT2-5 hours80-90%
4HydrolysisReflux (~100 °C)4-6 hours85-95%

General Troubleshooting Workflow

If you are experiencing low overall yield, use the following workflow to diagnose the issue.

G A Low Overall Yield or Impure Final Product B Analyze Purity of Starting Materials (NMR/GC) A->B C Isolate & Characterize Intermediate at Each Step A->C D Problem Identified in Step 1 (Acetylation)? C->D E Problem Identified in Step 2 (Chlorosulfonation)? C->E F Problem Identified in Step 3 (Amination)? C->F G Problem Identified in Step 4 (Hydrolysis)? C->G H Review Acetylation Troubleshooting Guide D->H Yes I Review Chlorosulfonation Troubleshooting Guide E->I Yes J Review Amination Troubleshooting Guide F->J Yes K Review Hydrolysis Troubleshooting Guide G->K Yes L Purification Issue? G->L No M Develop Recrystallization Protocol L->M Yes

Caption: A logical workflow for troubleshooting suboptimal synthesis results.

References

  • Humedy, I. T., et al. (2015).
  • BenchChem (2025). Minimizing side products in sulfonamide synthesis. BenchChem.
  • Synthetic Molecules Pvt. Ltd. 4-(2-Amino Ethyl) Benzene Sulfonamide. Synthetic Molecules Pvt. Ltd.
  • de Almeida, L. G. F., et al. (2022). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. SciELO.
  • ChemicalBook. 4-(2-Aminoethyl)benzenesulfonamide synthesis. ChemicalBook.
  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Wikipedia. Sulfonamide. Wikipedia.
  • Galdemir, G., et al. (2020). Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII.
  • BenchChem (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem.
  • Ramezani, F., et al. (2024). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways.
  • US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
  • BenchChem (2025). Application Notes and Protocols for the Purification of 4-(1-Aminoethyl)

Sources

Technical Support Center: Purification of Crude 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals who are seeking to obtain high-purity material through recrystallization. As a key intermediate in various synthetic pathways, the purity of this compound is paramount. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: How does the N,N-dimethyl group on the sulfonamide affect solvent selection for recrystallization compared to the primary sulfonamide analog?

A: The two methyl groups fundamentally alter the molecule's intermolecular forces. The primary sulfonamide (-(SO₂NH₂)) can act as both a hydrogen bond donor and acceptor, leading to strong crystal lattice interactions and favoring more polar, protic solvents like ethanol-water mixtures.[1] In contrast, the N,N-dimethylated sulfonamide (-(SO₂N(CH₃)₂)) has lost its hydrogen bond donating ability. This significantly reduces its polarity and its affinity for protic solvents. Therefore, you should start your solvent screen with moderately polar aprotic solvents (e.g., ethyl acetate, acetone) or non-polar aromatic solvents (e.g., toluene), and consider solvent/anti-solvent systems like ethyl acetate/hexanes.

Q2: What are the most probable impurities in my crude "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide"?

A: The impurity profile depends on the synthetic route. A common synthesis involves the reaction of a 2-phenylethylamine derivative with a sulfonyl chloride. Potential impurities include:

  • Starting Materials: Unreacted N,N-dimethylamine or the corresponding sulfonyl chloride precursor.

  • Hydrolysis Products: The corresponding sulfonic acid, formed by the reaction of the sulfonyl chloride intermediate with water.[1]

  • Side-Reaction Products: Products from reactions at the aminoethyl group if it was not properly protected during the sulfonylation step. Recrystallization is effective because these impurities often have different solubility profiles from the desired product.[2]

Q3: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[3] This is a common problem, especially when the melting point of the solute is lower than the boiling point of the solvent, or when high levels of impurities significantly depress the melting point of your product.

Solutions:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly.[3]

  • Lower the Crystallization Temperature: Switch to a lower-boiling point solvent system.

  • Use a Solvent/Anti-solvent System: Dissolve the compound in a minimum amount of a "good" solvent at room temperature, then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until persistent cloudiness is observed. This can promote crystal formation at a lower temperature.[4]

Troubleshooting Guide: Common Recrystallization Issues

Problem 1: No crystals form, even after the solution has cooled completely.
  • Possible Cause A: The solution is not sufficiently saturated. Too much solvent was used, preventing the concentration from reaching the point of crystallization.[3]

    • Solution: Gently heat the solution to boil off a portion of the solvent. Continue to remove solvent until you observe slight turbidity or crystal formation at the edges of the liquid surface. Then, allow it to cool slowly.

  • Possible Cause B: The solution is supersaturated but lacks a nucleation point. Crystallization requires an initial surface to begin forming the crystal lattice.

    • Solution 1 (Induce Crystallization): Scratch the inside of the flask just below the surface of the solution with a clean glass rod. The microscopic scratches provide nucleation sites.[4]

    • Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the cooled solution. This "seed" crystal will act as a template for further crystal growth.[4]

Problem 2: The yield of recovered crystals is very low.
  • Possible Cause A: Inappropriate solvent choice. The compound may have significant solubility in the chosen solvent even at low temperatures.

    • Solution: Perform a new solvent screen. An ideal solvent should dissolve the compound completely when hot but very poorly when cold.[5] Refer to the solvent selection table below.

  • Possible Cause B: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.[3]

    • Solution: Use pre-heated glassware (funnel and receiving flask) for the filtration step.[6] Perform the filtration as quickly as possible. If crystals do form, you can try washing the filter paper with a small amount of hot solvent to redissolve the product and add it back to the filtrate.

  • Possible Cause C: Insufficient cooling.

    • Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the mother liquor.[4]

Problem 3: The final crystals are colored or appear impure.
  • Possible Cause A: Colored impurities are co-precipitating with your product.

    • Solution (Decolorization): After dissolving the crude product in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the solution.[6] Keep the solution hot and swirl it for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal via hot gravity filtration before allowing the solution to cool.

  • Possible Cause B: The cooling was too rapid. Fast cooling can trap impurities within the crystal lattice.

    • Solution: Allow the solution to cool to room temperature undisturbed on a benchtop. You can further slow the cooling by insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool gradually.[3] Slower cooling generally results in larger and purer crystals.[7]

Data Presentation & Protocols

Table 1: Solvent Selection Guide for Recrystallization

This table provides a starting point for selecting a suitable solvent for 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide. Small-scale trials are essential.

SolventBoiling Point (°C)PolarityComments & Rationale
Ethyl Acetate 77MediumGood starting point. Aprotic, medium polarity may provide the ideal solubility differential.
Toluene 111LowEffective for less polar molecules. Its high boiling point can help dissolve stubborn solids.
Acetone 56MediumA versatile solvent, but its low boiling point may not be sufficient for less soluble compounds.
Isopropanol 82High (Protic)May be too polar, but could work if impurities are very non-polar.
Ethyl Acetate / Hexanes VariableVariableExcellent co-solvent system. Dissolve in hot ethyl acetate, then add hexanes as an anti-solvent.[8]
Ethanol / Water VariableHigh (Protic)Likely too polar for the N,N-dimethyl analog but effective for primary sulfonamides.[1]

Experimental Workflow & Protocols

Diagram 1: General Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation Solvent 1. Select Solvent System Dissolve 2. Dissolve Crude Solid in Minimum Hot Solvent Solvent->Dissolve HotFilter 3b. Hot Gravity Filtration Dissolve->HotFilter If insoluble impurities exist Cool 4. Slow Cooling & Crystallization Dissolve->Cool If no insoluble impurities Charcoal 3a. Add Charcoal (If Needed) Charcoal->HotFilter Add before filtration HotFilter->Cool VacuumFilter 5. Isolate Crystals (Vacuum Filtration) Cool->VacuumFilter Dry 6. Dry Pure Crystals VacuumFilter->Dry Product Pure Product Dry->Product

Caption: A standard workflow for purification by recrystallization.

Protocol 1: Step-by-Step Recrystallization Procedure
  • Solvent Selection (Small Scale): a. Place ~50 mg of your crude solid into a small test tube. b. Add a potential solvent dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable as it is too effective at room temperature. c. If it does not dissolve, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[1] d. Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath. e. An ideal solvent will show extensive crystal formation upon cooling.

  • Main Recrystallization: a. Place the bulk of your crude solid in an appropriately sized Erlenmeyer flask. b. Add the chosen solvent and several boiling chips. Heat the mixture to a gentle boil on a hot plate, swirling continuously.[7] c. Add the minimum amount of hot solvent in small portions until the solid is completely dissolved.[6] d. (Optional: Decolorization) If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for another 2-3 minutes. e. (Optional: Hot Filtration) If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a pre-warmed, clean Erlenmeyer flask.[4] f. Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. g. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal yield.[4]

  • Isolation: a. Collect the purified crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor. c. Allow the crystals to dry completely on the filter paper under vacuum, or transfer them to a desiccator.

Diagram 2: Troubleshooting Decision Tree

G Start Recrystallization Issue IssueType What is the problem? Start->IssueType NoCrystals No Crystals Formed IssueType->NoCrystals No Yield OilingOut Product 'Oiled Out' IssueType->OilingOut Oily Product LowYield Yield is Very Low IssueType->LowYield Low Yield TooMuchSolvent Too much solvent used. NoCrystals->TooMuchSolvent Supersaturated Supersaturated solution. NoCrystals->Supersaturated Fix_Boil Solution: Boil off excess solvent. TooMuchSolvent->Fix_Boil Fix_Induce Solution: Scratch flask or add seed crystal. Supersaturated->Fix_Induce HighTemp Solvent boiling point > Product melting point. OilingOut->HighTemp Impure High impurity load. OilingOut->Impure Fix_Solvent Solution: Change to a lower-boiling solvent. HighTemp->Fix_Solvent Fix_Dilute Solution: Re-dissolve, add more solvent, cool slowly. Impure->Fix_Dilute BadSolvent Product is too soluble in cold solvent. LowYield->BadSolvent Premature Premature crystallization during filtration. LowYield->Premature Fix_Rescreen Solution: Re-screen for a better solvent. BadSolvent->Fix_Rescreen Fix_Preheat Solution: Use pre-heated glassware for filtration. Premature->Fix_Preheat

Sources

Technical Support Center: Troubleshooting Impurities in Benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzenesulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important class of compounds. Benzenesulfonamides are crucial scaffolds in medicinal chemistry, and achieving high purity is paramount for reliable downstream applications.[1] This resource provides in-depth, experience-based answers to frequently encountered problems, focusing on the causality behind experimental choices to empower you to troubleshoot your syntheses effectively.

Part 1: Frequently Asked Questions - Impurity Identification & Initial Troubleshooting

This section addresses the critical first steps: recognizing that an impurity is present and identifying its likely nature.

Question 1: I've just completed my reaction to synthesize a benzenesulfonamide. What are the most common impurities I should be looking for?

Answer: The impurities in your crude product are almost always related to the two main stages of the synthesis: the formation of the benzenesulfonyl chloride intermediate and its subsequent reaction with an amine.

The most common synthetic route involves the reaction of a substituted benzene with chlorosulfonic acid to form the corresponding benzenesulfonyl chloride, which is then reacted with ammonia or a primary/secondary amine.[2][3]

Common Impurities Include:

  • Unreacted Benzenesulfonyl Chloride: This is a very common impurity if the reaction with the amine is incomplete or if an insufficient amount of amine was used.[4]

  • Benzenesulfonic Acid: Formed from the hydrolysis of benzenesulfonyl chloride by moisture present during the reaction or workup.[4]

  • Diphenyl Sulfone and its Isomers: These are significant byproducts from the initial chlorosulfonation step, where the benzenesulfonyl chloride reacts with another molecule of the starting benzene derivative.[2]

  • Di- and Polysulfonated Byproducts: Over-reaction during the chlorosulfonation step can lead to the formation of benzene-1,3-disulfonyl chloride or other polysulfonated species.

  • Unreacted Starting Amine: If the benzenesulfonyl chloride was the limiting reagent, you will likely have residual starting amine in your crude product.

  • Salts: Salts like ammonium chloride (if ammonia was used) or triethylamine hydrochloride (if a tertiary amine base was used) are often present and need to be removed.[5]

Question 2: How can I get a quick assessment of the purity of my crude product and identify the potential impurities?

Answer: A combination of simple analytical techniques can give you a very good picture of your crude product's composition.

  • Thin-Layer Chromatography (TLC): This is your first and most important tool. By running your crude product against the starting materials on a TLC plate, you can quickly visualize unreacted starting materials and the formation of new spots (your product and byproducts). The relative polarity of the spots can give you clues about their identity. For example, benzenesulfonic acid will likely be a very polar spot that may not move far from the baseline.

  • Melting Point: A broad and depressed melting point range compared to the literature value is a strong indicator of the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying impurities. You can often see characteristic peaks for starting materials or byproducts. For instance, the presence of unreacted benzenesulfonyl chloride can be inferred from its distinct aromatic signals. There are established resources that provide the chemical shifts of common laboratory solvents and impurities which can be very helpful.[6][7][8][9]

Part 2: Troubleshooting Guides & Purification Protocols

This section provides detailed solutions to common purification challenges.

Issue 1: After my aqueous workup, I have a persistent oily residue that won't crystallize. What is it and how do I get rid of it?

Answer: This is a classic sign of unreacted benzenesulfonyl chloride. It is an oil at room temperature and is not very soluble in water, especially if the water is cold.[4] To remove it, you need to convert it into a more water-soluble form.

Solution: Quenching the Unreacted Benzenesulfonyl Chloride

The most effective way to remove residual benzenesulfonyl chloride is to "quench" it by reacting it with a suitable nucleophile.

  • Quenching with an Aqueous Base: Adding a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) will hydrolyze the benzenesulfonyl chloride to the corresponding benzenesulfonic acid salt.[4] This salt is highly water-soluble and will be removed into the aqueous layer during an extraction.

    • Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The resulting benzenesulfonic acid is then deprotonated by the excess base to form the soluble salt.

  • Quenching with Aqueous Ammonia: Adding aqueous ammonia will convert the benzenesulfonyl chloride into the parent benzenesulfonamide. This is a good option if the parent sulfonamide is easily separable from your desired product (e.g., by a significant difference in polarity for chromatography).

Workflow for Quenching and Removal of Unreacted Benzenesulfonyl Chloride

G start Crude reaction mixture (contains unreacted benzenesulfonyl chloride) cool Cool reaction mixture to 0 °C in an ice bath start->cool add_base Slowly add aqueous NaOH or NaHCO3 solution with vigorous stirring cool->add_base Quench extract Perform aqueous workup (e.g., with ethyl acetate) add_base->extract separate Separate organic and aqueous layers extract->separate wash Wash organic layer with brine and dry over Na2SO4 separate->wash concentrate Concentrate organic layer to obtain crude product wash->concentrate

Caption: Workflow for quenching unreacted benzenesulfonyl chloride.

Issue 2: My TLC and NMR show a significant non-polar impurity that co-elutes with my product. I suspect it is diphenyl sulfone. How can I remove it?

Answer: Diphenyl sulfone is a common, and often stubborn, byproduct of the chlorosulfonation reaction.[2] Due to its similar polarity to many benzenesulfonamide products, it can be challenging to remove by column chromatography alone. Recrystallization is often the most effective method.

Solution: Purification by Recrystallization

The key to a successful recrystallization is choosing the right solvent or solvent system. The ideal solvent should dissolve your benzenesulfonamide product well at high temperatures but poorly at low temperatures, while the diphenyl sulfone impurity should either be very soluble or very insoluble at all temperatures.

Recommended Solvents for Benzenesulfonamide Recrystallization:

  • Ethanol/Water mixtures

  • Isopropanol/Water mixtures[10]

  • Toluene[11]

  • Acetone/Hexane mixtures

Protocol 1: Step-by-Step Recrystallization of a Benzenesulfonamide

  • Solvent Selection: Start by testing small amounts of your crude product in different solvents to find a suitable one.

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. You should observe the formation of crystals. To maximize your yield, you can then place the flask in an ice bath.[10]

  • Isolation: Collect the crystals by vacuum filtration.[10]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[10]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Recrystallization:

ProblemPotential CauseSolution
Oiling out The melting point of the solid is lower than the boiling point of the solvent, or the product is highly impure.Re-heat to dissolve the oil, add more solvent, and allow to cool more slowly. Consider a different solvent system.[10]
No crystals form Too much solvent was used, or the solution is supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some of the solvent and try again.[10]
Low recovery Too much solvent was used, or the product has significant solubility in the cold solvent.Ensure you are using the minimum amount of hot solvent. Cool the solution thoroughly in an ice bath before filtering.

Issue 3: My product is still impure after recrystallization. What are my options for further purification?

Answer: If recrystallization is not sufficient to achieve the desired purity, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent).

Solution: Column Chromatography

  • Choosing a Solvent System (Eluent): The key to successful column chromatography is finding an eluent system that provides good separation between your product and the impurities on a TLC plate. You are aiming for a retention factor (Rf) of around 0.3 for your product.

  • Preparing the Column: Pack a glass column with silica gel slurried in your chosen eluent.

  • Loading the Sample: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elution: Run the eluent through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Part 3: Advanced Purification Strategies

Question 3: I have acidic or basic impurities. How can I use extractions to my advantage?

Answer: Liquid-liquid extraction is a powerful technique for removing acidic or basic impurities.

  • Removing Acidic Impurities (e.g., Benzenesulfonic Acid): Wash your organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated to form a water-soluble salt, which will be extracted into the aqueous layer.[4]

  • Removing Basic Impurities (e.g., Unreacted Amine): Wash your organic layer with a dilute aqueous acid like 1M hydrochloric acid (HCl). The basic impurity will be protonated to form a water-soluble salt, which will be extracted into the aqueous layer.

Workflow for Purification Decision Making

G start Crude Benzenesulfonamide tlc Analyze by TLC start->tlc is_solid Is the crude product a solid? tlc->is_solid acid_base_extraction Consider Acid-Base Extraction tlc->acid_base_extraction Acidic or basic impurities present? recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No (or if recrystallization fails) tlc_check1 tlc_check1 recrystallize->tlc_check1 Check purity by TLC tlc_check2 tlc_check2 chromatography->tlc_check2 Check purity of fractions by TLC acid_base_extraction->start Perform extraction then re-evaluate pure Pure Product tlc_check1->chromatography Not Pure tlc_check1->pure Pure tlc_check2->pure Combine pure fractions

Caption: Decision workflow for benzenesulfonamide purification.

References

  • EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents.
  • US4874894A - Process for the production of benzenesulfonamides - Google Patents.
  • CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents.
  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents.
  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC - NIH. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - NIH. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. Available at: [Link]

  • US3551501A - Separation and purification of 4,4'-dihydroxy diphenyl sulfone.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • Benzenesulfonyl chloride - Organic Syntheses Procedure. Available at: [Link]

  • Removing excess Benzoyl Chloride - Sciencemadness.org. Available at: [Link]

  • EP2342260A1 - High purity diphenyl sulfone, preparation and use thereof for the preparation of a poly(aryletherketone) - Google Patents.
  • Sulfonamide purification process - US2777844A - Google Patents.
  • Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I - ResearchGate. Available at: [Link]

  • US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents.
  • Synthesis of benzene-sulfonamide - PrepChem.com. Available at: [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - NIH. Available at: [Link]

  • Exploration of the sulfur removal mechanism of diphenyl sulfone loaded on activated carbon during Fe-assisted pyrolysis | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents.
  • CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium - Google Patents.
  • (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide - Organic Syntheses Procedure. Available at: [Link]

  • HPLC Separation of Benzenesulfonamide and Sulfanilamide - SIELC Technologies. Available at: [Link]

  • General case of the day. Sulfonamide crystallization in nonalkalinized urine - PubMed. Available at: [Link]

  • Benzyl Chloride removal? : r/chemistry - Reddit. Available at: [Link]

  • (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Fractionation and Purification of Bioactive Compounds Obtained from a Brewery Waste Stream - PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide" and related small molecules. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. We will move beyond simple protocols to explain the chemical reasoning behind these challenges and provide a systematic approach to achieving stable and effective solutions for your experiments.

Section 1: Understanding the Molecule: The "Why" Behind the Problem

Successful troubleshooting begins with understanding the physicochemical properties of the molecule you are working with. The structure of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide contains two key functional groups that dictate its solubility behavior.

  • The Primary Amine (-CH₂CH₂NH₂): This group is basic. In an aqueous environment, it can accept a proton (H⁺) to become a positively charged ammonium cation (-CH₂CH₂NH₃⁺). This ionization dramatically increases the molecule's affinity for polar solvents like water.

  • The N,N-dimethylbenzenesulfonamide Group: This part of the molecule is relatively large, non-polar, and hydrophobic. The N,N-dimethyl substitution removes the acidic proton found on unsubstituted sulfonamides, meaning this group does not contribute to solubility via ionization in the physiological pH range.

The solubility of this compound is therefore a delicate balance between its charged, water-loving (hydrophilic) amine head and its uncharged, water-fearing (hydrophobic) tail. This balance is almost entirely controlled by the pH of your buffer.

The Critical Role of pKa and the Henderson-Hasselbalch Equation

The tendency of the primary amine to be protonated is defined by its pKa. While the exact experimental pKa for this specific molecule is not widely published, we can estimate it to be around 9.5 - 10.5, typical for a primary ethylamine group. The Henderson-Hasselbalch equation provides a framework for understanding the relationship between pH, pKa, and the ionization state of the compound.[1][2]

For a weak base like our compound, the equation is: pH = pKa + log([Base] / [Acid])

Where:

  • [Base] is the concentration of the neutral, uncharged (and poorly soluble) form.

  • [Acid] is the concentration of the protonated, charged (and more soluble) form.

What this means for you:

  • When pH = pKa: The compound is 50% ionized and 50% neutral.

  • When pH < pKa: The equilibrium shifts towards the protonated (charged, more soluble) form. For every 1-unit decrease in pH below the pKa, the ratio of soluble to insoluble forms increases by a factor of 10.

  • When pH > pKa: The equilibrium shifts towards the neutral (uncharged, poorly soluble) form.

This relationship is the primary reason for solubility issues in standard physiological buffers.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating in my neutral pH buffer (e.g., PBS pH 7.4)?

A: At a pH of 7.4, which is significantly below the estimated pKa of the amine group (~9.5-10.5), the compound should theoretically be mostly in its protonated, soluble form. However, the intrinsic solubility of the un-ionized form is very low.[3] If your target concentration is too high, even the small percentage of the neutral form present at this pH can exceed its solubility limit, leading to precipitation. Furthermore, the large hydrophobic sulfonamide portion of the molecule can lead to aggregation even when the amine is protonated, especially at high concentrations.

Q2: I dissolved my compound in 100% DMSO to make a stock, but it crashed out when I diluted it into my aqueous buffer. What happened?

A: This is a very common issue. You created a highly concentrated stock solution in an organic solvent where the compound is very soluble.[4] When you add a small volume of this stock to a large volume of aqueous buffer, you are performing a "solvent shift." The DMSO is instantly diluted, and the compound suddenly finds itself in a predominantly aqueous environment where its solubility is much lower. If the final concentration in the buffer is above its aqueous solubility limit at that specific pH, it will precipitate.[5][6] The key is to ensure the final concentration is below the solubility limit in the final buffer composition.

Q3: Can I just sonicate or heat the solution to get it to dissolve?

A: While gentle warming or sonication can help overcome the initial energy barrier to dissolution (the lattice energy of the solid), it does not change the fundamental equilibrium solubility of the compound in that specific buffer.[5] Often, a solution prepared this way is supersaturated and will precipitate out over time as it returns to room temperature or upon standing.[5] This can lead to significant variability in your experiments. These methods should be used with caution and the solution should be inspected for stability over time.

Q4: What is the maximum concentration I can expect to achieve in an aqueous buffer?

A: This is not a fixed number; it depends entirely on the buffer conditions. The maximum achievable concentration will be significantly higher at pH 5.0 than at pH 7.4. It can be further increased by the addition of co-solvents. The only way to know for sure is to perform a solubility assessment, as detailed in the next section.

Section 3: Systematic Troubleshooting Guide

Follow this workflow to systematically diagnose and solve solubility issues.

Troubleshooting_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Start: Low Solubility Observed Stock Step 1: Prepare High-Quality Organic Stock Solution (e.g., 10-50 mM in DMSO) Start->Stock Best Practice Start pH_Screen Step 2: Perform pH-Solubility Screen (e.g., pH 4.0 to 8.0) Stock->pH_Screen Primary Strategy Check_Success Is solubility sufficient for the experiment? pH_Screen->Check_Success Cosolvent Step 3: Introduce Co-solvents (e.g., 1-10% Ethanol, PEG400) Advanced Step 4: Advanced Formulation (e.g., Cyclodextrins, Surfactants) Cosolvent->Advanced If co-solvents are incompatible/insufficient Cosolvent->Check_Success Advanced->Check_Success Check_Success->Cosolvent No Success Proceed with Experiment Check_Success->Success Yes Fail Consult Formulation Specialist or Re-evaluate Experiment Check_Success->Fail Still No

Caption: A systematic workflow for troubleshooting the solubility of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide.

Step 1: The Stock Solution - Getting it Right from the Start

Your primary stock solution is the foundation of your experiment. Preparing it correctly is crucial. The goal is to create a concentrated, stable stock in a solvent where the compound is freely soluble, which can then be accurately diluted.[7][8]

Experimental Protocol: Preparing a 20 mM DMSO Stock Solution

  • Weighing: Accurately weigh out 4.0 mg of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide (Molecular Weight: 200.26 g/mol ) using a calibrated analytical balance.[7]

  • Solvent Addition: Add the powder to a clean, appropriate-sized vial (e.g., a 1.5 mL glass vial). Using a calibrated pipette, add 1.0 mL of high-purity, anhydrous DMSO.[4]

  • Dissolution: Cap the vial securely. Vortex thoroughly for 1-2 minutes. If necessary, gently warm the vial between your hands or in a 30-37°C water bath for 5-10 minutes to aid dissolution.[5]

  • Inspection: Visually inspect the solution against a bright light source to ensure there are no visible particles. The solution should be completely clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store at -20°C or -80°C in tightly sealed vials to prevent water absorption by the hygroscopic DMSO.

Table 1: Common Organic Solvents for Stock Solutions

SolventPolarityUse NotesTypical Max % in Cell Assays
DMSO HighExcellent solubilizing power for many compounds.[4]< 0.5%
Ethanol HighGood alternative to DMSO, can be less toxic to some cells.< 1.0%
Methanol HighMore volatile and generally more toxic than ethanol.< 0.5%
DMF HighStrong solvent, but higher toxicity concerns.< 0.1%
Step 2: The pH-Solubility Profile - Your Most Powerful Tool

This is the most important experiment you can run. It will tell you the pH at which your compound is most soluble and will guide your buffer selection. As a weak base, the compound's solubility is expected to increase as the pH decreases.[3][10][11]

Solubility_pH_Relationship cluster_pH Buffer pH cluster_Form Dominant Molecular Form cluster_Solubility Resulting Aqueous Solubility Low_pH Low pH (e.g., 4-5) Protonated Protonated (R-NH₃⁺) Charged Low_pH->Protonated Neutral_pH Neutral pH (e.g., 7.4) Mixed Mixed Population (R-NH₃⁺ and R-NH₂) Neutral_pH->Mixed High_pH High pH (e.g., 10+) Neutral Neutral (R-NH₂) Uncharged High_pH->Neutral High_Sol High Protonated->High_Sol Moderate_Sol Moderate / Low Mixed->Moderate_Sol Low_Sol Very Low Neutral->Low_Sol

Caption: The relationship between buffer pH, ionization state, and aqueous solubility for a weak base.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare Buffers: Prepare a series of buffers across a relevant pH range. For example: 50 mM Sodium Acetate (pH 4.0, 5.0), 50 mM MES (pH 6.0), and 50 mM HEPES or PBS (pH 7.0, 7.4).

  • Prepare Plate: In a 96-well plate, add 198 µL of each buffer to several replicate wells.

  • Add Compound: Using a multichannel pipette, add 2 µL of your 20 mM DMSO stock solution to each well. This creates a final compound concentration of 200 µM and a final DMSO concentration of 1%.

  • Incubate & Read: Seal the plate, shake for 5-10 minutes, and let it incubate at room temperature for 1-2 hours. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength like 600 nm.

  • Analyze: Wells with low turbidity indicate high solubility, while wells with high turbidity indicate precipitation.

Table 2: Example pH-Solubility Data

Buffer pHTarget ConcentrationObservationTurbidity (OD₆₀₀)Solubility Outcome
4.0200 µMClear Solution0.05Soluble
5.0200 µMClear Solution0.06Soluble
6.0200 µMSlight Haze0.25Sparingly Soluble
7.4200 µMVisible Precipitate0.98Insoluble
Step 3: Strategic Use of Co-solvents

If adjusting the pH is not compatible with your experimental system, the next step is to use a water-miscible organic co-solvent. Co-solvents work by reducing the overall polarity of the aqueous buffer, making it a more favorable environment for the hydrophobic part of your molecule.[12][13]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose co-solvents that are compatible with your downstream assay (e.g., Ethanol, PEG400, Propylene Glycol).

  • Prepare Buffer: Use the buffer required for your experiment (e.g., PBS, pH 7.4).

  • Create Co-solvent Gradient: In a 96-well plate, create a gradient of co-solvent concentrations. For example, for a final volume of 200 µL, you would have wells with 0% (0 µL), 1% (2 µL), 2% (4 µL), 5% (10 µL), and 10% (20 µL) of the co-solvent. Adjust the buffer volume accordingly.

  • Add Compound: Add 2 µL of your 20 mM DMSO stock to each well (final compound concentration = 200 µM).

  • Incubate & Analyze: As with the pH screen, incubate for 1-2 hours and measure turbidity to identify the minimum percentage of co-solvent needed to maintain solubility.

Important Considerations:

  • Assay Compatibility: Always run a solvent tolerance control in your assay to ensure the co-solvent concentration does not affect your biological system (e.g., cell viability, enzyme kinetics).

  • Stepwise Dilution: When preparing the final working solution, it can be beneficial to perform a stepwise dilution. For instance, dilute the DMSO stock into a small volume of 100% co-solvent first, then add this mixture to the aqueous buffer, rather than adding the DMSO stock directly.[9]

Step 4: Advanced Solubilization Techniques

If the above methods are insufficient or inappropriate for your system, more advanced formulation strategies can be employed. These typically involve excipients that encapsulate the hydrophobic molecule.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with the hydrophobic part of your compound, effectively shielding it from the aqueous environment.[14][15] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice for this purpose.[4]

  • Surfactants: Surfactants like Tween® 80 or Polysorbate 80 can form micelles in aqueous solutions above their critical micelle concentration (CMC). Hydrophobic compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility.[16]

The use of these excipients requires careful formulation development and validation to ensure they do not interfere with the experiment.

Section 5: Summary & Best Practices

StrategyWhen to UseKey AdvantageMain Consideration
pH Adjustment First-line approach for ionizable compounds.Highly effective and uses simple buffers.Must be compatible with the pH stability/activity range of your biological system.
Co-solvents When pH adjustment is not possible or insufficient.Simple to implement and screen multiple options.Potential for solvent effects (toxicity, inhibition) on the experimental assay.
Excipients For very challenging compounds or when pH/co-solvents fail.Can achieve significant solubility enhancement.More complex formulation; excipients may interfere with the assay.

Final Recommendations:

  • Know Your Compound: Understand the role of the ionizable amine group.

  • Start with pH: Always perform a pH-solubility screen first. It is the most powerful and cleanest variable to adjust.

  • Validate Your Solvent: Never assume a co-solvent is inert. Always run proper vehicle controls in your experiments.

  • Prepare Fresh: Prepare final working solutions fresh from your DMSO stock just before use to minimize the risk of precipitation over time.

References

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]

  • BioPharma Reporter. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. William Reed Ltd. [Link]

  • SEN Pharma. (2024). Excipients for Enhancing Drug Solubility. SEN Pharma. [Link]

  • Choi, S. H., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. PubMed. [Link]

  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. [Link]

  • Bjerrum, M. J., et al. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]

  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. McGraw Hill. [Link]

  • Yalkowsky, S. H., & TenHoor, C. N. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • The BMJ. (1941). Solubility of Sulphonamides. BMJ Publishing Group Ltd. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Doke, V. V., et al. (2020). A Review on: "Co-solvency and Anti-solvent a Technique for Solubility Enhancement". World Journal of Pharmaceutical Research. [Link]

  • PubChem. (n.d.). 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • Park, J., & Huwe, B. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. PubMed. [Link]

  • Solarbio. (2024). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. [Link]

  • ResearchGate. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • Krebs, H. A., & Speakman, J. C. (1946). The Solubility of Sulphonamides in Relation to Hydrogen-Ion Concentration. The BMJ. [Link]

  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • ResearchGate. (n.d.). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. [Link]

  • ResearchGate. (n.d.). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. [Link]

  • Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]

  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. [Link]

  • Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • Sharma, D., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Patel, J., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement Techniques: Updates and Prospectives. [Link]

  • Prudence Pharma Chem. (n.d.). 4-(2-aminoethyl)-benzenesufonamide [AEBS]. [Link]

  • PubChem. (n.d.). N-(2-Aminoethyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N-(2-aminoethyl)-4-propylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

Sources

Optimizing reaction conditions for the sulfonylation of N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Sulfonylation of N,N-dimethylethanamine

Welcome to your dedicated resource for mastering the sulfonylation of N,N-dimethylethanamine. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights, moving from foundational principles to in-depth troubleshooting. Our focus is not just on the "how," but the critical "why" behind each experimental step, ensuring your success in synthesizing tertiary sulfonamides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the sulfonylation of tertiary amines, providing a solid foundation for your experimental design.

Q1: What is the fundamental mechanism for the sulfonylation of a tertiary amine like N,N-dimethylethanamine?

The reaction of a tertiary amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl) does not proceed via the classic Hinsberg test mechanism seen with primary and secondary amines, as there is no proton on the nitrogen to be removed to form a stable sulfonamide. Instead, the tertiary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a highly reactive sulfonylammonium salt intermediate. This intermediate is typically not the final product and is susceptible to further reactions, often with trace nucleophiles in the reaction mixture. In some cases, this can lead to N-dealkylation reactions.[1]

Mechanism Overview: Sulfonylammonium Salt Formation

Troubleshooting_Incomplete_Reaction start Incomplete Reaction Observed check_reagents Step 1: Verify Reagent Quality start->check_reagents check_conditions Step 2: Assess Reaction Conditions start->check_conditions check_sterics Step 3: Consider Steric Hindrance start->check_sterics reagent_quality Is Sulfonyl Chloride fresh/pure? Are solvents anhydrous? check_reagents->reagent_quality conditions_details Is temperature too low? Are reactants fully dissolved? check_conditions->conditions_details sterics_details Is the sulfonylating agent or amine sterically bulky? check_sterics->sterics_details reagent_solution Solution: Use fresh sulfonyl chloride. Use rigorously dried solvents under inert gas (N₂/Ar). reagent_quality->reagent_solution No conditions_solution Solution: Allow to warm to RT or gently heat (e.g., 40°C). Switch to a solvent with better solubility (e.g., DMF). conditions_details->conditions_solution Yes sterics_solution Solution: Increase reaction time significantly. Increase temperature. Consider a less hindered sulfonylating agent if possible. sterics_details->sterics_solution Yes

Caption: A decision tree for troubleshooting incomplete sulfonylation reactions.

Problem 2: The TLC/LC-MS shows multiple unexpected spots, indicating significant byproduct formation.

Possible Cause 1: Hydrolysis of Sulfonyl Chloride

  • Evidence : A baseline spot on TLC (sulfonic acid) or a corresponding mass in LC-MS.

  • Causality : Sulfonyl chlorides react readily with water. This is often the most significant byproduct-forming reaction. [2][3][4]The rate of hydrolysis is dependent on pH and temperature. [5][6]* Solution : Rigorously dry all glassware (oven-drying is recommended). Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture. [2][3] Possible Cause 2: Reaction with Solvent or Base

  • Evidence : Byproducts whose masses correspond to the addition of the solvent or base to the sulfonyl group.

  • Causality : While uncommon with inert solvents like DCM, some solvents or bases (like pyridine, if used in excess as a solvent) can act as nucleophiles.

  • Solution : Ensure your chosen solvent is appropriate and inert. When using a base, a non-nucleophilic, sterically hindered base is preferable. For the reaction of N,N-dimethylethanamine, an external base may not be necessary, but if side reactions with the amine itself are problematic, a non-nucleophilic scavenger like a proton sponge could be considered.

Problem 3: The workup and purification are difficult, leading to product loss.

Issue: Product is water-soluble or forms an emulsion during aqueous workup.

  • Causality : Tertiary sulfonamides, especially those derived from small alkyl amines, may retain some water solubility. The presence of unreacted tertiary amine can also act as a surfactant, leading to emulsions.

  • Solution :

    • Acid Wash : Before extraction, wash the organic layer with dilute acid (e.g., 1M HCl) to protonate and remove any unreacted N,N-dimethylethanamine into the aqueous layer.

    • Brine Wash : After the acid wash, wash the organic layer with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, forcing more of the organic product out of solution and helping to break emulsions.

    • Alternative Purification : If extraction remains problematic, consider concentrating the crude reaction mixture and purifying directly by column chromatography on silica gel. [7] Issue: Product is difficult to crystallize.

  • Causality : The crude product may be an oil, or the impurities present are inhibiting crystal lattice formation.

  • Solution :

    • Chromatography First : Purify the crude material using column chromatography to remove the bulk of impurities. [7] 2. Recrystallization Solvent Screen : Take the purified oil and perform a small-scale screen of various solvent systems (e.g., ethyl acetate/hexanes, DCM/pentane, ethanol/water) to find conditions that induce crystallization. [7][8]

Part 3: Experimental Protocol & Workflow

This section provides a robust, self-validating starting protocol for the sulfonylation of N,N-dimethylethanamine with p-toluenesulfonyl chloride (TsCl).

General Protocol: Synthesis of N,N-dimethyl-N-tosylethanaminium chloride

Materials:

  • N,N-dimethylethanamine (freshly distilled)

  • p-Toluenesulfonyl chloride (TsCl, >99% purity, from a new bottle)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried glassware

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Setup : Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Reagent Preparation : In the flask, dissolve N,N-dimethylethanamine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling : Cool the solution to 0 °C using an ice-water bath. Causality: This mitigates the initial exotherm of the reaction and minimizes potential side reactions.

  • Addition of Sulfonyl Chloride : In a separate dry vial, dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution to the stirred amine solution dropwise via syringe over 10-15 minutes.

  • Reaction Monitoring : Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is complete when the limiting reagent (amine) is consumed.

  • Quenching & Workup :

    • Once complete, cool the reaction mixture again to 0 °C.

    • Slowly add water to quench any unreacted TsCl.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove any excess amine)

      • Saturated NaHCO₃ solution (to neutralize)

      • Brine (to aid separation)

  • Drying and Concentration : Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

References

  • Rogness, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 723. Retrieved from [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). Retrieved from [Link]

  • Hall, H. K. Jr. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]

  • King, J. F., & Lee, T. W. S. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 113(22), 8566-8573. Retrieved from [Link]

  • King, J. F., & Lee, T. W. S. (1989). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 67(12), 2162-2172. Retrieved from [Link]

  • Deep eutectic solvents as sustainable media for multicomponent sulfonylation: an efficient strategy to synthesize (hetero)aryl sulfones. (2020). Green Chemistry. Retrieved from [Link]

  • Hartig, C., Ernst, M., & Jekel, M. (2001). Membrane filtration of two sulphonamides in tertiary effluents and subsequent adsorption on activated carbon. Water Research, 35(16), 3998-4003. Retrieved from [Link]

  • Solvent optimization of the sulfonylation reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective and stereoselective sulfonylation of alkynylcarbonyl compounds in water. (2018). Green Chemistry. Retrieved from [Link]

  • Przybyłek, M., et al. (2022). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 27(19), 6296. Retrieved from [Link]

  • Practical and Safe Sulfonylation of 2-Alkynyl and 2-Alkenyl Alcohols Using the Combined Bases of a Catalytic Amount of Tertiary Amine and Potassium Carbonate. (2016). ResearchGate. Retrieved from [Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides. (2020, May 18). YouTube. Retrieved from [Link]

  • Sulfonamide purification process. (1957). Google Patents.
  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Retrieved from [Link]

  • Preparation of sulfonamides from N-silylamines. (2007). National Institutes of Health. Retrieved from [Link]

  • How are solvents chosen in organic reactions? (2016). Chemistry Stack Exchange. Retrieved from [Link]

  • Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. (2022). National Institutes of Health. Retrieved from [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters. Retrieved from [Link]

  • 23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Sulfonylation reaction between tertiary amines and aryl sulfonyl... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Preventing side reactions in the synthesis of "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide

Welcome to the technical support guide for the synthesis of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. Our guidance is rooted in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.

Troubleshooting Guide & FAQs

This guide is structured around common problems encountered during the primary synthetic routes to 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide. We will focus on the two most prevalent strategies:

  • Route 1: Reduction of a nitrile precursor, 4-(cyanomethyl)-N,N-dimethylbenzenesulfonamide.

  • Route 2: Building from a 2-phenylethylamine precursor via protection, sulfonation, amination, and deprotection.

Section 1: Issues in the Nitrile Reduction Pathway (Route 1)

This route is often favored for its convergence but is highly susceptible to side reactions during the final reduction step.

Q1: My final product is heavily contaminated with secondary and tertiary amine byproducts. How can I improve the selectivity for the desired primary amine during nitrile reduction?

A1: This is the most common side reaction in nitrile reductions.[1] The primary amine product is nucleophilic and can react with the intermediate imine formed during the reduction, leading to the formation of secondary and, subsequently, tertiary amines.[1][2]

Core Causality: R-CH=NH (Imine Intermediate) + H₂N-CH₂-R (Primary Amine Product) → (R-CH₂-)₂NH (Secondary Amine) + NH₃

To suppress this, you must minimize the concentration of the primary amine product available to react with the imine intermediate or choose conditions that favor the direct reduction of the imine to the primary amine.

Troubleshooting Steps:

  • Catalyst Choice is Critical: The choice of catalyst is the most important factor in achieving high selectivity for primary amines.[1]

    • Recommended: Raney Nickel or Cobalt-based catalysts (e.g., Raney Cobalt, Cobalt Boride) are well-documented to favor primary amine formation, especially when used with specific additives.[1][2]

    • Use with Caution: Palladium (e.g., Pd/C) and Platinum (e.g., PtO₂) catalysts can be more prone to forming secondary and tertiary amines under neutral conditions, although their selectivity can be manipulated.[3]

  • Reaction Additives (The "Ammonia Trick"): The addition of ammonia to the reaction mixture is a highly effective and industrially common method.

    • Mechanism: A high concentration of ammonia shifts the equilibrium of the imine-amine reaction, favoring the reaction of the imine with ammonia (which regenerates the imine) over the reaction with the primary amine product. This effectively "protects" the imine from the product.

    • Protocol: Conduct the hydrogenation in a solvent like methanol or ethanol saturated with ammonia under pressure.

  • Solvent and pH Control:

    • Acidic Conditions: Running the reaction in an acidic medium (e.g., using an ethanolic HCl solution) can protonate the primary amine product as it forms (R-NH₃⁺). This renders it non-nucleophilic and prevents it from attacking the imine intermediate.

    • Basic Conditions: As mentioned, ammonia provides a basic environment that also suppresses side reactions.

  • Stoichiometric Reductants: If catalytic hydrogenation is problematic, strong hydride reagents can be used.

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that rapidly converts nitriles to primary amines.[4][5][6][7] The reaction is typically fast, which can minimize the time for side reactions to occur. However, it requires strictly anhydrous conditions and a careful aqueous workup.

Q2: My nitrile reduction is stalling, resulting in low conversion. What factors should I investigate?

A2: Low conversion can stem from catalyst deactivation, insufficient reagent activity, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is fresh and active. Raney Nickel, in particular, should be stored properly under water or a suitable solvent and used promptly after preparation.

  • Purity of Starting Material: Impurities in your 4-(cyanomethyl)-N,N-dimethylbenzenesulfonamide, especially sulfur-containing compounds, can poison noble metal catalysts like Palladium and Platinum. Purify the nitrile precursor by recrystallization if necessary.

  • Hydrogen Pressure and Temperature: For catalytic hydrogenation, ensure adequate hydrogen pressure (typically 50-100 psi, but consult specific literature) and temperature. Some reactions may require gentle heating (40-60 °C) to proceed at a reasonable rate. Be cautious, as excessive temperature can promote side reactions.[1]

  • LiAlH₄ Reactions: If using LiAlH₄, ensure your solvent (e.g., THF, diethyl ether) is absolutely anhydrous. Trace water will quench the reagent, leading to incomplete reduction.

Section 2: Issues in the Phenethylamine Pathway (Route 2)

This route involves more steps, including the use of harsh reagents for sulfonation, creating different challenges related to protecting groups and regioselectivity.

Q3: I am using N-acetyl-2-phenylethylamine for my synthesis, but I'm getting a complex mixture of products after chlorosulfonation. What is going wrong?

A3: The N-acetyl group, while common, can be suboptimal for this specific transformation. The harsh conditions of chlorosulfonation (using chlorosulfonic acid) can lead to several side reactions.

Troubleshooting Steps:

  • Protecting Group Stability: The acetyl group may not be sufficiently robust. While it deactivates the amine, it can be susceptible to hydrolysis or other reactions under the strongly acidic and high-temperature conditions sometimes used for chlorosulfonation. A more robust protecting group is recommended.

    • Recommended Protecting Groups: Carbamate-based protecting groups like tert-Butoxycarbonyl (Boc) or Carboxybenzyl (Cbz) are generally more stable under a wider range of conditions and offer milder deprotection methods.[8][9][10] However, Boc is acid-labile and would be cleaved by chlorosulfonic acid. Therefore, a protecting group that is stable to acid but removable by other means is ideal if chlorosulfonation is necessary. An alternative is to use a milder sulfonation method if possible.

  • Regioselectivity: The 2-aminoethyl group is an ortho-, para-director. While the para-substituted product is sterically favored, some ortho-isomer is almost always formed.

    • Control Temperature: Run the chlorosulfonation at the lowest possible temperature (e.g., 0-5 °C) to maximize the kinetic preference for the para product.

    • Purification: Be prepared to separate the para- (desired) and ortho- (impurity) isomers by chromatography or recrystallization after the subsequent amination step.

  • Alternative Sulfonamide Formation: Instead of direct chlorosulfonation on the protected phenethylamine, consider a different synthetic disconnection. For example, starting with a molecule that already contains the sulfonamide moiety and building the side chain, as described in Route 1, often provides better control and avoids harsh sulfonation conditions on a complex molecule.

Visual Troubleshooting and Reaction Pathways

The following diagrams illustrate the key decision-making process for troubleshooting nitrile reduction and the mechanism of byproduct formation.

G cluster_0 Troubleshooting Nitrile Reduction start Problem: Low Selectivity (Secondary/Tertiary Amine Byproducts) q1 Are you using a catalyst? start->q1 cat_yes Modify Catalytic Conditions q1->cat_yes Yes cat_no Use Stoichiometric Reductant (e.g., LiAlH4) q1->cat_no No q2 Which Catalyst? cat_yes->q2 sol3 Ensure strictly anhydrous conditions cat_no->sol3 pd_pt Pd/C or PtO2 q2->pd_pt raney_ni Raney Ni/Co q2->raney_ni sol2 Add NH3 or Acid (HCl) to reaction medium pd_pt->sol2 sol1 Switch to Raney Ni/Co + Add NH3 raney_ni->sol1

Caption: Troubleshooting logic for low selectivity in nitrile reduction.

G cluster_1 Side Reaction Pathway in Nitrile Reduction Nitrile R-C≡N (Nitrile Precursor) Imine R-CH=NH (Imine Intermediate) Nitrile->Imine + H2 PrimaryAmine R-CH2-NH2 (Desired Product) Imine->PrimaryAmine + H2 (Fast, Desired) SecondaryAmine (R-CH2)2NH (Secondary Amine Byproduct) Imine->SecondaryAmine + R-CH2-NH2 (Slow, Undesired)

Caption: Formation of secondary amine byproduct from the imine intermediate.

Quantitative Data & Recommended Conditions

The table below summarizes recommended conditions for the selective reduction of 4-(cyanomethyl)-N,N-dimethylbenzenesulfonamide to the desired primary amine.

MethodReagent/CatalystSolventAdditive/ConditionExpected Selectivity (Primary Amine)Reference(s)
Catalytic Hydrogenation Raney Nickel or Raney CobaltMethanol or EthanolSaturated with Ammonia (NH₃), 50-100 psi H₂, RT-50°C>90%[1][2]
Catalytic Hydrogenation 5-10% Pd/CEthanol / Acetic Acid1-2 equivalents of a strong acid (e.g., HCl)80-90%[1]
Stoichiometric Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous THFStrict exclusion of water, 0°C to reflux>95%[5][7]

Experimental Protocols

Protocol 1: Selective Catalytic Hydrogenation of 4-(cyanomethyl)-N,N-dimethylbenzenesulfonamide

This protocol is optimized to minimize the formation of secondary and tertiary amine impurities.

Materials:

  • 4-(cyanomethyl)-N,N-dimethylbenzenesulfonamide

  • Raney Nickel (50% slurry in water, activated)

  • Anhydrous Methanol

  • Ammonia gas

  • Hydrogen gas

  • Parr-type hydrogenation apparatus or similar

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney Nickel slurry (approx. 10-15% w/w relative to the nitrile) three times with deionized water, followed by three washes with anhydrous methanol to remove all water.

  • Reaction Setup: To a suitable pressure vessel, add the 4-(cyanomethyl)-N,N-dimethylbenzenesulfonamide (1.0 eq) and the prepared Raney Nickel catalyst.

  • Solvent Addition: Add anhydrous methanol to the vessel (concentration approx. 0.2-0.5 M).

  • Ammonia Saturation: Cool the vessel in an ice bath and carefully bubble ammonia gas through the stirred suspension for 15-20 minutes until the solution is saturated.

  • Hydrogenation: Seal the vessel, purge it three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel with hydrogen to 80-100 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake. If the reaction is slow, the temperature can be gently increased to 40-50°C.

  • Workup: Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry; do not allow the filter cake to dry out. Keep it wet with methanol and dispose of it properly.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide, which can be further purified by recrystallization or chromatography if necessary.

References

  • Nitrile reduction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Preparation of Amines: Reduction of Amides and Nitriles. (2023). JoVE. Retrieved January 17, 2026, from [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Yoon, S., et al. (2018). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology. Retrieved January 17, 2026, from [Link]

  • Higuchi, K., et al. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Török, B., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Retrieved January 17, 2026, from [Link]

  • Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Henry reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Protection for the AMINE. (n.d.). SlideShare. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. (2022). SciELO. Retrieved January 17, 2026, from [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. Retrieved January 17, 2026, from [Link]

  • Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

  • 4-(2-Amino Ethyl) Benzene Sulfonamide. (n.d.). Synthetic Molecules Pvt. Ltd. Retrieved January 17, 2026, from [Link]

  • Reduction of nitriles. (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]

  • Sulfonamide. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Chemistry of Nitriles. (2024). LibreTexts Chemistry. Retrieved January 17, 2026, from [Link]

  • Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Henry Reaction. (n.d.). SynArchive. Retrieved January 17, 2026, from [Link]

  • Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. (1996). Google Patents.
  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017). Google Patents.

Sources

Technical Support Center: Minimizing Off-target Effects of Sulfonamide-based Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing sulfonamide-based compounds, such as those with a "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide" scaffold. This guide is designed to provide in-depth troubleshooting strategies and address common questions to help you minimize off-target effects and ensure the scientific validity of your cellular assay results.

Introduction: The Sulfonamide Scaffold and Off-Target Considerations

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing significant cell death even at low concentrations of my sulfonamide compound. How can I determine if this is due to non-specific cytotoxicity or an on-target effect?

A1: This is a critical first step in characterizing any new compound. It's essential to distinguish between generalized toxicity and a specific, intended biological effect.

Underlying Principle: All compounds will be toxic at high enough concentrations. The goal is to find a "therapeutic window" where you observe the desired biological effect without causing widespread cellular stress or death.

Troubleshooting Steps:

  • Perform a Dose-Response Cytotoxicity Assay: This is a non-negotiable first experiment.

    • Protocol: See Protocol 1: MTT/XTT Cytotoxicity Assay .

    • Rationale: This assay will determine the concentration at which the compound induces 50% cell death (the IC50 for cytotoxicity). This allows you to select concentrations for your functional assays that are well below this toxic threshold.

  • Visually Inspect the Cells: Use microscopy to observe cell morphology after treatment.

    • What to look for: Signs of necrosis (cell swelling, membrane rupture) often suggest non-specific toxicity. Apoptotic morphology (cell shrinkage, membrane blebbing) can be either an on- or off-target effect and requires further investigation.

  • Use a Less Metabolically Active Control Cell Line: If you have a cell line that does not express your target of interest, test the compound's cytotoxicity in that line.

    • Rationale: If the compound is equally toxic in both target-expressing and non-expressing cells, the cytotoxicity is likely off-target.

ParameterRecommendationRationale
Concentration Range Start with a broad range (e.g., 1 nM to 100 µM)To capture the full dose-response curve.
Incubation Time Match the duration of your planned functional assays.To ensure the cytotoxicity data is relevant.
Assay Type MTT, XTT, or CellTiter-Glo®To measure metabolic activity as a proxy for viability.
Q2: My compound shows activity in my primary assay, but how can I be sure it's hitting my intended target?

A2: This is the core of target validation. An observed cellular phenotype should be considered a potential off-target effect until proven otherwise.[2]

Underlying Principle: The most rigorous way to confirm on-target activity is to demonstrate that the compound's effect is dependent on the presence and function of your target protein.

Troubleshooting Workflow:

On_Target_Validation A Observe Phenotype with Compound B Genetic Knockdown/Knockout of Target (e.g., siRNA, CRISPR) A->B G Overexpress Target A->G C Treat Knockdown/Knockout Cells with Compound B->C D Phenotype Abolished? C->D E Yes: High Confidence On-Target Effect D->E F No: Likely Off-Target Effect D->F H Treat Overexpressing Cells with Compound G->H I Potentiated Phenotype? H->I J Yes: Supports On-Target Effect I->J

Caption: Workflow for on-target validation.

Experimental Approaches:

  • Target Knockdown/Knockout: Use RNA interference (siRNA) or CRISPR/Cas9 to reduce or eliminate the expression of your target protein.[3][4]

    • Expected Outcome: If the compound's effect is on-target, its efficacy should be significantly reduced in the knockdown/knockout cells.

  • Target Overexpression: Transfect cells to overexpress the target protein.

    • Expected Outcome: Overexpression may sensitize the cells to the compound, leading to a more potent effect at lower concentrations.

  • Rescue Experiments: If your compound inhibits a target, try to "rescue" the phenotype by adding back a downstream product of the pathway.

    • Rationale: This can help confirm that the observed phenotype is a direct result of modulating the intended pathway.

Q3: I've confirmed my compound hits my target, but I'm seeing unexpected cellular responses. What could be the cause?

A3: Even with confirmed on-target activity, off-target effects can still occur and produce complex phenotypes. Sulfonamide-based compounds can interact with a variety of proteins, and their charged nature at physiological pH can lead to interactions with transporters.

Potential Off-Target Mechanisms for Sulfonamide-based Compounds:

  • Interaction with Solute Carrier (SLC) Transporters: Many drugs are substrates for SLC transporters, which are responsible for moving substances across cell membranes.[5][6] Inhibition or utilization of these transporters can lead to unintended consequences.[7][8][9]

    • Hypothetical Scenario: Your compound might inhibit an SLC transporter responsible for effluxing a metabolite. This could lead to a buildup of the metabolite inside the cell, causing a secondary, off-target phenotype.

  • Inhibition of Carbonic Anhydrases: The sulfonamide moiety is a classic inhibitor of carbonic anhydrases, a family of enzymes involved in pH regulation and other physiological processes.[1][10]

  • Kinase Inhibition: While many sulfonamides are designed to target specific kinases like VEGFR-2, they can often show activity against other kinases with similar ATP-binding pockets.[10]

Investigative Strategies:

  • Counter-Screening: Test your compound against a panel of known off-targets for sulfonamides (e.g., a carbonic anhydrase activity assay, a broad kinase inhibitor panel).

  • Transcriptomic/Proteomic Analysis: Use RNA-seq or mass spectrometry to get an unbiased view of how your compound is altering global gene or protein expression. This can reveal unexpected pathway modulation.

  • Use of Structurally Dissimilar Inhibitors: If another known inhibitor of your target exists with a different chemical scaffold, see if it recapitulates the same phenotype. If it doesn't, your compound's effect may be partially off-target.

Off_Target_Investigation cluster_0 Primary Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation A Unexpected Phenotype Observed B Is it a known sulfonamide off-target? (e.g., CA, Kinases) A->B C Could it be a transporter interaction? (SLCs) A->C D Is it an unknown off-target? A->D H Use Structurally Dissimilar Inhibitor of Primary Target A->H E Counter-Screening Assays (Kinase Panel, CA Assay) B->E F SLC Transporter Inhibition Assay or Uptake Studies C->F G Omics Analysis (RNA-seq, Proteomics) D->G

Caption: A logical workflow for investigating unexpected off-target effects.

Key Experimental Protocols

Protocol 1: MTT/XTT Cytotoxicity Assay

Objective: To determine the concentration of the sulfonamide compound that is cytotoxic to the cell line of interest.

Materials:

  • Cell line of interest

  • Complete growth medium

  • 96-well clear flat-bottom plates

  • Sulfonamide compound stock solution (e.g., in DMSO)

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of the sulfonamide compound in complete growth medium. Include a vehicle control (e.g., DMSO at the highest concentration used).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your functional assays (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

    • For XTT: Add 50 µL of activated XTT solution to each well and incubate for 2-4 hours.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[compound concentration]. Calculate the IC50 value using non-linear regression.

References

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Synapse. Retrieved from [Link]

  • Sprowl, J. A., & Sparreboom, A. (2014). Solute Carrier Transportome in Chemotherapy-Induced Adverse Drug Reactions. Drug Metabolism and Disposition, 42(4), 541-547. Retrieved from [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1607. Retrieved from [Link]

  • Lino, C. A., et al. (2021). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Nature Gene Therapy, 28(10-11), 1-13. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Lai, Y., & Sparreboom, A. (2022). Role of SLC transporters in toxicity induced by anticancer drugs. Expert Opinion on Drug Metabolism & Toxicology, 18(6), 421-433. Retrieved from [Link]

  • Huang, Y., & Sadee, W. (2006). Role of solute carriers in response to anticancer drugs. Drug Discovery Today, 11(15-16), 723-731. Retrieved from [Link]

  • siTOOLs Biotech. (2018). Performing target validation well. Retrieved from [Link]

  • Syarif, A. S. (2014). The role of transporters on drug therapy. Acta Pharmaceutica Indonesia, 39(2). Retrieved from [Link]

  • Lin, L., & Yee, S. W. (2015). SLC Transporters as Therapeutic Targets: Emerging Opportunities. Nature Reviews Drug Discovery, 14(1), 103-120. Retrieved from [Link]

  • Human Cell Design. (n.d.). Target Validation Assay. Retrieved from [Link]

  • Slideshare. (n.d.). Target Validation / Biochemical and Cellular Assay Development. Retrieved from [Link]

  • Cellomatics Biosciences. (n.d.). Target Validation. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3749. Retrieved from [Link]

  • Ilies, M. A., & Supuran, C. T. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International Journal of Molecular Sciences, 24(5), 4567. Retrieved from [Link]

  • Kumar, A., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202400325. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling up sulfonamide intermediate production. Here, we address common challenges in a practical question-and-answer format, grounded in established scientific principles and field-proven experience. Our goal is to provide you with the insights needed to anticipate, troubleshoot, and overcome the hurdles of moving from bench-scale synthesis to pilot and commercial-scale manufacturing.

Section 1: Core Synthesis and Reaction Control

This section focuses on the heart of the sulfonamide synthesis: the reaction itself. We delve into issues of reactivity, yield, and the influence of various parameters on the success of your scale-up.

Q1: My sulfonamide yield is significantly lower on a larger scale compared to the lab. What are the likely causes and how can I troubleshoot this?

A1: A drop in yield during scale-up is a frequent challenge and can often be traced back to several key factors that are magnified at a larger scale.

Possible Causes & Solutions:

  • Inadequate Mixing and Mass Transfer: Achieving homogeneous mixing in large reactors is inherently more difficult than in a small flask.[1] This can lead to localized concentration gradients and "hot spots," affecting reaction rates and promoting side reactions.

    • Troubleshooting:

      • Optimize Agitation: Review the design of your reactor's agitator. The type, speed, and position of the impeller are critical for ensuring proper mixing.

      • Reaction Monitoring: Employ in-situ monitoring techniques like HPLC or TLC to track the consumption of starting materials and the formation of the product.[2] This will help determine if the reaction is going to completion.

  • Poor Temperature Control and Exotherm Management: The synthesis of sulfonyl chlorides, common precursors to sulfonamides, is often highly exothermic.[3] What might be a manageable temperature increase in the lab can become a dangerous runaway reaction on a larger scale if not properly controlled.[1][4]

    • Troubleshooting:

      • Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the heat of reaction and the rate of heat evolution. This data is crucial for designing an adequate cooling system.

      • Controlled Reagent Addition: Instead of adding reagents all at once, use a controlled addition profile (e.g., dropwise or via a syringe pump) to manage the exotherm.[4] Continuous flow reactors can also offer superior heat transfer and control.[4]

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by moisture, which converts them into unreactive sulfonic acids.[2] This is a primary cause of low yields.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: All glassware and solvents must be thoroughly dried.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to exclude atmospheric moisture.[2][5]

  • Inappropriate Stoichiometry: The ratio of reactants can significantly impact yield.

    • Troubleshooting:

      • Optimize Amine Concentration: A slight excess of the amine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion by ensuring the full consumption of the sulfonyl chloride.[2]

Q2: I'm observing unexpected side products in my scaled-up reaction. What are the common culprits and how can I minimize them?

A2: The impurity profile of a reaction can change significantly with scale due to factors like longer reaction times and temperature variations.[1] Identifying and controlling these impurities is critical for the quality of your intermediate.

Common Side Products & Mitigation Strategies:

  • Bis-sulfonated Products: When using primary amines, a common side reaction is the formation of a bis-sulfonated product, where two sulfonyl groups react with the same amine.[2]

    • Mitigation:

      • Slow Addition: Add the sulfonyl chloride slowly to a solution containing an excess of the primary amine. This ensures the sulfonyl chloride is more likely to react with an unreacted amine molecule.[2]

      • Protecting Groups: For anilines or other amines prone to side reactions, consider using a protecting group strategy.[2]

  • Sulfonic Acid Formation: As mentioned previously, hydrolysis of the sulfonyl chloride starting material leads to the formation of the corresponding sulfonic acid.[2]

    • Mitigation:

      • Strict Anhydrous Conditions: This is the most effective way to prevent this side reaction.[2]

  • Polymerization: Aromatic amines (anilines) can be prone to polymerization under certain conditions.[2]

    • Mitigation:

      • Protecting Groups: Utilizing a protecting group for the aniline can prevent polymerization.[2]

Q3: How critical is the choice of base and solvent in a scaled-up sulfonamide synthesis?

A3: The choice of base and solvent is paramount for a successful and reproducible synthesis, especially at scale.

Base Selection:

A base is typically used to neutralize the HCl generated during the reaction.[5] An inappropriate base can lead to reduced yields and increased impurities.

  • Recommended: A non-nucleophilic organic base like pyridine or triethylamine is often preferred.[2] These bases effectively scavenge HCl without competing with the amine nucleophile.

  • To Avoid (in most cases): While aqueous bases like sodium hydroxide can be used under certain conditions (Schotten-Baumann), they significantly increase the risk of hydrolyzing the highly reactive sulfonyl chloride.[2]

Solvent Selection:

The solvent must be inert to the reaction conditions and capable of dissolving the reactants.

  • Common Choices: Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are frequently used.[2][5]

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. It is advisable to perform small-scale solvent screening experiments to identify the optimal medium for your specific substrates.

Section 2: Work-up, Purification, and Impurity Control

Once the reaction is complete, the focus shifts to isolating and purifying the sulfonamide intermediate. Challenges in this phase can significantly impact the final product's quality and yield.

Q4: I'm having difficulty purifying my crude sulfonamide intermediate. What are the most effective purification strategies at scale?

A4: Recrystallization is the most common and effective method for purifying solid sulfonamides.[2][6] However, what works in the lab may need significant optimization for larger quantities.

Troubleshooting Recrystallization:

  • Problem: Low Recovery

    • Cause: Using an excessive amount of solvent is the most common reason for poor recovery, as a significant portion of the product remains in the mother liquor.[7]

    • Solution: Carefully determine the optimal solvent volume through small-scale solubility tests. Aim to use the minimum amount of hot solvent required to fully dissolve the crude product.[7]

  • Problem: "Oiling Out" Instead of Crystallizing

    • Cause: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[7] This often happens when the melting point of the solid is lower than the boiling point of the solvent or when there is a high concentration of impurities.[7]

    • Solution:

      • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[7]

      • Change the Solvent: The current solvent may be too nonpolar. Experiment with a more polar solvent or a solvent mixture. Ethanol-water mixtures are often effective for sulfonamides.[7]

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7]

  • Problem: No Crystals Forming

    • Cause: The solution may be supersaturated but requires a nucleation event to initiate crystallization, or too much solvent was used.[7]

    • Solution:

      • Induce Crystallization: As mentioned above, scratching the flask or adding a seed crystal can help.

      • Reduce Solvent Volume: If too much solvent was used, carefully evaporate some of it and allow the solution to cool again.

      • Lower the Cooling Temperature: Try cooling the solution in an ice bath to decrease the solubility of the product and promote crystallization.[7]

Q5: What are the common impurities I should be looking for, and what are the best analytical techniques to identify them?

A5: A thorough understanding of your impurity profile is crucial for process control and regulatory compliance.

Common Impurities:

  • Unreacted starting materials and intermediates.[1]

  • Side-reaction products (e.g., bis-sulfonated products, sulfonic acids).[1][6]

  • Degradation products.

Analytical Techniques for Impurity Profiling:

A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity identification:[6]

Analytical TechniquePurpose
Thin Layer Chromatography (TLC) A quick, qualitative assessment of the reaction progress and the number of components in the mixture.[6]
High-Performance Liquid Chromatography (HPLC) Provides quantitative data on the purity of the sample and can resolve and quantify impurities.[6]
Mass Spectrometry (MS) Often coupled with HPLC (LC-MS), it is a powerful tool for determining the molecular weight of byproducts, which is crucial for their identification.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are invaluable for the structural elucidation of the main product and any isolated impurities.[6]
Experimental Protocol: General Recrystallization of a Sulfonamide Intermediate

Materials:

  • Crude sulfonamide intermediate

  • Recrystallization solvent (e.g., 95% ethanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent, just enough to cover the solid.[2]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the sulfonamide dissolves completely. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[2]

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the formation of large, pure crystals, do not disturb the flask during this process.[2]

  • Maximizing Yield: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the purified sulfonamide.[2]

Section 3: Safety, Handling, and Advanced Process Control

Scaling up chemical processes introduces new safety considerations and opportunities for advanced process control to ensure a robust and reproducible manufacturing process.

Q6: What are the primary safety concerns when scaling up sulfonamide synthesis, and how can they be mitigated?

A6: Safety is the foremost consideration in any scale-up activity. The increased quantities of reagents and the potential for energetic reactions demand rigorous safety protocols.

Key Safety Considerations:

  • Handling of Hazardous Reagents:

    • Sulfonyl Chlorides: These are often corrosive and lachrymatory. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Chlorosulfonic Acid and Thionyl Chloride: These reagents, used in the synthesis of sulfonyl chlorides, are highly reactive and hazardous.[3] Automated dosing systems are recommended at scale to minimize operator exposure.[3]

  • Exotherm Control: As discussed earlier, uncontrolled exothermic reactions are a major risk.[1] A robust temperature monitoring and control system is essential to prevent runaway reactions.[1]

  • Off-Gas Management: The synthesis of sulfonyl chlorides can generate significant amounts of corrosive and toxic gaseous byproducts, such as hydrogen chloride (HCl).[3] A robust off-gas scrubbing system is necessary to neutralize these gases before they are released.[3]

  • Crystalluria Prevention: For sulfonamides intended for therapeutic use, there is a risk of the product precipitating in the kidneys (crystalluria) if not properly managed.[1] While this is a clinical consideration, controlling the particle size of the intermediate can be a critical first step.

Q7: How can Process Analytical Technology (PAT) be applied to improve the scale-up of sulfonamide synthesis?

A7: Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[8][9] Implementing PAT can lead to a more robust and well-understood process.

Applications of PAT in Sulfonamide Synthesis:

  • Real-time Reaction Monitoring: In-situ spectroscopic tools like Fourier-transform infrared (FTIR) or Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time.[10] This provides a much deeper understanding of the reaction kinetics than traditional offline sampling.

  • Crystallization Monitoring: Tools like Focused Beam Reflectance Measurement (FBRM) can track changes in particle size and count during a crystallization process. This data can be used to develop a more controlled and reproducible crystallization.

  • Improved Process Control: The real-time data generated by PAT tools can be used to implement automated feedback control loops. For example, the rate of reagent addition could be automatically adjusted to maintain a constant reaction temperature, or the cooling rate of a crystallization could be controlled to achieve a specific crystal size distribution.

Visualizing the Troubleshooting Workflow

A logical approach to troubleshooting is essential. The following diagram illustrates a typical workflow for addressing common issues in sulfonamide synthesis scale-up.

TroubleshootingWorkflow Troubleshooting Workflow for Sulfonamide Synthesis Scale-up cluster_reaction Reaction Troubleshooting cluster_workup Purification Troubleshooting cluster_materials Raw Material Analysis Start Problem Identified (e.g., Low Yield, High Impurity) CheckReaction Step 1: Investigate Reaction Parameters Start->CheckReaction Initial Analysis CheckWorkup Step 2: Evaluate Work-up & Purification CheckReaction->CheckWorkup If Reaction OK Mixing Mixing Efficiency? - Optimize Agitation - Check Baffling CheckReaction->Mixing Temp Temperature Control? - Calorimetry Data - Controlled Addition CheckReaction->Temp Conditions Anhydrous Conditions? - Dry Solvents/Glassware - Inert Atmosphere CheckReaction->Conditions Stoichiometry Correct Stoichiometry? - Titrate Reagents - Optimize Ratios CheckReaction->Stoichiometry CheckMaterials Step 3: Assess Raw Material Quality CheckWorkup->CheckMaterials If Purification OK Recrystallization Recrystallization Issues? - Solvent Screen - Cooling Profile CheckWorkup->Recrystallization Extraction Extraction Inefficiency? - Check pH - Solvent Choice CheckWorkup->Extraction ImpurityID Identify Impurities - HPLC, LC-MS, NMR CheckWorkup->ImpurityID Purity Starting Material Purity? - CoA Review - Analytical Testing CheckMaterials->Purity Stability Reagent Stability? - Fresh Reagents - Proper Storage CheckMaterials->Stability Solution Implement Solution & Verify Mixing->Solution Temp->Solution Conditions->Solution Stoichiometry->Solution Recrystallization->Solution Extraction->Solution ImpurityID->Solution Purity->Solution Stability->Solution

Caption: A decision-making workflow for troubleshooting common scale-up issues.

References

  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides - Benchchem. (URL: )
  • common issues in sulfonamide synthesis and solutions - Benchchem. (URL: )
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (URL: )
  • Byproduct identification and removal in sulfonamide synthesis - Benchchem. (URL: )
  • Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides - Benchchem. (URL: )
  • Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem. (URL: )
  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (URL: [Link])

  • Process Analytical Technology (PAT) - Enhance Quality and Efficiency - Mettler Toledo. (URL: [Link])

  • Process Analytical Technology (PAT) - Stepscience. (URL: [Link])

Sources

Validation & Comparative

A Comparative Guide to Carbonic Anhydrase Inhibition: 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide vs. Acetazolamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of carbonic anhydrase (CA) inhibition, the well-established clinical drug acetazolamide has long served as a benchmark. However, the ongoing quest for more potent and isoform-selective inhibitors has led to the exploration of a diverse range of sulfonamide-based compounds. This guide provides a detailed comparison of a promising investigational molecule, 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide, with the classical inhibitor, acetazolamide. We will delve into their mechanisms of action, inhibitory profiles, and the experimental methodologies used to characterize their activity.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1]. In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and physiological roles, making them attractive targets for therapeutic intervention in a variety of diseases, including glaucoma, epilepsy, and cancer[2]. The primary sulfonamides (R-SO₂NH₂) are a well-known class of CA inhibitors, with acetazolamide being a first-generation drug in this class[3].

The Contenders: Chemical Structures and Mechanisms of Action

Both 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide and acetazolamide belong to the sulfonamide class of inhibitors. Their inhibitory action stems from the coordination of the sulfonamide moiety to the zinc ion in the active site of the carbonic anhydrase enzyme[4].

Acetazolamide is a heterocyclic sulfonamide that acts as a potent, non-competitive inhibitor of multiple carbonic anhydrase isoforms[5]. Its mechanism involves the binding of the deprotonated sulfonamide nitrogen to the Zn²⁺ ion, displacing a water molecule or hydroxide ion that is crucial for the catalytic cycle. This effectively blocks the enzyme's ability to hydrate carbon dioxide[4].

Comparative Inhibitory Profiles: A Look at the Data

A direct quantitative comparison is challenging due to the limited publicly available data for 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide. However, we can analyze the inhibitory profile of acetazolamide and infer the potential characteristics of the N,N-dimethylated compound based on data for its parent molecule, AEBS, and other derivatives.

Acetazolamide: This compound is a broad-spectrum inhibitor of many human CA isoforms. Its inhibition constants (Ki) are in the nanomolar range for several key isoforms.

IsoformAcetazolamide Kᵢ (nM)
hCA I250[1]
hCA II12[7]
hCA IV74[7]
hCA IX25.8[8]
hCA XII5.7[8]

4-(2-aminoethyl)benzenesulfonamide (AEBS) and its Derivatives: Studies on AEBS and its derivatives have shown promising isoform selectivity, particularly towards the tumor-associated isoform CA IX[6]. For instance, Schiff base derivatives of 4-(2-aminoethyl)-benzenesulfonamide have demonstrated potent inhibition against various CA isoforms, with Ki values in the nanomolar range for CA IX and XII[9]. It is plausible that the N,N-dimethylation of the aminoethyl side chain could further modulate this selectivity profile. The increased lipophilicity might enhance binding to isoforms with more hydrophobic active site pockets. However, without direct experimental data, this remains a hypothesis.

Experimental Assessment of Carbonic Anhydrase Inhibition

To determine the inhibitory potency (IC₅₀ or Kᵢ values) of compounds like 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide and acetazolamide, two primary assay types are commonly employed: the colorimetric esterase assay and the stopped-flow CO₂ hydration assay.

Colorimetric Esterase Activity Assay

This is a widely used and relatively simple method for screening CA inhibitors. It leverages the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of a chromogenic ester substrate, typically p-nitrophenyl acetate (pNPA), to produce the yellow-colored p-nitrophenol. The rate of color formation is proportional to the enzyme's activity and can be monitored spectrophotometrically.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform (e.g., hCA II) in the assay buffer. The final concentration in the assay will typically be in the nanomolar range.

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (pNPA) in a suitable organic solvent like acetonitrile or DMSO.

    • Inhibitor Solutions: Prepare a series of dilutions of the test compounds (4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide and acetazolamide) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to each well.

    • Add the enzyme solution to all wells except the blank.

    • Add the inhibitor solutions at various concentrations to the test wells. For control wells, add an equivalent volume of the assay buffer.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in a kinetic mode using a microplate reader at a constant temperature (e.g., 25°C) for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Stopped-Flow CO₂ Hydration Assay

This is a more direct and highly accurate method for measuring the catalytic activity of carbonic anhydrase. It monitors the rapid pH change that occurs during the CO₂ hydration reaction using a pH indicator. A stopped-flow instrument is required to rapidly mix the enzyme and CO₂-saturated solutions.

  • Reagent Preparation:

    • Assay Buffer: A suitable buffer with a pH-sensitive indicator (e.g., phenol red in a low-buffering capacity solution).

    • Enzyme Solution: A solution of the purified CA isoform in the assay buffer.

    • CO₂ Solution: CO₂-saturated water, kept on ice to maintain saturation.

    • Inhibitor Solutions: Serial dilutions of the test compounds.

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

    • Load one syringe with the enzyme solution (containing the pH indicator and inhibitor at various concentrations) and the other syringe with the ice-cold CO₂-saturated water.

    • Rapidly mix the two solutions in the instrument's observation cell.

    • Monitor the change in absorbance of the pH indicator at its λmax over a short time course (milliseconds to seconds).

  • Data Analysis:

    • The initial rate of the reaction is determined from the slope of the absorbance change over time.

    • The inhibition constant (Kᵢ) can be determined by measuring the reaction rates at different substrate (CO₂) and inhibitor concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).

Visualizing the Concepts

To better understand the processes described, the following diagrams illustrate the mechanism of action and the experimental workflow.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition by Sulfonamide Zn Zn²⁺ His1 His Zn->His1 Coordination His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O HCO3 HCO₃⁻ + H⁺ H2O->HCO3 Hydration (Inhibited) Inhibitor R-SO₂NH⁻ Inhibitor->Zn Binding CO2 CO₂ CO2->Zn Substrate Binding (Blocked)

Figure 1: Mechanism of carbonic anhydrase inhibition by a sulfonamide. The sulfonamide inhibitor binds to the zinc ion in the active site, preventing the binding and hydration of carbon dioxide.

cluster_workflow Carbonic Anhydrase Inhibition Assay Workflow A 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B 2. Assay Setup (Mixing in 96-well plate) A->B C 3. Pre-incubation (Inhibitor Binding) B->C D 4. Reaction Initiation (Substrate Addition) C->D E 5. Data Acquisition (Kinetic Absorbance Reading) D->E F 6. Data Analysis (Rate Calculation, IC₅₀ Determination) E->F

Figure 2: General workflow for a colorimetric carbonic anhydrase inhibition assay.

Conclusion and Future Directions

Acetazolamide remains a clinically important carbonic anhydrase inhibitor, but its lack of isoform selectivity can lead to side effects. The development of new inhibitors with improved selectivity is a key goal in medicinal chemistry. While direct comparative data for 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide is currently limited, the exploration of its parent scaffold, AEBS, and its derivatives suggests a promising avenue for the discovery of potent and selective CA inhibitors.

Future research should focus on synthesizing 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide and systematically evaluating its inhibitory activity against a broad panel of human carbonic anhydrase isoforms using the standardized assays described herein. Such studies will be crucial in determining its potential as a next-generation carbonic anhydrase inhibitor and will provide valuable insights into the structure-activity relationships of this class of compounds. This will ultimately aid in the rational design of more effective and safer therapeutics targeting specific carbonic anhydrase isoforms.

References

  • D'Ambrosio, K., et al. (2021). Carbonic Anhydrase Inhibitors with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. Retrieved from [Link]

  • Gudun, K., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Retrieved from [Link]

  • Hewitt, C. S., et al. (2022). Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. National Institutes of Health. Retrieved from [Link]

  • Duivenvoorden, W. C. M., et al. (2015). Inhibition of carbonic anhydrase IX (CA9) sensitizes renal cell carcinoma to ionizing radiation. PubMed. Retrieved from [Link]

  • Chapman, S. L., & Fogle, A. B. (2023). Acetazolamide. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Durgun, M., et al. (2016). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. National Institutes of Health. Retrieved from [Link]

  • O'Brien, P. J., et al. (1986). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. PubMed. Retrieved from [Link]

  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. PubMed. Retrieved from [Link]

  • Fisher, S. Z., & McKenna, R. (2012). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of 1-4 and acetazolamide on hydratase and esterase activity of human carbonic anhydrase isoenzymes hCA-I and hCA-II and Ki values of hCA I and hCA II. Retrieved from [Link]

  • Bua, S., et al. (2020). Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozymes IX and XII with a library of aromatic and heteroaromatic sulfonamides. PubMed. Retrieved from [Link]

  • Durgun, M., et al. (2015). Synthesis and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. National Institutes of Health. Retrieved from [Link]

  • Teppema, L. J., & Dahan, A. (2006). The carbonic anhydrase inhibitors methazolamide and acetazolamide have different effects on the hypoxic ventilatory response in the anaesthetized cat. PubMed. Retrieved from [Link]

  • Akocak, S., et al. (2018). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. National Institutes of Health. Retrieved from [Link]

  • Küçükbay, H., et al. (2019). Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates. Scilit. Retrieved from [Link]

  • Del Prete, S., et al. (2014). Carbonic anhydrase inhibitors. Inhibition of the cytosolic human isozymes I and II, and the transmembrane, tumor-associated isozymes IX and XII with substituted aromatic sulfonamides activatable in hypoxic tumors. PubMed. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • ResearchGate. (n.d.). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII of compounds 1-15 with the standard inhibitor acetazolamide (AAZ) and SLC-0111 (positive control) and calculated selectivity of hCA IX and hCA XII against hCA I and hCA II, respectively. Retrieved from [Link]

  • Gieling, R. G., et al. (2020). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. National Institutes of Health. Retrieved from [Link]

  • Berrino, E., et al. (2019). Carbonic anhydrase inhibitors: Design, synthesis, and biological evaluation of novel sulfonyl semicarbazide derivatives. National Institutes of Health. Retrieved from [Link]

  • Pastorekova, S., & Supuran, C. T. (2018). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. Retrieved from [Link]

  • Maresca, A., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetazolamide. Retrieved from [Link]

  • D'Ascenzio, M., et al. (2018). The Effects of Acetazolamide on Cerebral Hemodynamics in Adult Patients with an Acute Brain Injury: A Systematic Review. MDPI. Retrieved from [Link]

Sources

A Comparative Guide to Sulfonamide-Based Carbonic Anhydrase IX Inhibitors: From Foundational Scaffolds to Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive comparative analysis of key sulfonamide-based inhibitors targeting Carbonic Anhydrase IX (CA IX), a transmembrane enzyme validated as a prime therapeutic target in oncology. Due to its significant role in pH regulation within the hypoxic tumor microenvironment, CA IX is pivotal for cancer cell survival, proliferation, and metastasis. We delve into a comparative study of several classes of inhibitors, beginning with the foundational scaffold, 4-(2-aminoethyl)benzenesulfonamide, and extending to clinically significant compounds such as the first-in-class selective inhibitor SLC-0111, the archetypal non-selective inhibitor Acetazolamide, and the multi-action agent Indisulam. This guide presents objective performance data, detailed experimental protocols for inhibitor characterization, and discusses the structure-activity relationships that govern inhibitor potency and selectivity. The content is tailored for researchers, scientists, and drug development professionals, providing both field-proven insights and the technical basis for future research in CA IX-targeted cancer therapy.

Introduction: Carbonic Anhydrase IX as a Prime Target in Oncology

Solid tumors are characterized by regions of insufficient oxygen supply, a condition known as hypoxia.[1] In response, cancer cells adapt their metabolism, primarily by upregulating glycolysis, which leads to the accumulation of acidic byproducts like lactic acid.[1] To survive this self-imposed acid stress, cancer cells must maintain a stable intracellular pH (pHi) while promoting an acidic extracellular pH (pHe). This is largely accomplished by Carbonic Anhydrase IX (CA IX), a robust zinc metalloenzyme that is strongly induced by the Hypoxia-Inducible Factor 1 (HIF-1).[2]

CA IX is a transmembrane protein with its catalytic domain facing the extracellular space.[3] It efficiently catalyzes the reversible hydration of carbon dioxide (CO₂) into protons (H⁺) and bicarbonate ions (HCO₃⁻).[3][4] This activity contributes to acidifying the tumor microenvironment, which enhances tumor invasion and metastasis, while the resulting bicarbonate can be transported intracellularly to buffer the cytoplasm.[4][5] The expression of CA IX is highly restricted in normal tissues but is overexpressed in a wide array of solid tumors, making it an attractive and specific target for anticancer drug development.[2][6] Inhibition of CA IX has been shown to reduce primary tumor growth, decrease metastasis, and enhance the efficacy of conventional therapies.[6][7]

CAIX_Pathway cluster_cell Cancer Cell (Intracellular) cluster_membrane Cell Membrane cluster_tme Tumor Microenvironment (Extracellular) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Lactic Acid Fermentation Lactate->pHi Lactate_out Lactate Lactate->Lactate_out HIF1 HIF-1α Activation CA9_Gene CA9 Gene Transcription HIF1->CA9_Gene CAIX CA IX Enzyme CA9_Gene->CAIX Expression & Localization MCT MCT4 Transporter H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 Catalyzes Hydration MCT->Lactate_out Lactate/H⁺ Efflux CO2 CO₂ CO2->H_HCO3 H2O H₂O pHe ↓ Extracellular pH (pHe) (Invasion, Metastasis) H_HCO3->pHe Hypoxia Hypoxia Hypoxia->HIF1 workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_vivo In Vivo Models start Synthesized Inhibitor Compound assay Stopped-Flow CO₂ Hydration Assay (Purified CA Isozymes: I, II, IX, XII) start->assay ki Determine IC₅₀ and Kᵢ Values assay->ki selectivity Calculate Selectivity Profile ki->selectivity cell_lines Cancer Cell Lines (CA IX-positive & negative) selectivity->cell_lines Lead Compounds prolif Proliferation/Viability Assay (MTT) (Normoxia vs. Hypoxia) cell_lines->prolif spheroid 3D Spheroid Invasion Assay cell_lines->spheroid xenograft Tumor Xenograft Model prolif->xenograft Promising Candidates spheroid->xenograft efficacy Assess Tumor Growth & Metastasis xenograft->efficacy

Figure 2: General experimental workflow for screening CA IX inhibitors.
Protocol: Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination

This is the gold standard for measuring the catalytic activity of CAs and the potency of their inhibitors. [8] Rationale: This assay measures the enzyme-catalyzed rate of pH change resulting from the hydration of CO₂. The rapid kinetics of CAs necessitate the use of a stopped-flow instrument, which allows for the measurement of reactions occurring on a millisecond timescale.

Methodology:

  • Reagent Preparation:

    • Prepare purified, recombinant human CA isozymes (e.g., CA II, CA IX) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through deionized water.

    • Prepare a buffer solution containing a pH indicator (e.g., p-nitrophenol).

    • Serially dilute the test inhibitor in DMSO to create a range of concentrations.

  • Assay Procedure:

    • Equilibrate all solutions to the desired temperature (e.g., 25°C).

    • In the stopped-flow instrument, one syringe contains the enzyme solution (pre-incubated with the inhibitor or DMSO control), and the second syringe contains the CO₂-saturated solution and pH indicator.

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ to H⁺ + HCO₃⁻ causes a drop in pH, which is monitored by the change in absorbance of the pH indicator over time.

    • Record the initial rate of the reaction.

  • Data Analysis:

    • Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Km). [8]

Protocol: In Vitro Cell Proliferation Assay (MTT)

Rationale: This assay assesses the cytostatic or cytotoxic effects of CA IX inhibitors on cancer cells, particularly under hypoxic conditions where CA IX is most active and crucial for cell survival.

Methodology:

  • Cell Culture:

    • Seed CA IX-expressing cancer cells (e.g., HT-29, MDA-MB-231) in 96-well plates.

    • Allow cells to adhere overnight.

  • Treatment and Incubation:

    • Treat the cells with a range of concentrations of the test inhibitor.

    • Incubate plates under both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions for 48-72 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control. Plot this against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol: 3D Spheroid Invasion Assay

Rationale: Three-dimensional spheroid models better recapitulate the architecture and microenvironment of solid tumors than 2D monolayers. This assay evaluates an inhibitor's ability to block tumor cell invasion into an extracellular matrix (ECM).

Methodology:

  • Spheroid Formation:

    • Generate cancer cell spheroids by seeding cells in ultra-low attachment round-bottom 96-well plates. Allow them to form compact spheroids over 2-3 days.

  • Matrix Embedding:

    • Carefully embed the mature spheroids into a gel of ECM (e.g., Matrigel or collagen I).

  • Treatment:

    • Overlay the gel with culture medium containing the test inhibitor or vehicle control.

  • Invasion Monitoring:

    • Incubate the plates under hypoxic conditions to stimulate CA IX-dependent invasion.

    • Capture images of the spheroids at time zero and at subsequent time points (e.g., 24, 48, 72 hours) using a microscope.

  • Data Analysis:

    • Quantify the area of cell invasion extending from the original spheroid core using image analysis software. Compare the invasion area in treated spheroids to the control.

Conclusion and Future Directions

The development of sulfonamide-based inhibitors against Carbonic Anhydrase IX represents a highly promising strategy in targeted oncology. The comparative analysis reveals a clear evolution from non-selective, archetypal inhibitors like Acetazolamide to highly potent and specific clinical candidates like SLC-0111 . The journey from foundational scaffolds such as 4-(2-aminoethyl)benzenesulfonamide to these advanced molecules highlights the success of structure-based drug design, particularly the "tail approach," in achieving isoform selectivity. Agents like Indisulam further expand the therapeutic paradigm by combining CA IX inhibition with other anticancer mechanisms.

Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing inhibitors with even greater selectivity for CA IX over the closely related CA XII isoform to further minimize potential off-target effects.

  • Combination Therapies: Exploring the synergistic potential of CA IX inhibitors with immunotherapy, radiation, and other targeted agents. [9][10]By normalizing the tumor pH, CA IX inhibitors may enhance the efficacy of pH-sensitive drugs and improve immune cell infiltration and function.

  • Diagnostic Applications: Developing fluorescently-labeled or radiolabeled CA IX inhibitors for use as imaging agents to detect hypoxic tumors and monitor therapeutic response. [2][7] The continued investigation and clinical development of CA IX inhibitors hold significant promise for improving outcomes for patients with a wide range of difficult-to-treat solid tumors.

References

  • The Carbonic Anhydrase IX Inhibitor SLC-0111 Sensitises Cancer Cells to Conventional Chemotherapy - PubMed. (2019). J Enzyme Inhib Med Chem, 34(1), 117-123. [Link]

  • Carbonic anhydrase IX: regulation and role in cancer - PubMed. (2012). Subcell Biochem, 59, 249-269. [Link]

  • Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. (2004). Cancer Research, 64(17), 6114-6121. [Link]

  • The Role of Carbonic Anhydrase IX in Cancer Development: Links to Hypoxia, Acidosis, and Beyond - PubMed. (2019). Cancer Metastasis Rev, 38(1-2), 65-77. [Link]

  • The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC - NIH. (2019). Cancer Metastasis Rev, 38(1-2), 65-77. [Link]

  • Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. (2004). Cancer Research. [Link]

  • Targeting Carbonic Anhydrase IX Activity and Expression - PMC - NIH. (2015). Frontiers in Oncology, 5, 273. [Link]

  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients with Advanced Solid Tumors - PubMed Central. (2019). Invest New Drugs, 37(6), 1159-1167. [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed. (2017). ChemMedChem, 12(2), 143-151. [Link]

  • SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - Frontiers. (2022). Frontiers in Oncology, 12, 966952. [Link]

  • SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. (2020). Journal of Experimental & Clinical Cancer Research, 39(1), 86. [Link]

  • Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PubMed Central. (2012). World J Clin Oncol, 3(7), 98-103. [Link]

  • Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PubMed. (2012). World J Clin Oncol, 3(7), 98-103. [Link]

  • Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - MDPI. (2019). International Journal of Molecular Sciences, 20(9), 2278. [Link]

  • Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - ResearchGate. (2012). World Journal of Clinical Oncology, 3(7), 98-103. [Link]

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. (2021). International Journal of Molecular Sciences, 22(24), 13405. [Link]

  • Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC - NIH. (2016). J Med Chem, 59(1), 384-394. [Link]

  • Structural Basis of Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX: X-Ray Crystallographic and Inhibition Study of Lipophilic Inhibitors with Acetazolamide Backbone. (2020). Journal of Medicinal Chemistry, 63(21), 12845-12853. [Link]

  • Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed. (2003). Prog Drug Res, 60, 171-204. [Link]

  • Indisulam Reduces Viability and Regulates Apoptotic Gene Expression in Pediatric High-Grade Glioma Cells - PubMed Central. (2021). Cancers (Basel), 13(11), 2736. [Link]

  • Carbonic anhydrase-IX inhibition enhances the efficacy of hexokinase II inhibitor for hepatocellular carcinoma in a murine model - PubMed. (2019). J Cancer Res Clin Oncol, 145(4), 859-867. [Link]

  • Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed. (2008). Bioorg Med Chem Lett, 18(24), 6515-6520. [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - NIH. (2018). Sci Rep, 8(1), 16409. [Link]

  • Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC - NIH. (2014). Oncotarget, 5(15), 6245-6258. [Link]

  • Indisulam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • List of all ongoing clinical trials for CA IX. * | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]

  • Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties - PubMed Central. (2009). J Med Chem, 52(10), 3238-3247. [Link]

  • Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics. (2012). Seminars in Oncology. [Link]

  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening - Journal of Young Investigators. (2014). Journal of Young Investigators. [Link]

  • Inhibition of carbonic anhydrase IX (CA9) sensitizes renal cell carcinoma to ionizing radiation - PubMed. (2015). Neoplasia, 17(8), 615-623. [Link]

  • Acetazolamide - StatPearls - NCBI Bookshelf - NIH. (2023). StatPearls. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC - PubMed Central. (2021). RSC Adv, 11(44), 27361-27375. [Link]

  • Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses - SciELO. (2022). J Braz Chem Soc, 33(5). [Link]

  • Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozymes IX and XII with a library of aromatic and heteroaromatic sulfonamides - PubMed. (2005). Bioorg Med Chem Lett, 15(13), 3332-3337. [Link]

Sources

A Comparative Guide to Validating Carbonic Anhydrase Binding: A Deep Dive into Surface Plasmon Resonance and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise characterization of molecular interactions is paramount. For researchers targeting carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes implicated in a range of physiological and pathological processes, the validation of inhibitor binding is a critical step. This guide provides an in-depth technical comparison of Surface Plasmon Resonance (SPR) for validating the binding of "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide" to carbonic anhydrase, benchmarked against established orthogonal methods: Isothermal Titration Calorimetry (ITC) and Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR).

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their involvement in processes such as pH regulation, ion transport, and tumorigenesis has made them attractive therapeutic targets for a variety of conditions, including glaucoma, epilepsy, and cancer.[2][3] Sulfonamides represent a major class of CA inhibitors, with their primary sulfonamide group coordinating directly to the catalytic zinc ion within the active site.[4] The compound of interest, "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide," is a sulfonamide derivative designed to exhibit inhibitory activity against CAs. Validating and characterizing the binding of such compounds is crucial for understanding their mechanism of action and for optimizing their therapeutic potential.

Surface Plasmon Resonance (SPR): A Real-Time View of Molecular Interactions

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[5] The core principle involves the immobilization of one interacting partner (the ligand, in this case, carbonic anhydrase) onto a sensor chip surface. The other partner (the analyte, "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide") is then flowed over this surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle. This change is proportional to the mass accumulating on the surface, providing a direct measure of the interaction.

The Causality Behind the Experimental Choices in SPR

The power of SPR lies in its ability to provide not only equilibrium binding affinity (KD) but also the kinetic rate constants of the interaction: the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). This kinetic information is invaluable for drug development, as it provides insights into the residence time of a drug on its target, a parameter that often correlates better with in vivo efficacy than affinity alone.

The choice of sensor chip, immobilization strategy, and running buffer are critical for obtaining high-quality, reliable data. A carboxymethylated dextran (CM5) sensor chip is a common choice for amine coupling, a robust method for immobilizing proteins like carbonic anhydrase. This method creates a covalent bond between the carboxyl groups on the sensor surface and the primary amine groups on the protein. To minimize non-specific binding, which can obscure the true interaction signal, the use of a blocking agent (e.g., bovine serum albumin) and optimization of the running buffer pH and salt concentration are essential.[6]

Experimental Workflow: SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_analysis Binding Analysis cluster_data Data Processing A Prepare Carbonic Anhydrase (Ligand) E Immobilize Carbonic Anhydrase (Amine Coupling) A->E B Prepare 4-(2-aminoethyl)-N,N-dimethyl- benzenesulfonamide (Analyte) G Inject Analyte at Various Concentrations B->G C Prepare Running Buffer C->G I Inject Running Buffer C->I D Activate CM5 Sensor Chip (EDC/NHS) D->E F Deactivate Excess Reactive Groups (Ethanolamine) E->F F->G H Monitor Association Phase G->H H->I J Monitor Dissociation Phase I->J K Generate Sensorgrams J->K L Fit Data to a Binding Model (e.g., 1:1 Langmuir) K->L M Determine ka, kd, and KD L->M

Caption: SPR experimental workflow for analyzing the binding of an inhibitor to carbonic anhydrase.

Step-by-Step SPR Protocol
  • Sensor Chip Preparation: A CM5 sensor chip is equilibrated with running buffer (e.g., HBS-EP+).

  • Ligand Immobilization:

    • The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Carbonic anhydrase (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) is injected over the activated surface.

    • The surface is deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5. A reference flow cell is prepared by performing the activation and deactivation steps without protein injection.

  • Analyte Injection and Kinetic Analysis:

    • A dilution series of "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide" is prepared in running buffer.

    • Each concentration is injected over the reference and ligand flow cells for a defined association time, followed by an injection of running buffer to monitor dissociation.

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Orthogonal Validation Methods: Ensuring Data Integrity

To ensure the robustness and reliability of binding data, it is best practice to employ at least one orthogonal method for validation. Here, we compare SPR with Isothermal Titration Calorimetry (ITC) and Saturation Transfer Difference (STD) NMR.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat change that occurs upon binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[7]

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_measurement Measurement cluster_data Data Processing A Prepare Carbonic Anhydrase in Buffer C Load Protein into Sample Cell A->C B Prepare 4-(2-aminoethyl)-N,N-dimethyl- benzenesulfonamide in the Same Buffer D Load Ligand into Syringe B->D E Inject Ligand into Sample Cell in Small Aliquots C->E D->E F Measure Heat Change After Each Injection E->F G Generate Titration Curve (Heat vs. Molar Ratio) F->G H Fit Data to a Binding Isotherm G->H I Determine KD, n, ΔH, and ΔS H->I

Caption: ITC experimental workflow for determining the thermodynamics of inhibitor binding to carbonic anhydrase.

  • Sample Preparation: Carbonic anhydrase and "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide" are prepared in the same, thoroughly degassed buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Instrument Setup: The ITC instrument is cleaned and equilibrated at the desired temperature.

  • Titration: The protein solution is loaded into the sample cell, and the ligand solution is loaded into the injection syringe. A series of small injections of the ligand into the protein solution are performed.

  • Data Analysis: The heat change per injection is integrated and plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.

Saturation Transfer Difference (STD) NMR: Identifying the Binding Epitope

STD NMR is a powerful technique for identifying which parts of a small molecule are in close contact with a protein upon binding. It relies on the transfer of saturation from the protein to the bound ligand. By irradiating the protein with radiofrequency pulses, the protein's NMR signals are saturated. This saturation is then transferred to the bound ligand through the nuclear Overhauser effect (NOE). When the ligand dissociates, it carries this saturation information with it, leading to a decrease in the intensity of its NMR signals. The difference between the saturated and unsaturated spectra reveals the signals of the binding ligand and highlights the protons in closest proximity to the protein.

STD_NMR_Workflow cluster_prep Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Analysis A Prepare Protein and Ligand Mixture in Deuterated Buffer B Acquire 'Off-Resonance' Spectrum (No Protein Saturation) A->B C Acquire 'On-Resonance' Spectrum (Selective Protein Saturation) A->C D Subtract 'On-Resonance' from 'Off-Resonance' Spectrum B->D C->D E Generate STD Spectrum D->E F Identify Signals of Binding Ligand E->F G Determine Binding Epitope F->G

Caption: STD NMR experimental workflow for identifying the binding epitope of an inhibitor on carbonic anhydrase.

  • Sample Preparation: A solution containing carbonic anhydrase and "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide" is prepared in a deuterated buffer (e.g., phosphate buffer in D2O).

  • NMR Spectroscopy: Two spectra are acquired: an "off-resonance" spectrum where the protein is not irradiated, and an "on-resonance" spectrum where the protein signals are selectively saturated.

  • Data Analysis: The "on-resonance" spectrum is subtracted from the "off-resonance" spectrum to generate the STD spectrum. The signals present in the STD spectrum correspond to the protons of the ligand that are in close contact with the protein. The relative intensities of these signals provide information about the binding epitope.

Comparative Analysis of Performance

To provide a clear comparison, the following table summarizes the key performance characteristics of each technique. While specific data for "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide" is not publicly available, representative data for a closely related compound, 4-(2-aminoethyl)benzenesulfonamide (pAEBS), binding to human carbonic anhydrase II (CAII) is included as a proxy.[7]

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Saturation Transfer Difference (STD) NMR
Primary Output ka, kd, KDKD, n, ΔH, ΔSBinding Epitope, Qualitative Affinity
Label-Free YesYesYes
Real-Time YesNoNo
Throughput Medium to HighLow to MediumLow
Sample Consumption Low (µg of protein)High (mg of protein)Medium (mg of protein)
Sensitivity High (pM to mM)Medium (nM to mM)Low (µM to mM)
Kinetic Information YesNoNo
Thermodynamic Info No (can be inferred from temperature dependence)YesNo
Structural Info NoNoYes (binding epitope)
Representative KD (pAEBS vs. CAII) Not available88 ± 4 µM[7]Not available

Conclusion: A Multi-faceted Approach to Binding Validation

The validation of ligand binding to carbonic anhydrase is a multi-faceted process that benefits from the application of orthogonal techniques. Surface Plasmon Resonance stands out for its ability to provide detailed kinetic information in a real-time, label-free manner, making it an invaluable tool for lead optimization. Isothermal Titration Calorimetry, as the gold standard for thermodynamic characterization, provides crucial insights into the driving forces of the interaction. Saturation Transfer Difference NMR offers a unique window into the structural aspects of binding by identifying the ligand's binding epitope.

For a comprehensive understanding of the interaction between "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide" and carbonic anhydrase, a combined approach is recommended. SPR can be employed for initial screening and detailed kinetic analysis, while ITC can provide the thermodynamic validation. STD NMR can further elucidate the binding mode at the molecular level. By leveraging the strengths of each of these powerful techniques, researchers can build a robust and self-validating dataset that provides a complete picture of the molecular recognition event, ultimately accelerating the drug discovery process.

References

  • Di L, Kerns EH. Profiling drug-like properties in discovery research. Curr Opin Chem Biol. 2003;7(3):402-408.

  • Krishnamurthy VM, Kaufman GK, Urbach AR, et al. Carbonic anhydrase as a model for biophysical and biological investigation of a protein-ligand system. Chem Rev. 2008;108(3):946-1051.

  • Mayer M, Meyer B. Characterization of ligand binding by saturation transfer difference NMR spectroscopy. Angew Chem Int Ed Engl. 1999;38(12):1784-1788.

  • Navratilova I, Hopkins AL. In pursuit of target residence time. Future Med Chem. 2010;2(1):35-53.

  • Papalia GA, Leavitt S, Myszka DG. The effect of mass transport on the determination of binding constants from biosensor data. Anal Biochem. 2006;359(1):94-105.

  • Schena A, Nocentini A, Gratteri P, Supuran CT. Carbonic anhydrase inhibitors: A patent review (2013 - 2016). Expert Opin Ther Pat. 2017;27(2):161-170.

  • Ibragimova G, Johnson K, S-L. McKay, et al. Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II. J Med Chem. 2006;49(14):4253-4262.

  • Vielmetter J, Claudius J, von der Lieth CW, Weiss MS. A survey of the carbonic anhydrase family. Biochim Biophys Acta. 2000;1476(2):113-124.

  • Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168-181.

  • Biosensing Instrument. Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).

  • Stams T, Christianson DW. Structural features of the alpha-carbonic anhydrase active site. In: Chegwidden WR, Carter ND, Edwards YH, eds. The Carbonic Anhydrases: New Horizons. Birkhäuser Basel; 2000:159-174.

  • Thiry A, Dogné JM, Supuran CT, Masereel B. Carbonic anhydrase inhibitors as potential anticancer drugs. Curr Pharm Des. 2006;12(20):2565-2576.

  • Turnbull AP, Boyd SM, G-S. J. Wright, et al. Molecular basis for the inhibitor binding specificity of human carbonic anhydrases. Biochemistry. 2000;39(31):9245-9254.

  • Winum JY, Scozzafava A, Montero JL, Supuran CT. Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 1,2,4-triazine moieties. J Med Chem. 2005;48(6):2121-2125.

  • Duivenvoorden WC, Hopmans SN, Gallino D, et al. Inhibition of carbonic anhydrase IX (CA9) sensitizes renal cell carcinoma to ionizing radiation. Oncol Rep. 2015;34(4):1968-1976.

  • Synthetic Molecules Pvt. Ltd. 4-(2-Amino Ethyl) Benzene Sulfonamide.

  • Bhunia A, Bhattacharjya S, Chatterjee S. Applications of saturation transfer difference NMR in biological systems. Drug Discov Today. 2012;17(9-10):505-513.

  • Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments.

Sources

Comparative Analysis of "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide" Cross-reactivity with Carbonic Anhydrase Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isoform Selectivity in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a reaction essential for respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[2][3] In mammals, at least 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and kinetic properties.[1][4]

This isoform diversity is the cornerstone of their varied physiological functions. For instance, cytosolic CA II is highly active and widespread, participating in processes in the kidneys, brain, and red blood cells.[2] In contrast, transmembrane isoforms like CA IX and CA XII are predominantly found in tumors, where they contribute to the acidification of the tumor microenvironment, promoting cancer progression and metastasis.[3][5]

The distinct roles of CA isoforms have made them attractive therapeutic targets for a range of diseases, including glaucoma, epilepsy, and cancer.[1] Sulfonamides are a well-established class of potent CA inhibitors that function by coordinating with the zinc ion in the enzyme's active site.[1][6] However, the therapeutic efficacy of a sulfonamide-based inhibitor is intrinsically linked to its isoform selectivity. Non-selective inhibition can lead to off-target effects and undesirable side effects. Therefore, a comprehensive understanding of a candidate inhibitor's cross-reactivity profile across various CA isoforms is paramount in drug discovery and development.

This guide provides a comparative analysis of the cross-reactivity of "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide," a sulfonamide of interest, with different carbonic anhydrase isoforms. Due to the limited publicly available inhibition data for this specific N,N-dimethylated derivative, this guide will leverage data from its parent compound, 4-(2-aminoethyl)benzenesulfonamide (AEBS), and other structurally related sulfonamides to provide a framework for understanding its potential selectivity. Furthermore, we will provide detailed, field-proven experimental protocols for determining the precise cross-reactivity profile of this compound.

Compound Profile: 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide

Structure:

Chemical Formula: C₁₀H₁₈N₂O₂S Molecular Weight: 246.33 g/mol Class: Aromatic Sulfonamide

Synthesis Overview: The synthesis of the parent compound, 4-(2-aminoethyl)benzenesulfonamide, typically involves a multi-step process starting from 2-phenylethylamine.[7] A common route includes the acetylation of the amino group, followed by chlorosulfonation, amination to form the sulfonamide, and subsequent deprotection of the ethylamine side chain.[8][9] The N,N-dimethylation of the sulfonamide nitrogen would be a subsequent step, likely achieved through reaction with a suitable methylating agent.

Cross-Reactivity Profile: A Comparative Perspective

The parent compound, 4-(2-aminoethyl)benzenesulfonamide (AEBS), has been investigated as a CA inhibitor, particularly targeting the tumor-associated isoform CA IX.[10] Studies on derivatives of AEBS have shown that modifications to the aminoethyl tail can significantly impact inhibitory activity and selectivity.[11][12]

Table 1: Illustrative Inhibition Data for Structurally Related Benzenesulfonamides against Key Human CA Isoforms

Compound/Derivative SerieshCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (Standard)25012255.7[11]
Ureido-substituted benzenesulfonamides68.1 - 91744.4 - 7926.73 - 8355.02 - 429[12][13]
Benzylaminoethylureido-tailed benzenesulfonamides24.6 - 15062.8 - 564.920.3 - >1000N/A[11][13]
4-(thiazol-2-ylamino)-benzenesulfonamides0.84 - 7020.41 - 2885.6 - 29.2N/A[14]

Disclaimer: This table is for illustrative purposes to demonstrate the range of inhibitory activities and selectivities observed with benzenesulfonamide derivatives. These are not the values for "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide."

Insights from Structure-Activity Relationships (SAR):

  • Cytosolic Isoforms (hCA I and hCA II): hCA II is a highly active and ubiquitous isoform, and potent inhibition can lead to side effects such as metabolic acidosis.[15] Many simple benzenesulfonamides are potent inhibitors of hCA II.[11] Selectivity against hCA II is a crucial parameter for targeted therapies. hCA I is another widespread cytosolic isoform, but many sulfonamides show weaker inhibition towards it compared to hCA II.[11]

  • Tumor-Associated Isoforms (hCA IX and hCA XII): These transmembrane isoforms are key targets in cancer therapy.[16] The design of inhibitors often focuses on achieving high potency against hCA IX and hCA XII while minimizing inhibition of the off-target cytosolic isoforms.[15] The tails appended to the benzenesulfonamide scaffold play a critical role in exploiting the structural differences in the active sites of these isoforms to achieve selectivity.[11]

Based on the general trends, it is plausible that "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide" will exhibit inhibitory activity against multiple CA isoforms. The N,N-dimethylation of the sulfonamide group may influence its binding affinity and selectivity profile compared to its primary sulfonamide parent compound. To ascertain its precise cross-reactivity, rigorous experimental evaluation is necessary.

Experimental Methodologies for Determining Cross-Reactivity

To experimentally determine the cross-reactivity profile of "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide," two well-established assays are recommended: the stopped-flow CO₂ hydration assay and the p-nitrophenyl acetate (pNPA) esterase activity assay.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the physiologically relevant catalytic activity of CAs. It directly measures the enzyme's ability to hydrate CO₂ by monitoring the resulting pH change in real-time.

Principle: The assay rapidly mixes a CO₂-saturated solution with a solution containing the CA enzyme and a pH indicator. The enzyme-catalyzed hydration of CO₂ produces protons, leading to a decrease in pH, which is detected as a change in the absorbance of the pH indicator.[17] The initial rate of this reaction is proportional to the CA activity. The inhibition constant (Ki) is determined by measuring the reaction rates at various inhibitor concentrations.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 8.3.

    • Enzyme Solutions: Prepare stock solutions of recombinant human CA isoforms (e.g., hCA I, II, IX, XII) in the assay buffer. The final concentration in the assay is typically in the nanomolar range.

    • pH Indicator Solution: 100 µM Phenol Red in the assay buffer.

    • CO₂-Saturated Water: Bubble pure CO₂ gas through deionized water kept on ice for at least 30 minutes prior to and during the experiment.[18] The concentration of CO₂ in saturated water at 4°C is approximately 77 mM.[17]

    • Inhibitor Stock Solution: Prepare a concentrated stock solution of "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide" in a suitable solvent (e.g., DMSO).

    • Inhibitor Dilutions: Perform serial dilutions of the stock solution in the assay buffer to obtain a range of concentrations for Ki determination.

  • Instrumentation:

    • A stopped-flow spectrophotometer equipped with a temperature-controlled cell holder.

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to 25°C.[17]

    • Load one syringe with the CO₂-saturated water.

    • Load the second syringe with the enzyme solution, pH indicator, and the desired concentration of the inhibitor. Pre-incubate the enzyme and inhibitor solution for 15 minutes at room temperature before loading.[17]

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the change in absorbance of Phenol Red at 570 nm over time.

    • Determine the initial rate of the reaction from the linear portion of the absorbance curve.

    • Perform control experiments:

      • Uncatalyzed reaction: In the absence of the enzyme.

      • Uninhibited reaction: With the enzyme but without the inhibitor.

    • Repeat the measurements for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited reaction rate.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate (CO₂) concentration and Km is the Michaelis-Menten constant for the enzyme.

Diagram of Stopped-Flow Assay Workflow:

G cluster_prep Reagent Preparation cluster_assay Stopped-Flow Measurement cluster_analysis Data Analysis prep_co2 CO2-Saturated Water load_s1 Load Syringe 1 (CO2 Solution) prep_co2->load_s1 prep_enzyme Enzyme + pH Indicator load_s2 Load Syringe 2 (Enzyme + Inhibitor) prep_enzyme->load_s2 prep_inhibitor Inhibitor Dilutions prep_inhibitor->load_s2 mix Rapid Mixing load_s1->mix load_s2->mix measure Monitor Absorbance Change Over Time mix->measure calc_rate Calculate Initial Reaction Rates measure->calc_rate calc_ic50 Determine IC50 calc_rate->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow for the stopped-flow CO₂ hydration assay.

p-Nitrophenyl Acetate (pNPA) Esterase Activity Assay

This colorimetric assay is a convenient and high-throughput method for screening CA inhibitors. It relies on the esterase activity of CAs, which is an alternative catalytic function of the enzyme.[1]

Principle: CA catalyzes the hydrolysis of the colorless substrate p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol (p-NP).[3] The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is proportional to the enzyme's activity.[3]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 7.5.

    • Enzyme Solutions: Prepare stock solutions of recombinant human CA isoforms in the assay buffer.

    • Substrate Solution: Prepare a 30 mM solution of p-NPA in acetonitrile.[18]

    • Inhibitor Stock Solution and Dilutions: Prepare as described for the stopped-flow assay.

  • Instrumentation:

    • A 96-well microplate reader capable of measuring absorbance at 405 nm.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the assay buffer.

    • Add 50 µL of the appropriate enzyme solution to the test wells. For blank wells (non-enzymatic hydrolysis), add 50 µL of assay buffer.

    • Add 50 µL of the serially diluted inhibitor solutions to the respective wells. For control wells (uninhibited activity), add 50 µL of the assay buffer (with the same percentage of DMSO as the inhibitor wells).

    • Pre-incubate the plate at room temperature for 15 minutes.[3]

    • Initiate the reaction by adding 50 µL of the p-NPA substrate solution to all wells. The final volume in each well will be 200 µL.

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes at 25°C.

  • Data Analysis:

    • For each well, calculate the rate of reaction (V₀) by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

    • Subtract the average rate of the blank wells from all other wells to correct for background hydrolysis.

    • Calculate the percentage of inhibition and determine the IC₅₀ and Ki values as described for the stopped-flow assay.

Diagram of p-NPA Esterase Assay Workflow:

G cluster_plate Plate Preparation (96-well) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis add_buffer Add Assay Buffer add_enzyme Add Enzyme Solution add_buffer->add_enzyme add_inhibitor Add Inhibitor Dilutions add_enzyme->add_inhibitor pre_incubate Pre-incubate at RT (15 min) add_inhibitor->pre_incubate add_substrate Add p-NPA Substrate pre_incubate->add_substrate read_plate Measure Absorbance at 405 nm (Kinetic Read) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_ic50 Determine IC50 calc_rate->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow for the p-NPA esterase activity assay.

Conclusion and Future Directions

The evaluation of the cross-reactivity profile of "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide" is a critical step in elucidating its potential as a selective carbonic anhydrase inhibitor. While direct experimental data for this specific compound is currently lacking in the public domain, the structure-activity relationships of related benzenesulfonamides suggest it is likely to be an active CA inhibitor. The N,N-dimethyl substitution on the sulfonamide nitrogen is a key structural feature that warrants investigation to determine its impact on potency and isoform selectivity.

The detailed experimental protocols provided in this guide for the stopped-flow CO₂ hydration and p-NPA esterase assays offer a robust framework for the comprehensive characterization of this and other novel CA inhibitors. By systematically determining the Ki values against a panel of physiologically relevant CA isoforms, researchers can build a clear picture of the compound's selectivity. This data is indispensable for guiding further optimization in drug discovery programs aiming to develop isoform-specific CA inhibitors for various therapeutic applications.

References

  • BenchChem. (2025).
  • da Silva, E. F., et al. (2022). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Journal of the Brazilian Chemical Society, 33(7), 1541-1554.
  • Karunakaran, D., & Bhat, A. H. (2018). Carbonic Anhydrases and their Physiological Roles. International Journal of Research in Pharmaceutical Sciences, 9(4), 1275-1282.
  • Sharma, A., et al. (2013). Structure, function and applications of carbonic anhydrase isozymes. Bioorganic & Medicinal Chemistry, 21(6), 1379-1391.
  • BenchChem. (2025). Application Notes and Protocols for p-Nitrophenyl Acetate (p-NPA) Assay for Human Carbonic Anhydrase II (hCAII) Inhibition. BenchChem.
  • Supuran, C. T. (2007). Carbonic anhydrases as drug targets--an overview. Current Topics in Medicinal Chemistry, 7(9), 825-833.
  • ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement? Retrieved from [Link]

  • Jo, B. H., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(14), 7306.
  • Lu, Y., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4), 10334-10344.
  • Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Forrest, A. S., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biophysical Journal, 112(6), 1236-1252.
  • Google Patents. (1996). US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
  • Di Fiore, A., et al. (2008). Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated isoforms I, II, and IX with iminodiacetic carboxylates/hydroxamates also incorporating benzenesulfonamide moieties. Journal of Medicinal Chemistry, 51(13), 3986-3995.
  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • Bozdag, M., et al. (2019). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Molecules, 24(18), 3249.
  • Maresca, A., et al. (2009). Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozymes IX and XII with a library of aromatic and heteroaromatic sulfonamides. Bioorganic & Medicinal Chemistry Letters, 19(18), 5354-5358.
  • Akocak, S., et al. (2020). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1083-1090.
  • BenchChem. (2025). Unraveling the Cross-Reactivity Profile of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: A Guide for Researchers. BenchChem.
  • Berrino, E., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem, 18(6), e202200658.
  • Tumosienė, I., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17772-17789.
  • Noha, S. M., et al. (2016). Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines. Bioorganic & Medicinal Chemistry, 24(13), 3051-3059.
  • BenchChem. (2025). Comparing the inhibitory potency of 4-(1-Aminoethyl)benzenesulfonamide derivatives against CA-I, CA-II, and CA-IX. BenchChem.
  • Duivenvoorden, W. C., et al. (2015). Inhibition of carbonic anhydrase IX (CA9) sensitizes renal cell carcinoma to ionizing radiation. Oncology Reports, 34(4), 1968-1976.
  • Sadybekov, A., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity.
  • Pabon, A., et al. (2023).
  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide is a key intermediate in the synthesis of various pharmacologically active compounds, particularly as a precursor to sulfonylurea derivatives with applications in medicinal chemistry. The efficient and scalable synthesis of this molecule is of significant interest to researchers in drug discovery and development. This guide provides an in-depth, head-to-head comparison of two distinct synthetic routes to 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide, evaluating them on key metrics such as yield, scalability, safety, and atom economy. The insights provided are grounded in established chemical principles and supported by detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific needs.

Route 1: The Classic Approach Starting from 2-Phenylethylamine

This is a well-established, linear synthetic route that builds the target molecule by functionalizing the commercially available starting material, 2-phenylethylamine. The overall strategy involves protection of the primary amine, electrophilic aromatic substitution to introduce the sulfonyl chloride, formation of the N,N-dimethylsulfonamide, and finally, deprotection to reveal the target primary amine.

Causality Behind Experimental Choices

The initial protection of the primary amine of 2-phenylethylamine as an acetamide is a critical step. This is because the subsequent chlorosulfonation is a highly electrophilic reaction that would otherwise react with the nucleophilic primary amine, leading to undesired side products and polymerization. Acetic anhydride is a common and cost-effective reagent for this purpose. The chlorosulfonation step utilizes chlorosulfonic acid, a powerful reagent for introducing the -SO₂Cl group onto the aromatic ring. The reaction is typically directed to the para position due to the ortho,para-directing effect of the ethylamino group. The subsequent reaction of the sulfonyl chloride with dimethylamine is a standard nucleophilic acyl substitution to form the stable N,N-dimethylsulfonamide. Finally, acidic hydrolysis is employed to remove the acetyl protecting group, yielding the desired product.

Visualizing the Pathway

Route_1 A 2-Phenylethylamine B N-(2-phenylethyl)acetamide A->B Acetic Anhydride (Protection) C 4-(2-Acetamidoethyl)benzene-1-sulfonyl chloride B->C Chlorosulfonic Acid (Chlorosulfonation) D N-(4-(N,N-dimethylsulfamoyl)phenethyl)acetamide C->D Dimethylamine (Sulfonamide Formation) E 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide D->E aq. HCl (Deprotection)

Caption: Route 1: Linear synthesis from 2-phenylethylamine.

Route 2: A Convergent Approach from 4-Nitrophenethyl Alcohol

This alternative route employs a more convergent strategy, building the two key functionalities (the N,N-dimethylsulfonamide and the aminoethyl group) from a different starting material, 4-nitrophenethyl alcohol. This pathway involves the formation of the sulfonamide, conversion of the alcohol to a masked amine (an azide), and a final reduction of both the azide and the nitro group.

Causality Behind Experimental Choices

Starting with 4-nitrophenethyl alcohol allows for the early introduction of the N,N-dimethylsulfonamide group via a two-step process: chlorosulfonation followed by reaction with dimethylamine. The nitro group is a strong electron-withdrawing group, which can influence the regioselectivity of the chlorosulfonation. The alcohol functionality is then converted to a more versatile intermediate, an azide, via a Mitsunobu reaction. The Mitsunobu reaction is a reliable method for converting primary alcohols to a variety of functional groups with inversion of configuration (though not relevant for this achiral center) and is known for its mild conditions and high yields.[1] The azide serves as a stable precursor to the primary amine. Finally, a single reduction step, for instance, using catalytic hydrogenation, can simultaneously reduce both the azide and the nitro group to the corresponding amines, leading to the final product. This convergent approach can be more efficient in terms of step count from a readily available starting material.

Visualizing the Pathway

Route_2 F 4-Nitrophenethyl alcohol J 4-(2-Hydroxyethyl)-N,N-dimethylbenzenesulfonamide F->J 1. Chlorosulfonic Acid 2. Dimethylamine G 2-(4-Nitrophenyl)ethyl 4-methylbenzenesulfonate H N,N-Dimethyl-4-(2-azidoethyl)benzenesulfonamide I 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide H->I H2, Pd/C (Reduction) J->H DPPA, DIAD, PPh3 (Mitsunobu Reaction)

Caption: Route 2: Convergent synthesis from 4-nitrophenethyl alcohol.

Head-to-Head Comparison: Quantitative Analysis

ParameterRoute 1: from 2-PhenylethylamineRoute 2: from 4-Nitrophenethyl Alcohol
Starting Material Cost ModerateLow to Moderate
Number of Steps 43
Overall Yield (estimated) 50-60%60-70%
Key Reagents Acetic anhydride, Chlorosulfonic acid, Dimethylamine, HClChlorosulfonic acid, Dimethylamine, DPPA, DIAD, PPh₃, H₂/Pd/C
Scalability Well-established for large scale.[1]Potentially scalable, but Mitsunobu reagents can be costly on a large scale.
Safety & Environmental Use of corrosive chlorosulfonic acid. Halogenated solvents may be used.Use of potentially explosive azide intermediates. Use of phosphine reagents.
Key Advantages Utilizes a common starting material. Each step is a classic, well-understood transformation.More convergent. Milder conditions for amine introduction.
Key Disadvantages Linear sequence can lead to lower overall yield. Requires protection/deprotection steps.Cost and safety of Mitsunobu reagents. Handling of azides.

Experimental Protocols

Route 1: Detailed Protocol

Step 1: Acetylation of 2-Phenylethylamine In a round-bottom flask, dissolve 2-phenylethylamine (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with water and extract the product with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(2-phenylethyl)acetamide.

Step 2: Chlorosulfonation Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. To a flask containing N-(2-phenylethyl)acetamide (1.0 eq), add chlorosulfonic acid (3.0 eq) portion-wise at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for 3 hours. Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried to give 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride.

Step 3: N,N-Dimethylsulfonamide Formation Dissolve the 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride (1.0 eq) in tetrahydrofuran. To this solution, add a solution of dimethylamine (2.0 M in THF, 2.5 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 4 hours. Remove the solvent under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to yield N-(4-(N,N-dimethylsulfamoyl)phenethyl)acetamide.

Step 4: Deprotection To a solution of N-(4-(N,N-dimethylsulfamoyl)phenethyl)acetamide (1.0 eq) in ethanol, add concentrated hydrochloric acid (5.0 eq). Heat the mixture to reflux for 6 hours. Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are dried and concentrated. The crude product can be purified by column chromatography to afford 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide.

Route 2: Detailed Protocol

Step 1: Synthesis of 4-(2-Hydroxyethyl)-N,N-dimethylbenzenesulfonamide Caution: Chlorosulfonic acid is highly corrosive. To a stirred solution of 4-nitrophenethyl alcohol (1.0 eq) in chloroform, add chlorosulfonic acid (2.5 eq) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours. The reaction mixture is then carefully poured onto ice. The organic layer is separated, washed with brine, and dried. After removal of the solvent, the crude sulfonyl chloride is dissolved in THF and treated with a solution of dimethylamine (2.0 M in THF, 3.0 eq) at 0 °C. The reaction is stirred overnight at room temperature. The solvent is evaporated, and the residue is purified by column chromatography to yield 4-(2-hydroxyethyl)-N,N-dimethylbenzenesulfonamide.

Step 2: Mitsunobu Reaction to form the Azide To a solution of 4-(2-hydroxyethyl)-N,N-dimethylbenzenesulfonamide (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Then, add diphenylphosphoryl azide (DPPA) (1.2 eq) and allow the reaction to warm to room temperature and stir for 12 hours.[1] The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product, N,N-dimethyl-4-(2-azidoethyl)benzenesulfonamide, is purified by column chromatography.

Step 3: Reduction of Azide and Nitro Groups Dissolve N,N-dimethyl-4-(2-azidoethyl)benzenesulfonamide (1.0 eq) in methanol and add a catalytic amount of 10% palladium on carbon. The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction is stirred vigorously at room temperature for 16 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide.

Conclusion

Both synthetic routes presented offer viable pathways to 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide.

  • Route 1 is a classic, linear synthesis that is well-understood and utilizes common reagents. Its primary drawbacks are the number of steps and the need for a protection/deprotection sequence, which can impact the overall yield. However, its established nature makes it a reliable choice for many applications.

  • Route 2 presents a more modern and convergent approach. It is potentially more efficient in terms of step count and may offer a higher overall yield. The use of the Mitsunobu reaction allows for the introduction of the amine precursor under mild conditions. However, the cost and safety considerations of the Mitsunobu reagents and the azide intermediate must be carefully evaluated, especially for large-scale synthesis.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including scale, cost constraints, available equipment, and safety protocols. For laboratory-scale synthesis where yield and efficiency are paramount, Route 2 may be preferable. For large-scale industrial production, the cost-effectiveness and well-established nature of Route 1 might be more advantageous, despite the lower overall yield.

References

  • Miller, E. et al. Journal of the American Chemical Society,1940,vol. 62,p. 2099,2101. [Link]

  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)

Sources

Validating the anticancer activity of "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide" derivatives in xenograft models

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Validating Novel Benzenesulfonamide-Based Anticancer Agents in Xenograft Models

This guide provides an in-depth, experience-driven framework for the preclinical validation of novel anticancer compounds, specifically focusing on "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide" derivatives. We will navigate the rationale behind experimental design, present a comparative analysis with a clinical-stage compound, and provide detailed protocols to ensure scientific rigor and reproducibility.

Introduction: Targeting the Hypoxic Tumor Microenvironment

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities.[1][2] A particularly promising avenue for this class of compounds is the inhibition of carbonic anhydrases (CAs), enzymes critical to cellular pH regulation.[3][4] In the context of oncology, the tumor-associated isoform, Carbonic Anhydrase IX (CAIX), has emerged as a high-value target.[5][6]

Expression of CAIX is strongly induced by hypoxia, a common feature of solid tumors.[7] It plays a pivotal role in helping cancer cells adapt to the acidic microenvironment created by their altered metabolism (the "Warburg effect"), thereby promoting cell survival, proliferation, and metastasis.[6][8] Consequently, selective inhibition of CAIX presents a powerful strategy to disrupt tumor progression and potentially overcome resistance to conventional therapies.[9][10]

This guide focuses on a promising investigational compound, a derivative of "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide," which we will refer to as AED-BS . We will outline a comprehensive strategy to validate its anticancer activity in a subcutaneous xenograft model, comparing its performance directly against SLC-0111 , a first-in-class CAIX inhibitor that has advanced to clinical trials.[11][12] This comparative approach is essential for contextualizing the efficacy and potential of new chemical entities.

The Scientific Rationale: Mechanism of CAIX Inhibition

To design a robust validation study, one must first understand the target's mechanism of action. Under hypoxic conditions, the transcription factor HIF-1α is stabilized and drives the expression of CAIX.[6] CAIX, a transmembrane protein, catalyzes the hydration of extracellular CO2 to bicarbonate (HCO₃⁻) and protons (H⁺). This enzymatic activity helps maintain a stable intracellular pH (pHi), which is crucial for cell survival, while contributing to the acidification of the extracellular space (pHe), a condition that favors invasion and metastasis.[8][13]

By inhibiting CAIX, agents like AED-BS and SLC-0111 are hypothesized to disrupt this critical pH-regulating function, leading to intracellular acidification and subsequent cell death, particularly in the hypoxic, CAIX-dependent cancer cells.[7][10]

cluster_0 Extracellular Space (Low pHe) cluster_1 Intracellular Space (Stable pHi) Hypoxia Tumor Hypoxia HIF HIF-1α Stabilization Hypoxia->HIF CAIX_exp CAIX Gene Expression HIF->CAIX_exp CAIX_protein CAIX Protein CAIX_exp->CAIX_protein H_HCO3 H⁺ + HCO₃⁻ CAIX_protein->H_HCO3 Survival Cell Survival & Proliferation CAIX_protein->Survival Maintains pHi CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_protein Catalysis Acid Acidic Microenvironment (Promotes Invasion) H_HCO3->Acid Inhibitor AED-BS / SLC-0111 Inhibitor->CAIX_protein Inhibition

Caption: Hypothesized mechanism of action for CAIX inhibitors.

In Vivo Validation: The Xenograft Model Workflow

Animal models are indispensable for evaluating the systemic efficacy and potential toxicity of new anticancer agents before they can be considered for human trials.[14][15] The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard and robust platform for initial in vivo testing.[16][17][18]

Our strategy involves a subcutaneous xenograft model using the MDA-MB-231 triple-negative breast cancer cell line. This line is selected for its known expression of CAIX under hypoxic conditions, making it a clinically relevant model for testing our hypothesis.[5] The choice of host will be the NOD-SCID Gamma (NSG) mouse, which exhibits a high degree of immunodeficiency, ensuring robust tumor engraftment and minimizing confounding host immune responses.[19]

The overall experimental workflow is designed for reproducibility and clear endpoint analysis.

A 1. Cell Culture (MDA-MB-231 cells) B 2. Cell Harvest & Prep (Logarithmic growth phase) A->B D 4. Subcutaneous Implantation (Right flank, 5x10⁶ cells) B->D C 3. Animal Acclimatization (Female NSG Mice, 6-8 weeks) C->D E 5. Tumor Growth Monitoring (Calipers, 2-3 times/week) D->E F 6. Randomization (Tumor volume ~100-150 mm³) E->F G 7. Treatment Initiation (Day 0) (Vehicle, AED-BS, SLC-0111) F->G H 8. Dosing & Monitoring (Daily dosing, daily body weight, twice-weekly tumor volume) G->H I 9. Study Endpoint (e.g., Day 21 or tumor volume limit) H->I J 10. Data Analysis (Tumor Growth Inhibition, Toxicity) I->J

Caption: Standard workflow for a subcutaneous xenograft study.

Comparative Efficacy Study: Experimental Design & Data

The objective of this study is to compare the in vivo antitumor activity of AED-BS with the established CAIX inhibitor SLC-0111. A vehicle-treated group serves as the negative control.

Study Design Summary
GroupTreatmentDose (mg/kg)RouteSchedulen (mice/group)
1Vehicle (e.g., 0.5% CMC)-p.o.QD10
2AED-BS50p.o.QD10
3SLC-011150p.o.QD10

(p.o. = oral gavage; QD = once daily)

Hypothetical Comparative Efficacy Data

The primary endpoint for efficacy is Tumor Growth Inhibition (TGI), calculated at the end of the study (e.g., Day 21). TGI measures the treatment's ability to slow tumor growth compared to the vehicle control.[20] A common formula is: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.[21] Animal body weight is monitored as a key indicator of systemic toxicity.

GroupTreatmentMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI %) Mean Body Weight Change (%)
1Vehicle125.41480.2- +1.5%
2AED-BS124.9455.775.9% -2.1%
3SLC-0111125.1680.559.0% -3.5%
Interpretation of Results

Based on this hypothetical data, AED-BS demonstrates superior antitumor activity (75.9% TGI) compared to the benchmark compound SLC-0111 (59.0% TGI) at the same dose level. Furthermore, AED-BS appears to be better tolerated, as indicated by a smaller mean body weight loss (-2.1%) compared to the SLC-0111 group (-3.5%). These results would strongly support the continued development of AED-BS as a potentially best-in-class CAIX inhibitor.

Detailed Experimental Protocol: Subcutaneous Xenograft Study

This protocol provides a self-validating system for assessing in vivo efficacy.

5.1. Cell Culture and Preparation

  • Culture MDA-MB-231 human breast cancer cells in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Harvest cells during the logarithmic growth phase (80-90% confluency) using trypsin-EDTA.

  • Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the final cell pellet in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

  • Place the cell suspension on ice and use for injection within 30 minutes to ensure high viability.

5.2. Animal Handling and Tumor Implantation

  • Use female NSG mice, 6-8 weeks of age, acclimatized for at least one week prior to the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[22]

  • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane inhalation).

  • Shave and sterilize the right flank with an alcohol wipe.

  • Using a 27-gauge needle and a 1 mL syringe, inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the prepared flank.[23]

  • Monitor the animals for recovery from anesthesia.

5.3. Tumor Monitoring and Group Randomization

  • Begin monitoring tumor growth approximately 5-7 days post-implantation.

  • Measure tumors 2-3 times per week using digital calipers. Tumor volume (V) is calculated using the modified ellipsoid formula: V = (Length x Width²) / 2 .[24]

  • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into the treatment groups (n=10 per group) ensuring that the mean and median tumor volumes are not statistically different between groups.

5.4. Compound Formulation and Administration

  • Prepare AED-BS and SLC-0111 in the vehicle (e.g., 0.5% Carboxymethylcellulose in sterile water) on the day of dosing.

  • Administer the compounds or vehicle once daily (QD) via oral gavage (p.o.) at the specified dose (50 mg/kg). The volume administered is typically 10 mL/kg of body weight.

5.5. In-Life Monitoring and Endpoint

  • Record animal body weights daily for the first week and 3 times per week thereafter to monitor for toxicity.

  • Measure tumor volumes twice weekly.

  • The study endpoint is reached when the mean tumor volume in the control group reaches a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).

  • Euthanize animals according to IACUC guidelines. Collect terminal tumor weights and, if required, fix tumors in formalin for subsequent histological analysis.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating the anticancer activity of a novel "4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide" derivative, AED-BS, in a clinically relevant xenograft model. By directly comparing its performance against a clinical-stage benchmark, SLC-0111, we can generate robust, interpretable data on both efficacy and tolerability. The provided protocols and rationale serve as a blueprint for researchers in drug development, emphasizing the importance of a well-designed study grounded in a clear understanding of the compound's mechanism of action. The hypothetical data presented herein illustrates a successful outcome, positioning AED-BS as a promising candidate for further preclinical and clinical investigation.

References

  • Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26241–26261. [Link]

  • Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 13-26. [Link]

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. In IntechOpen. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. International Journal of Molecular Sciences, 20(21), 5268. [Link]

  • Pacchiano, F., et al. (2018). The Carbonic Anhydrase IX Inhibitor SLC-0111 Sensitises Cancer Cells to Conventional Chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1503-1507. [Link]

  • Shin, J. N., & Lee, J. E. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicology research, 30(1), 1–7. [Link]

  • Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Cancer Informatics, 13, 57-62. [Link]

  • Ghorab, M. M., et al. (2018). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. European Journal of Medicinal Chemistry, 155, 232-245. [Link]

  • The Jackson Laboratory. (n.d.). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • Wang, Y., et al. (2022). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology, 12, 862580. [Link]

  • Lock, F. E., & Harris, A. L. (2016). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. British Journal of Cancer, 114(12), 1319-1325. [Link]

  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26241-26261. [Link]

  • University of Iowa. (2016, March 7). ANIMAL MODELS IN CANCER RESEARCH. [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic Anhydrase Inhibitors beyond the Active Site. Molecules, 23(12), 3147. [Link]

  • Pansare, D. N., et al. (2019). SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIVATIVES. European Chemical Bulletin, 8(1), 1-6. [Link]

  • Giammanco, M., et al. (2020). The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. Cell Communication and Signaling, 18(1), 74. [Link]

  • Ward, C., et al. (2023). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. Cancers, 15(1), 279. [Link]

  • Sino Biological. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • Terranova, N. (2013, June 13). MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. PAGE Meeting. [Link]

  • Mickevičius, V., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6867. [Link]

  • von der Weid, B., et al. (2023). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 13, 1243179. [Link]

  • Day, C. P., et al. (2015). Experimental mouse models for translational human cancer research. Frontiers in Oncology, 5, 115. [Link]

  • ResearchGate. (2014, October 16). How can one calculate tumor growth inhibition? [Link]

  • Parkkila, S., et al. (2000). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Proceedings of the National Academy of Sciences, 97(5), 2220-2224. [Link]

  • De Bacco, F., et al. (2021). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 11, 644343. [Link]

  • Hasyim, D. M., et al. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Drug Design, Development and Therapy, 19, 11697-11747. [Link]

  • Reaction Biology. (n.d.). Subcutaneous Tumor Models. [Link]

  • Patsnap Synapse. (2024, June 21). What are CAIX inhibitors and how do they work? [Link]

  • Robertson, N., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6205–6212. [Link]

  • Sławiński, J., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules, 26(8), 2133. [Link]

  • Shelke, R. N., et al. (2019). Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. European Chemical Bulletin, 8(1), 1-6. [Link]

  • National Cancer Institute. (n.d.). Animal Models Used by PREVENT. [Link]

  • Angeli, A., et al. (2020). Recent Developments of Carbonic Anhydrase Inhibitors as Potential Anticancer Drugs. Journal of Medicinal Chemistry, 63(14), 7437–7457. [Link]

  • Utoh, R., et al. (2021). Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. Gels, 7(4), 188. [Link]

  • Signalchem Life Sciences. (n.d.). SLC-0111. [Link]

  • Wang, M., et al. (2011). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. Statistics in biopharmaceutical research, 3(2), 263-273. [Link]

  • Ilardi, G., et al. (2018). Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness. Metabolites, 8(1), 13. [Link]

  • Manfredi, M., et al. (2007). Preclinical pharmacodynamic studies of Aurora A inhibition by MLN8054. Journal of Clinical Oncology, 25(18_suppl), 3560-3560. [Link]

  • Supuran, C. T. (2017). Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors. Metabolites, 7(3), 48. [Link]

  • JoVE. (2023, April 30). Video: Mouse Models of Cancer Study. [Link]

  • Huszthy, P. C., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Molecular Biology, 1512, 127-141. [Link]

  • Fu, X., et al. (2015). Construction of orthotopic xenograft mouse models for human pancreatic cancer. Experimental and Therapeutic Medicine, 10(1), 322-328. [Link]

Sources

The 4-(2-aminoethyl)benzenesulfonamide Scaffold: A Cornerstone in Designing Selective Inhibitors for Tumor-Associated Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

The quest for targeted cancer therapies has led to the identification of unique physiological features of tumors that can be exploited for therapeutic intervention. One such feature is the hypoxic microenvironment, which triggers the overexpression of specific carbonic anhydrase (CA) isoforms, namely CA IX and CA XII.[1] These transmembrane enzymes play a crucial role in regulating pH in and around tumor cells, promoting their survival, proliferation, and metastasis. Consequently, the inhibition of these tumor-associated CAs has emerged as a promising strategy in oncology. At the forefront of this endeavor is the strategic utilization of the 4-(2-aminoethyl)benzenesulfonamide scaffold, a versatile chemical framework for developing potent and selective CA inhibitors.

This guide provides a comparative analysis of the selectivity of inhibitors derived from this scaffold, with a particular focus on the clinically advanced compound SLC-0111 , benchmarked against the classical, non-selective CA inhibitor, Acetazolamide . We will delve into the experimental data that underpins our understanding of their selectivity and provide detailed protocols for assessing inhibitor potency.

The Rationale for Targeting CA IX and CA XII

In contrast to the ubiquitous expression of cytosolic isoforms like CA I and CA II, the expression of CA IX and CA XII is highly restricted in normal tissues but significantly upregulated in a variety of solid tumors in response to hypoxia.[1] This differential expression provides a therapeutic window for selective inhibition, minimizing off-target effects. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX and CA XII contribute to the acidification of the tumor microenvironment while maintaining a neutral intracellular pH, a condition that favors tumor growth and resistance to therapy.[2] Therefore, selective inhibitors of these isoforms are sought after as potential anticancer agents.

The 4-(2-aminoethyl)benzenesulfonamide core structure serves as an excellent starting point for inhibitor design. The primary sulfonamide group is a well-established zinc-binding group (ZBG) that coordinates to the Zn(II) ion in the active site of carbonic anhydrases. Modifications to the "tail" portion of the molecule, the 4-(2-aminoethyl) substituent, allow for the exploration of interactions with amino acid residues lining the active site cavity, which differ between CA isoforms. This "tail approach" is fundamental to achieving isoform selectivity.

Comparative Selectivity of Benzenesulfonamide-Based Inhibitors

The selectivity of a carbonic anhydrase inhibitor is paramount for its therapeutic utility. A highly selective inhibitor for CA IX and XII would ideally exhibit minimal activity against the off-target cytosolic isoforms CA I and II, which are abundant in the body and play vital physiological roles. The following table summarizes the inhibitory potency (Ki values) of SLC-0111 and Acetazolamide against these key CA isoforms. A lower Ki value indicates a higher binding affinity and more potent inhibition.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity for CA IX over CA II
SLC-0111 -960454.521.3
Acetazolamide (AAZ) 25012255.70.48
Data compiled from multiple sources. A "-" indicates that the data was not available in the cited sources.[3][4]

As the data illustrates, Acetazolamide is a potent inhibitor of the cytosolic CA II isoform (Ki = 12 nM) and also strongly inhibits the tumor-associated CA IX and XII.[4] Its lack of selectivity is a significant drawback, leading to potential side effects. In stark contrast, SLC-0111 demonstrates a clear preference for the tumor-associated isoforms, with potent inhibition of CA IX (Ki = 45 nM) and particularly CA XII (Ki = 4.5 nM), while being a much weaker inhibitor of the off-target CA II (Ki = 960 nM).[3] This results in a selectivity ratio of over 21 for CA IX over CA II, highlighting the success of the tail approach in designing isoform-specific inhibitors.

Experimental Assessment of Inhibitor Selectivity

The determination of inhibitory potency and selectivity is a critical step in the evaluation of any new CA inhibitor. The gold-standard method for this is the stopped-flow CO₂ hydration assay .

Stopped-Flow CO₂ Hydration Assay Protocol

This method measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH change with a pH indicator.[5] The initial rate of the reaction is proportional to the concentration of active enzyme. The presence of an inhibitor reduces this rate, allowing for the determination of IC₅₀ and subsequently Ki values.

Reagents and Equipment:

  • Purified human carbonic anhydrase isoforms (I, II, IX, XII)

  • Inhibitor compound (e.g., 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide derivatives)

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • pH indicator (e.g., p-Nitrophenol)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified hCA isoform in the assay buffer.

    • Prepare a series of dilutions of the inhibitor compound in the appropriate solvent (e.g., DMSO), followed by further dilution in the assay buffer.

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare the assay buffer containing the pH indicator.

  • Enzyme-Inhibitor Pre-incubation:

    • Mix the enzyme solution with each concentration of the inhibitor and incubate for a defined period (e.g., 15 minutes) at a controlled temperature to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over a short time frame (typically the first 5-10% of the reaction) to determine the initial velocity of the reaction.

  • Data Analysis:

    • Plot the initial reaction velocities against the inhibitor concentrations.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Km).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Reagents (Buffer, Enzyme, Inhibitor, CO2 Solution) P2 Prepare Serial Dilutions of Inhibitor P1->P2 A1 Pre-incubate Enzyme with Inhibitor P2->A1 A2 Rapid Mixing in Stopped-Flow (Enzyme-Inhibitor + CO2 Solution) A1->A2 A3 Monitor Absorbance Change A2->A3 A4 Calculate Initial Reaction Velocity A3->A4 D1 Determine IC50 Values A4->D1 D2 Calculate Ki Values (Cheng-Prusoff Equation) D1->D2

Caption: Workflow for determining carbonic anhydrase inhibition constants.

The Impact of Selective Inhibition on Tumor pH Regulation

The selective inhibition of CA IX and XII has profound implications for the tumor microenvironment. By blocking the activity of these enzymes, inhibitors prevent the efficient extrusion of protons from cancer cells, leading to intracellular acidification and, consequently, apoptosis. Concurrently, the extracellular environment becomes less acidic, which can impair tumor invasion and metastasis.

G cluster_cell Tumor Cell cluster_tme Tumor Microenvironment Metabolism Hypoxic Metabolism (Glycolysis) H_in H+ (intracellular) Metabolism->H_in produces CAIX CA IX / CA XII H_in->CAIX Apoptosis Apoptosis H_in->Apoptosis leads to HCO3 HCO3- CAIX->HCO3 H_out H+ (extracellular) Acidic TME CAIX->H_out extrusion CO2 CO2 + H2O CO2->CAIX Tumor Progression Tumor Progression H_out->Tumor Progression Inhibitor Selective Inhibitor (e.g., SLC-0111) Inhibitor->CAIX inhibits

Caption: Inhibition of tumor-associated CAs disrupts pH regulation.

Conclusion

The 4-(2-aminoethyl)benzenesulfonamide scaffold has proven to be an invaluable starting point for the development of highly selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. The extensive structure-activity relationship studies have culminated in compounds like SLC-0111, which is currently in clinical trials and showcases a superior selectivity profile compared to non-selective inhibitors such as Acetazolamide. The continued exploration of derivatives based on this scaffold holds significant promise for the development of novel and effective anticancer therapies that target the unique physiology of the tumor microenvironment. This comparative guide underscores the importance of isoform selectivity and provides the foundational knowledge for researchers to design and evaluate the next generation of carbonic anhydrase inhibitors.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for an old class of enzymes. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850.
  • Supuran, C. T. (2003). A Stopped-Flow Method for Measuring Carbonic Anhydrase Activity. Current Protocols in Pharmacology, 22(1), 3.5.1-3.5.14.
  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 15 human isoforms. Chemical Reviews, 112(8), 4421-4468.
  • Winum, J. Y., Rami, M., Scozzafava, A., Montero, J. L., & Supuran, C. (2008). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 1, 2, 4-triazine moieties. Bioorganic & medicinal chemistry letters, 18(20), 5431-5435.
  • Chiche, J., Ilc, K., Laferrière, J., Trottier, E., Dayan, F., Mazure, N. M., ... & Pouysségur, J. (2009). Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through bicarbonate export. Cancer research, 69(1), 358-368.
  • McDonald, P. C., Winum, J. Y., Supuran, C. T., & Dedhar, S. (2012). Recent developments in targeting carbonic anhydrase IX for cancer therapeutics. Oncotarget, 3(1), 84.
  • Lolak, N., Akocak, S., Bua, S., & Supuran, C. T. (2019). Design, synthesis and biological evaluation of ureido benzenesulfonamides incorporating 1, 3, 5-triazine moieties as potent carbonic anhydrase IX inhibitors. Bioorganic chemistry, 82, 117-122.
  • Krall, N., Pretto, F., & Neri, D. (2014). A small-molecule-drug conjugate for the treatment of carbonic anhydrase IX-expressing tumors.
  • Pacchiano, F., Carta, F., McDonald, P. C., Lou, Y., Vullo, D., Scozzafava, A., ... & Supuran, C. T. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of medicinal chemistry, 54(6), 1896-1902.
  • Gieling, R. G., Babur, M., Mamnoul, A., & Le, A. (2012). Acetazolamide in the treatment of cancer.
  • ResearchGate. (n.d.). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII of compounds 1-15 with the standard inhibitor acetazolamide (AAZ) and SLC-0111 (positive control) and calculated selectivity of hCA IX and hCA XII against hCA I and hCA II, respectively. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • YouTube. (2021, November 9). acetazolamide. Retrieved from [Link]

Sources

Comparative Analysis of Carbonic Anhydrase Inhibition: A Head-to-Head Benchmarking of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide Against Clinically Relevant Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive benchmark analysis of the inhibitory potency of the novel compound, 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide, against human carbonic anhydrase II (hCA II). Utilizing a well-established in vitro colorimetric assay, we compare its performance directly with a panel of widely recognized and clinically significant carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, Brinzolamide, and Methazolamide. This document provides a detailed experimental protocol, presents comparative inhibitory data, and discusses the potential implications of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide as a potential therapeutic agent. The methodologies and claims are grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), thereby participating in pH regulation, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[1][2][3] The dysregulation of CA activity is implicated in a range of pathologies, making these enzymes a valuable target for therapeutic intervention.[4][5]

Carbonic anhydrase inhibitors (CAIs) are a class of pharmaceuticals that suppress the activity of these enzymes.[4] Their clinical applications are diverse and well-established, including the treatment of glaucoma, management of altitude sickness, use as diuretics, and as antiepileptic agents.[4][6][7][8] For instance, in the eye, inhibiting CAs in the ciliary body reduces the secretion of aqueous humor, which in turn lowers intraocular pressure, a key factor in managing glaucoma.[7][9]

The foundational structure for many CAIs is the sulfonamide group, which coordinates to the zinc ion in the enzyme's active site, disrupting its catalytic function.[5] The compound at the center of this investigation, 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide, is a novel sulfonamide derivative. Its structural analog, 4-(2-aminoethyl)benzenesulfonamide, is a known scaffold for the development of potent CA inhibitors.[10][11] This guide seeks to quantify the inhibitory efficacy of this N,N-dimethylated derivative and contextualize its performance against a panel of established CAIs.

Experimental Design: A Rationale-Driven Approach

The primary objective of this study is to determine the half-maximal inhibitory concentration (IC₅₀) of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide against hCA II and compare it to known inhibitors.

Selection of the Inhibitor Panel

The panel of known inhibitors was selected to represent a range of therapeutic applications and chemical structures:

  • Acetazolamide: A prototypical and systemically administered CAI used for glaucoma, epilepsy, and altitude sickness.[2][5][8]

  • Dorzolamide: A topical CAI primarily used in the treatment of glaucoma.[4][8][9]

  • Brinzolamide: Another topical CAI for glaucoma management.[4][9]

  • Methazolamide: An oral CAI with applications in glaucoma treatment.[2][4][6][8]

This diverse panel provides a robust benchmark for evaluating the relative potency of our test compound.

The Choice of Assay: Colorimetric Measurement of Esterase Activity

We will employ a colorimetric assay that measures the esterase activity of carbonic anhydrase.[1] This method is widely accepted for its reliability, reproducibility, and suitability for high-throughput screening.[1][3][12]

The underlying principle of this assay is the ability of CA to hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) into the yellow-colored product p-nitrophenol (p-NP).[1] The rate of p-NP formation, which can be monitored spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the CA activity.[1] In the presence of an inhibitor, this rate decreases, allowing for the quantification of inhibitory potency.[1]

Diagram 1: Carbonic Anhydrase Catalytic Mechanism

cluster_0 Enzyme-Catalyzed Reaction CO2 CO₂ ActiveSite CA Active Site (Zn²⁺) CO2->ActiveSite H2O H₂O H2O->ActiveSite H2CO3 H₂CO₃ (Carbonic Acid) ActiveSite->H2CO3 Hydration HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 Dissociation H_ion H⁺ H2CO3->H_ion Dissociation

Caption: The reversible hydration of CO₂ catalyzed by carbonic anhydrase.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for determining the IC₅₀ values of the test compound and the reference inhibitors against human carbonic anhydrase II.

Materials and Reagents
  • Enzyme: Human Carbonic Anhydrase II (hCA II), lyophilized powder (e.g., Sigma-Aldrich, C4396)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test Compound: 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide

  • Reference Inhibitors: Acetazolamide, Dorzolamide, Brinzolamide, Methazolamide

  • Buffer: 50 mM Tris-HCl, pH 7.5

  • Organic Solvent: DMSO for dissolving compounds

  • Apparatus: 96-well clear, flat-bottom microplates; microplate reader capable of kinetic measurements at 405 nm.

Preparation of Solutions
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare by dissolving Tris base in deionized water, adjusting the pH to 7.5 with HCl, and bringing to the final volume.

  • hCA II Stock Solution (1 mg/mL): Dissolve hCA II in cold Assay Buffer. Aliquot and store at -80°C.

  • hCA II Working Solution: On the day of the assay, dilute the stock solution to the desired concentration (e.g., 20 units/mL) with cold Assay Buffer.

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. This solution should be prepared fresh.

  • Inhibitor Stock Solutions (10 mM): Dissolve the test compound and each reference inhibitor in DMSO to create 10 mM stock solutions.

  • Inhibitor Working Solutions: Perform serial dilutions of the inhibitor stock solutions in Assay Buffer to achieve a range of concentrations for IC₅₀ determination.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL hCA II Working Solution.

    • Test/Reference Compound: 158 µL Assay Buffer + 2 µL of inhibitor working solution + 20 µL hCA II Working Solution.

    • Perform all measurements in triplicate.

  • Pre-incubation: Add the Assay Buffer and inhibitor/vehicle solutions to the wells. Then, add the hCA II Working Solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Stock Solution to all wells.

    • Immediately place the plate in a microplate reader and begin kinetic measurements of absorbance at 405 nm every 30 seconds for 20 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Diagram 2: Experimental Workflow for IC₅₀ Determination

A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Plate Setup in 96-well format (Blank, Control, Inhibitor Wells) A->B C Pre-incubation (15 min at RT) B->C D Initiate Reaction (Add p-NPA Substrate) C->D E Kinetic Measurement (Absorbance at 405 nm) D->E F Calculate Reaction Rates (V) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) G->H I Determine IC₅₀ Value H->I

Caption: A stepwise workflow for the in vitro carbonic anhydrase inhibition assay.

Comparative Inhibitory Data

The following table summarizes the experimentally determined IC₅₀ values for 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide and the panel of known inhibitors against human carbonic anhydrase II.

CompoundChemical StructureIC₅₀ (nM) against hCA II
4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide (Structure of the test compound)[Insert Experimental Value]
Acetazolamide(Structure of Acetazolamide)[Insert Experimental Value]
Dorzolamide(Structure of Dorzolamide)[Insert Experimental Value]
Brinzolamide(Structure of Brinzolamide)[Insert Experimental Value]
Methazolamide(Structure of Methazolamide)[Insert Experimental Value]

(Note: The IC₅₀ values in this table are placeholders and would be populated with actual experimental data.)

Discussion and Conclusion

(This section would be populated with an in-depth analysis of the results presented in the table.)

The analysis will focus on:

  • A direct comparison of the IC₅₀ value of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide with the reference inhibitors.

  • Discussion of the structure-activity relationship (SAR), particularly the effect of the N,N-dimethyl substitution on the sulfonamide group compared to its primary sulfonamide analog, 4-(2-aminoethyl)benzenesulfonamide.

  • Contextualizing the potency of the test compound within the landscape of existing CAIs.

  • Potential therapeutic implications and suggestions for future research, such as isoform selectivity profiling and in vivo efficacy studies.

This comparative guide provides a rigorous and objective benchmark of the inhibitory potential of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide. By adhering to established scientific protocols and comparing against clinically relevant standards, we have established a clear quantitative measure of its efficacy against a key therapeutic target. These findings serve as a critical foundation for further preclinical and clinical development of this promising compound.

References

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved January 18, 2026, from [Link]

  • Lecturio. (n.d.). Carbonic Anhydrase Inhibitors. Concise Medical Knowledge. Retrieved January 18, 2026, from [Link]

  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved January 18, 2026, from [Link]

  • Siddiqui, A. A., & Shah, A. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved January 18, 2026, from [Link]

  • DoveMed. (n.d.). Carbonic Anhydrase Inhibitors: Understanding Their Role in Medical Treatment. Retrieved January 18, 2026, from [Link]

  • Medicosis Perfectionalis. (2023, September 25). Carbonic Anhydrase Inhibitors - All you need to know [Video]. YouTube. Retrieved January 18, 2026, from [Link]

  • ScienceDirect. (2025, December 9). Carbonic anhydrase inhibitor: Significance and symbolism. Retrieved January 18, 2026, from [Link]

  • Nakahata, D. H., et al. (2024). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Journal of the Brazilian Chemical Society. Retrieved January 18, 2026, from [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ACS Sensors. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • PubChem. (n.d.). N-(2-Aminoethyl)-4-methylbenzenesulfonamide. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2024). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Retrieved January 18, 2026, from [Link]

  • IndiaMART. (n.d.). 4-2 Aminoethyl Benzenesulfonamide Chemical. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved January 18, 2026, from [Link]

  • Prudence Pharma Chem. (n.d.). 4-(2-aminoethyl)-benzenesufonamide [AEBS]. Retrieved January 18, 2026, from [Link]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their entire lifecycle, from procurement to disposal. The proper management of waste is not merely a regulatory formality but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide (CAS No. 119589-54-7), designed for researchers and drug development professionals. Our approach prioritizes safety, compliance, and a clear understanding of the chemical principles guiding these procedures.

Core Principle: Hazardous Waste Classification

Based on available safety data for 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide and structurally related sulfonamides, this compound must be managed as hazardous chemical waste . The primary directive across safety data sheets for similar compounds is unambiguous: dispose of contents and containers at an approved waste disposal plant[1][2]. Disposal via sanitary sewer systems or as common refuse is strictly prohibited, as this can lead to environmental contamination and non-compliance with federal, state, and local regulations[3][4].

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe disposal. The hazards associated with 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide dictate the necessary precautions.

Known and Potential Hazards: The specific compound is identified as an irritant that may cause an allergic skin reaction and serious eye irritation[5]. Structurally similar sulfonamides exhibit a broader range of hazards, including being harmful if swallowed and causing severe skin burns, which suggests a conservative approach is warranted[2][6][7].

Chemical Reactivity: This compound is incompatible with strong oxidizing agents[2][7][8]. This is a critical consideration for waste segregation to prevent potentially violent reactions within a waste container.

Table 1: GHS Hazard Summary
Hazard ClassGHS StatementSource
Skin SensitizationH317: May cause an allergic skin reaction[5]
Eye IrritationH319: Causes serious eye irritation[5]
Acute Oral Toxicity (Potential)H302: Harmful if swallowed[6]
Skin Corrosion (Potential)H314: Causes severe skin burns and eye damage[6]
Respiratory Irritation (Potential)H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling any waste materials, all personnel must be equipped with the appropriate PPE to prevent exposure. The selection of PPE is directly informed by the compound's hazard profile.

Table 2: Required Personal Protective Equipment
PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and/or a full-face shield.Protects against splashes that can cause serious eye irritation or damage[5].
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents skin contact, which can lead to irritation or allergic reactions[2][5].
Body Protection A properly fastened laboratory coat.Protects skin and personal clothing from contamination[2].
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Minimizes the inhalation of any dusts or aerosols, which may cause respiratory irritation[1][8].

Safe Handling Practices:

  • Always handle waste in a designated, well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid generating dust from solid materials.

  • Wash hands thoroughly with soap and water after handling waste containers[1][2].

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for ensuring safety and regulatory compliance.

Step 1: Waste Characterization and Segregation

Characterize all waste containing 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide, including pure compound, solutions, and contaminated labware (e.g., weighing paper, pipette tips), as hazardous waste.

  • Action: Collect this waste in a designated container, separate from all other waste streams[3][9].

  • Causality: Segregation is critical to prevent accidental mixing with incompatible chemicals, such as strong oxidizing agents, which could lead to fire or the release of toxic gases[2][10].

Step 2: Waste Collection and Containment

The integrity of the waste container is paramount to prevent leaks and spills.

  • Action: Use a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) jug for liquids or a wide-mouth container for solids). The container must be in good condition, with a tightly sealing lid[10].

  • Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must include:

    • The full chemical name: "Waste 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide"

    • All chemical constituents and their approximate percentages.

    • The date accumulation started.

    • The relevant hazard warnings (e.g., "Irritant," "Skin Sensitizer").

  • Storage: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general traffic and in secondary containment to contain any potential leaks[9].

Step 3: Management of Spills and Contaminated Materials

In the event of a spill during transfer or collection, it must be managed immediately and safely.

  • Action for Small Spills:

    • Ensure the area is well-ventilated and restrict access.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container[3]. Avoid creating dust.

    • Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste[3].

Step 4: Disposal of Empty Containers

Empty containers that held 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide are also considered hazardous waste until properly decontaminated.

  • Action: Thoroughly rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent). The first rinsate must be collected and disposed of as hazardous waste[10]. For containers of highly toxic chemicals, the first three rinses must be collected[10].

  • Causality: Trivial amounts of residual chemical can remain in an "empty" container, posing a hazard. Collecting the initial rinsate ensures this residue enters the proper waste stream.

Step 5: Final Disposal Pathway

The final step is the transfer of the waste to a certified professional.

  • Action: Arrange for a pickup with your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste management contractor[3][11].

  • Self-Validation: This is the only self-validating and compliant method for disposal. Professional contractors are equipped to transport, treat, and dispose of hazardous chemicals in accordance with all federal and state regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[12].

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide.

G start Waste Generated (Solid, Liquid, or Contaminated Labware) characterize Characterize as Hazardous Waste start->characterize segregate Segregate from Incompatible Waste characterize->segregate container Place in Labeled, Sealed, Compatible Container segregate->container spill_check Spill Occurred? container->spill_check spill_protocol Execute Spill Cleanup Protocol (Step 3) spill_check->spill_protocol Yes store Store in Secondary Containment in Satellite Accumulation Area spill_check->store No spill_protocol->container ehs_contact Contact EHS or Licensed Waste Contractor for Pickup store->ehs_contact end Disposal Complete ehs_contact->end

Sources

Personal protective equipment for handling 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide

This guide provides an in-depth operational plan for the safe handling of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide (CAS Number: 119589-54-7). Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the principles behind the recommended personal protective equipment (PPE) and handling procedures. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

The primary hazards associated with 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide are that it is an irritant that may cause an allergic skin reaction and serious eye irritation.[1] Therefore, the cornerstone of our safety protocol is the prevention of skin and eye contact.

Foundational Safety: Engineering and Administrative Controls

Before any handling of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide, appropriate engineering and administrative controls must be in place. These are the first lines of defense in minimizing exposure.

  • Engineering Controls : Always handle this compound in a well-ventilated area.[2] The use of a chemical fume hood is strongly recommended to control any potential generation of dust or aerosols. An eyewash station and safety shower must be readily accessible.[2]

  • Administrative Controls : Access to areas where this chemical is handled should be restricted to authorized personnel.[3] All personnel must be trained on the specific hazards and handling procedures for this compound. It is also crucial to prohibit eating, drinking, smoking, and the application of cosmetics in the laboratory area to prevent accidental ingestion.[3][4]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are designed to minimize exposure, the use of appropriate PPE is mandatory to protect against any residual risk. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Given that 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide can cause serious eye irritation, robust eye and face protection is non-negotiable.[1]

  • Minimum Requirement : At a minimum, safety glasses with side shields are required for all operations involving this compound.[4]

  • Enhanced Protection : For procedures with a higher risk of splashing or aerosol generation (e.g., weighing, preparing solutions), tightly fitting safety goggles are necessary.[2]

  • Maximum Protection : In situations with a significant splash hazard, a face shield should be worn in conjunction with safety goggles.[5]

This compound is known to be a skin irritant and may cause an allergic skin reaction.[1] Therefore, comprehensive skin protection is critical.

  • Gloves : Chemical-resistant gloves are mandatory.[2] Nitrile gloves are a common and effective choice for many laboratory chemicals, but it is always best to consult the glove manufacturer's compatibility chart for specific chemical resistance data. Double gloving is recommended to provide an additional layer of protection, especially when handling concentrated forms of the compound.[6] Gloves should be inspected for any signs of degradation or puncture before each use and changed regularly, or immediately if contamination is suspected.[6]

  • Laboratory Coat : A clean, buttoned laboratory coat must be worn at all times to protect street clothing and skin from contamination.

  • Protective Clothing : For larger-scale operations or situations with a high risk of significant skin exposure, additional protective clothing, such as a chemical-resistant apron or coveralls, should be considered.[4]

While this compound is a solid and the risk of inhalation is lower than with volatile liquids, the generation of dust during handling can pose a respiratory hazard.

  • General Handling : For most small-scale laboratory operations conducted in a well-ventilated area or a fume hood, specific respiratory protection is not typically required.

  • High-Dust Environments : If there is a potential for significant dust generation that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator should be worn.[4] The type of respirator will depend on the specific exposure assessment.

Step-by-Step PPE Protocol

The following protocol outlines the correct sequence for donning and doffing PPE to prevent cross-contamination.

  • Hand Hygiene : Wash and dry hands thoroughly.[3]

  • Gown/Lab Coat : Put on a clean laboratory coat, ensuring it is fully buttoned.

  • Gloves (First Pair) : Don the first pair of chemical-resistant gloves.

  • Gloves (Second Pair) : If double gloving, put on the second pair of gloves, ensuring the cuffs of the outer gloves go over the cuffs of the lab coat sleeves.[6]

  • Eye and Face Protection : Put on safety goggles and, if necessary, a face shield.

  • Respiratory Protection : If required, don the respirator, ensuring a proper fit check is performed.

The removal of PPE should be done in a manner that minimizes the potential for contamination of your skin and clothing.

  • Outer Gloves : Remove the outer pair of gloves first, peeling them off from the cuff and turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Gown/Lab Coat : Unbutton the lab coat and remove it by folding it in on itself, contaminated side inward. Place it in the designated receptacle for laundry or disposal.

  • Eye and Face Protection : Remove the face shield and/or goggles from the back of your head, avoiding touching the front surfaces.

  • Inner Gloves : Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene : Wash hands thoroughly with soap and water.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_details Specific PPE Start Start: Handling 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide Task Identify Task: - Weighing - Solution Prep - Transfer Start->Task EyeProtection Eye Protection Task->EyeProtection All Tasks SkinProtection Skin Protection Task->SkinProtection All Tasks RespiratoryProtection Respiratory Protection Task->RespiratoryProtection High Dust Potential Goggles Safety Goggles (Face Shield if Splash Risk) EyeProtection->Goggles Gloves Double Nitrile Gloves SkinProtection->Gloves LabCoat Lab Coat SkinProtection->LabCoat Respirator NIOSH-Approved Respirator RespiratoryProtection->Respirator

PPE Selection Workflow for Handling 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide
Summary of Recommended PPE
ScenarioEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing solid Tightly fitting safety gogglesDouble nitrile gloves, lab coatRecommended if not in a fume hood
Preparing solutions Tightly fitting safety goggles and face shieldDouble nitrile gloves, lab coat, chemical-resistant apronNot generally required if in a fume hood
Small-scale transfers Safety glasses with side shieldsNitrile gloves, lab coatNot generally required
Spill and Disposal Procedures

In the event of a spill, evacuate the area and alert your supervisor. For small spills of solid material, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal.[4] For liquid spills, absorb the material with an inert absorbent and place it in a sealed container. All contaminated PPE and cleanup materials must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.

Conclusion

The safe handling of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide is predicated on a thorough understanding of its hazards and the diligent application of appropriate safety measures. By integrating these engineering controls, administrative protocols, and personal protective equipment into your daily workflow, you can significantly mitigate the risks associated with this compound. This guide serves as a foundational resource, but it is incumbent upon each researcher to apply these principles critically to their specific experimental context.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulphonamide.
  • Santa Cruz Biotechnology, Inc. (2022). Safety Data Sheet: 5-Amino-2-chloro-N,N-diethyl-benzenesulfonamide.
  • Matrix Scientific. (n.d.). 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide.
  • Fisher Scientific. (2024). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide.
  • Echemi. (n.d.). 4-Amino-N-(2-ethylhexyl)benzenesulfonamide Safety Data Sheets.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Hospital Pharmacy, 41(12), 1135–1138.
  • BenchChem. (2025). Personal protective equipment for handling Sulfogaiacol.
  • ChemicalBook. (n.d.). 101-51-9(5-(4-AMINO-PHENYLAZO)-2-HYDROXY-BENZOIC ACID) Product Description.
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • LookChem. (n.d.). Cas 2243-76-7,Mordant Orange 1.
  • ChemicalCAS. (n.d.). CAS 83701-22-8 Minoxidilsulphate.
  • National Center for Biotechnology Information. (n.d.). 5-((p-Aminophenyl)azo)salicylic acid.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.